Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-12(15)9-7-11(14)13(8-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAHHVOKOCPNJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387211 | |
| Record name | methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64320-92-9 | |
| Record name | methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthesis of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. The document delineates a robust and widely utilized synthetic pathway commencing from readily available starting materials, itaconic acid and aniline. A detailed exposition of the reaction mechanism, step-by-step experimental protocols, and critical process parameters are presented. Furthermore, a prospective alternative synthetic strategy employing an intramolecular Dieckmann condensation is discussed, offering a convergent and potentially efficient approach to the target molecule. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing both established methodologies and forward-looking synthetic perspectives.
Introduction: The Significance of the Pyrrolidinone Core
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its prevalence in pharmaceuticals stems from its ability to engage in various biological interactions, often acting as a bioisostere for other functional groups and providing a rigid framework for the precise orientation of pharmacophoric elements. This compound, in particular, serves as a versatile building block for the synthesis of a diverse array of more complex molecules with potential therapeutic applications, including but not limited to, antiviral, anticancer, and central nervous system-active agents. The strategic placement of the phenyl, lactam, and ester functionalities offers multiple points for chemical diversification, making its efficient and scalable synthesis a topic of considerable importance.
Primary Synthetic Route: Michael Addition and Intramolecular Amidation
The most established and frequently cited method for the synthesis of the 5-oxo-1-phenylpyrrolidine-3-carboxylic acid core involves a two-step sequence initiated by the reaction of itaconic acid with aniline, followed by intramolecular cyclization. The resulting carboxylic acid is then subjected to esterification to yield the target methyl ester.
Overall Synthetic Scheme
Caption: Primary synthetic pathway to the target molecule.
Mechanistic Insights
The formation of the pyrrolidinone ring from itaconic acid and aniline is a classic example of a tandem Michael addition-intramolecular amidation reaction.
-
Aza-Michael Addition: The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto the β-carbon of the α,β-unsaturated dicarboxylic acid (itaconic acid). This conjugate addition is facilitated by the electron-withdrawing nature of the two carboxylic acid groups, which polarize the double bond, making the β-carbon electrophilic.
-
Intramolecular Amidation: Following the Michael addition, the newly formed secondary amine is positioned to react with one of the carboxylic acid groups in an intramolecular fashion. Under thermal conditions, this leads to the formation of a stable five-membered lactam ring with the concomitant elimination of a molecule of water.
The subsequent conversion of the carboxylic acid to the methyl ester is typically achieved through a Fischer esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water result in the formation of the methyl ester.
A Technical Guide to the Spectroscopic Characterization of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis for this compound. The guide emphasizes the interpretation of spectroscopic data and provides field-proven experimental protocols.
Molecular Structure and Key Features
This compound possesses a multifaceted structure, incorporating a γ-lactam ring, an N-phenyl substituent, and a methyl ester group. These features give rise to a distinct spectroscopic fingerprint. The molecular formula is C₁₂H₁₃NO₃, and the molecular weight is approximately 219.24 g/mol .[1] Understanding the interplay of these functional groups is paramount to interpreting the spectral data accurately.
Caption: 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical structural information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the pyrrolidine ring, the N-phenyl group, and the methyl ester. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| Phenyl-H (ortho, meta, para) | 7.0 - 7.5 | Multiplet | - | 5H |
| Pyrrolidine-H3 | 3.8 - 4.0 | Multiplet | - | 1H |
| Pyrrolidine-H4 (diastereotopic) | 2.8 - 3.2 | Multiplet | - | 2H |
| Pyrrolidine-H2 (diastereotopic) | 3.9 - 4.2 | Multiplet | - | 2H |
| Methyl Ester-H | ~3.7 | Singlet | - | 3H |
-
Rationale for Predictions: The aromatic protons of the N-phenyl group are expected to appear in the downfield region (7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current.[2][3][4] The protons on the pyrrolidine ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The diastereotopic nature of the protons at positions 2 and 4 arises from the chiral center at position 3, leading to distinct chemical shifts and couplings. The methyl ester protons will appear as a sharp singlet around 3.7 ppm, a characteristic region for such functional groups.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Lactam) | 170 - 175 |
| C=O (Ester) | 170 - 175 |
| Phenyl-C (ipso) | 135 - 140 |
| Phenyl-C (ortho, meta, para) | 118 - 130 |
| Pyrrolidine-C3 | 40 - 45 |
| Pyrrolidine-C4 | 30 - 35 |
| Pyrrolidine-C2 | 45 - 50 |
| Methyl Ester-C | 50 - 55 |
-
Rationale for Predictions: The carbonyl carbons of the lactam and ester groups are expected to resonate at the downfield end of the spectrum (170-175 ppm).[5] The aromatic carbons will appear in the 118-140 ppm range.[6] The sp³ hybridized carbons of the pyrrolidine ring and the methyl ester will be found in the upfield region of the spectrum.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.[7][8][9][10]
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9][10]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
-
Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Instrumental Parameters:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the lactam, ester, and aromatic functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| C=O (Lactam) | 1680 - 1700 | Stretching |
| C=O (Ester) | 1735 - 1750 | Stretching |
| C-N (Lactam) | 1250 - 1350 | Stretching |
| C-O (Ester) | 1150 - 1250 | Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Aliphatic C-H | 2850 - 3000 | Stretching |
-
Rationale for Predictions: The carbonyl stretching frequency of the γ-lactam is typically found in the 1680-1700 cm⁻¹ region.[12] The ester carbonyl stretch is expected at a higher wavenumber, around 1735-1750 cm⁻¹.[13] The presence of the N-phenyl group will give rise to aromatic C=C and C-H stretching vibrations in their characteristic regions.
Experimental Protocol for IR Spectroscopy
For a solid sample like this compound, several methods can be employed to obtain an IR spectrum.[14][15][16]
Thin Film Method:
-
Dissolve a small amount of the compound (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone).[15]
-
Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.
-
Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
KBr Pellet Method:
-
Grind a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural confirmation.[17]
Predicted Mass Spectrum and Fragmentation
For this compound (MW ≈ 219.24), the mass spectrum obtained using a soft ionization technique like electrospray ionization (ESI) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 220.[18][19] Other adducts such as [M+Na]⁺ at m/z 242 may also be observed.[19]
Under conditions that induce fragmentation (e.g., collision-induced dissociation), a characteristic pattern is expected.[20]
Caption: A plausible fragmentation pathway for this compound.
-
Rationale for Fragmentation: The fragmentation is likely to be initiated by the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the molecular ion.[21] Cleavage of the N-phenyl bond can lead to the formation of a phenyl cation (m/z 77). Further fragmentation of the pyrrolidine ring can also occur. The cleavage of the β-lactam ring is also a common fragmentation pathway for such structures.[22]
Experimental Protocol for LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of such compounds.[1][18][23][24]
Sample Preparation:
-
Prepare a dilute solution of the compound (typically in the low ppm or ppb range) in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.
LC-MS Parameters:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to promote protonation.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended.
-
Mass Analyzer: Set to scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
-
For fragmentation studies, a tandem mass spectrometer (MS/MS) can be used with collision-induced dissociation (CID).
-
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While experimental data for this specific molecule is not widely published, a comprehensive and reliable spectroscopic profile can be predicted based on the analysis of its functional groups and comparison with structurally related compounds. The protocols and interpretations provided in this guide offer a robust framework for researchers to acquire and analyze the spectroscopic data of this and similar molecules, facilitating its identification, purity assessment, and further investigation in drug discovery and development.
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A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. (n.d.). Retrieved from [Link]
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IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Retrieved from [Link]
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Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]
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Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology. Retrieved from [Link]
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How To Prepare And Run An NMR Sample. (2025, July 24). Alwsci. Retrieved from [Link]
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NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
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LC/MS Method and Results: ESI/APCI Methods, CID & Ion Analysis - Shimadzu. (n.d.). Retrieved from [Link]
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Liquid chromatography–mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]
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Basics of LC/MS. (n.d.). Retrieved from [Link]
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Efficient Synthesis of β-Aryl-γ-lactams and Their Resolution with (S)-Naproxen: Preparation of (R)- and (S)-Baclofen. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. (2021, September 25). Impactfactor. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved from [Link]
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1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Modgraph. Retrieved from [Link]
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1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Retrieved from [Link]
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Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. (n.d.). PMC - NIH. Retrieved from [Link]
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1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (2002, May 22). Semantic Scholar. Retrieved from [Link]
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methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate chemical properties
An In-depth Technical Guide to Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidinone Core in Modern Synthesis
The 5-oxo-1-phenylpyrrolidine-3-carboxylate scaffold represents a cornerstone in contemporary medicinal chemistry and synthetic route design. As a functionalized derivative of the pyroglutamic acid family, this molecule serves not merely as a passive building block but as a versatile intermediate, primed for a variety of chemical transformations. Its rigid, five-membered lactam ring, coupled with the electronically influential N-phenyl group and a reactive ester at the C3 position, provides a unique combination of stability and reactivity. This guide offers an in-depth exploration of its chemical properties, synthesis, and reactivity, providing the technical insights necessary for its effective application in research and development programs. The strategic importance of this scaffold lies in its frequent appearance as a key intermediate in the synthesis of complex heterocyclic systems, particularly those with demonstrated biological activity.[1]
Section 1: Core Chemical & Physical Properties
A precise understanding of a compound's physical properties is fundamental to its application in experimental work, guiding decisions on solvent selection, purification methods, and reaction conditions. While extensive experimental data for this compound is not consolidated in a single public source, we can compile its core characteristics from chemical databases and infer related properties from close structural analogs.
Structural and Molecular Data
The foundational properties of the molecule are summarized in the table below. The molecular formula, C₁₂H₁₃NO₃, and weight are critical for stoichiometric calculations in reaction planning.[2] The InChI and SMILES identifiers provide standardized, machine-readable representations of the structure, essential for database searches and computational modeling.[3]
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 64320-92-9 | [4][5] |
| Molecular Formula | C₁₂H₁₃NO₃ | [2] |
| Molecular Weight | 219.24 g/mol | [2] |
| Monoisotopic Mass | 219.08954 Da | [3] |
| SMILES | COC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 | [3] |
| InChI Key | OIAHHVOKOCPNJP-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 0.8 | [3] |
Physical Properties (Analog-Based)
| Property | Value (for N-benzyl analog) | Source |
| Appearance | White powder / crystalline solid | [6] |
| Melting Point | 63-65 °C | [6] |
| Solubility | Soluble in methanol, likely soluble in other polar organic solvents like ethyl acetate, DCM, and THF. | [6] |
The choice to use an analog for physical property estimation is a common practice in synthetic chemistry when primary data is absent. The N-benzyl analog shares the same core lactam and methyl ester functionalities, with the primary difference being the methylene spacer between the nitrogen and the phenyl ring. This structural similarity suggests that intermolecular forces, which dictate melting points, will be of a comparable magnitude.
Section 2: Synthesis and Purification
The most direct and widely cited route to this class of compounds is the Michael addition of an amine to an itaconate diester, followed by spontaneous intramolecular cyclization. This approach is efficient and leverages readily available starting materials.
Synthetic Workflow: Michael Addition & Cyclization
The synthesis involves a one-pot reaction between aniline and dimethyl itaconate. The mechanism proceeds via an aza-Michael addition of the aniline nitrogen to the electron-deficient alkene of the itaconate. This is followed by an intramolecular aminolysis, where the newly introduced secondary amine attacks one of the methyl ester groups, eliminating methanol and forming the stable five-membered lactam ring.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of the N-benzyl analog and is expected to provide high yields for the N-phenyl target compound.[6] The primary justification for this adaptation is the similar nucleophilicity and reaction mechanism of aniline compared to benzylamine in this context.
Materials:
-
Dimethyl itaconate (1.0 eq)
-
Aniline (1.0 eq)
-
Methanol (approx. 5 mL per gram of dimethyl itaconate)
-
Petroleum ether or hexanes (for trituration)
-
2-Propyl ether (optional, for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add dimethyl itaconate and methanol. Stir until the ester is fully dissolved.
-
Amine Addition: Add aniline (1.0 molar equivalent) to the solution at ambient temperature. The reaction is typically exothermic, but external cooling is not usually necessary on a lab scale.
-
Reaction Monitoring: The reaction can be stirred at ambient temperature. For the N-benzyl analog, allowing the reaction to stand over a weekend was sufficient for completion.[6] Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
Work-up and Isolation: a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methanol. This will typically yield a viscous oil or semi-solid residue. b. Add petroleum ether or hexanes to the residue and triturate (scrape and stir with a spatula). This process induces crystallization by dissolving minor impurities while the desired product precipitates. c. Collect the resulting solid by vacuum filtration, washing the filter cake with a small amount of cold petroleum ether.
-
Purification: a. The crude product is often of high purity. However, for analytical samples, recrystallization can be performed. Based on the analog, a solvent like 2-propyl ether is effective.[6] b. Dry the final product under vacuum to yield the title compound as a white or off-white solid.
This self-validating protocol relies on the physical transformation from a liquid/oil to a crystalline solid as a primary indicator of successful synthesis and isolation. The final purity can be confirmed via melting point analysis and the spectroscopic methods outlined in the next section.
Section 3: Spectroscopic and Analytical Characterization
Rigorous structural confirmation is paramount. While a complete public dataset for the title compound is unavailable, we can present a composite analysis based on predicted data and spectra from close structural analogs. Scientists should always acquire their own analytical data for novel batches.
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides fragmentation patterns for structural elucidation. The data below includes predicted collision cross-section (CCS) values for various adducts of the target molecule, which is valuable for advanced analytical techniques like ion mobility-mass spectrometry.[3]
| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |
| [M+H]⁺ | 220.09682 | 147.0 |
| [M+Na]⁺ | 242.07876 | 154.3 |
| [M-H]⁻ | 218.08226 | 152.4 |
| [M]⁺ | 219.08899 | 146.8 |
Data sourced from PubChemLite.[3]
The mass spectrum of the N-benzyl analog shows the expected molecular ion, and its fragmentation pattern would be dominated by cleavages adjacent to the carbonyl groups and the loss of the benzyl group.[7] A similar pattern is expected for the N-phenyl analog, with key fragments corresponding to the phenylpyrrolidinone core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of the compound's proton and carbon framework. Below are the expected chemical shifts (δ) in ppm for the title compound, based on standard chemical shift tables and analysis of related structures. The spectrum should be acquired in a solvent like CDCl₃ or DMSO-d₆.[8]
¹H NMR (Expected):
-
7.6-7.2 ppm (m, 5H): Aromatic protons of the N-phenyl group. The protons ortho to the nitrogen will be the most downfield.
-
3.9-3.7 ppm (m, 2H): Methylene protons on the nitrogen side of the lactam (C5-H₂).
-
3.75 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).
-
3.5-3.3 ppm (m, 1H): The methine proton at the ester-bearing carbon (C3-H).
-
3.0-2.7 ppm (m, 2H): Methylene protons adjacent to the lactam carbonyl (C4-H₂).
¹³C NMR (Expected):
-
~173 ppm: Carbonyl carbon of the lactam.
-
~171 ppm: Carbonyl carbon of the ester.
-
~138 ppm: Quaternary aromatic carbon attached to the nitrogen.
-
~129 ppm, ~125 ppm, ~120 ppm: Aromatic CH carbons.
-
~53 ppm: Methyl carbon of the ester.
-
~50 ppm: Methylene carbon adjacent to nitrogen (C5).
-
~38 ppm: Methine carbon (C3).
-
~35 ppm: Methylene carbon (C4).
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. The spectrum will be dominated by two strong carbonyl stretching vibrations. An FTIR spectrum of a close analog, 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(1-phenylethyl)-, methyl ester, validates the expected peak locations.[9]
-
~1735 cm⁻¹: Strong, sharp peak for the ester carbonyl (C=O) stretch.
-
~1690 cm⁻¹: Strong, sharp peak for the lactam (amide) carbonyl (C=O) stretch. This is at a lower wavenumber due to resonance with the nitrogen lone pair.
-
~1600, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1200 cm⁻¹: C-O stretching of the ester group.
-
~750, ~690 cm⁻¹: C-H out-of-plane bending for a monosubstituted benzene ring.
Section 4: Reactivity and Synthetic Applications
The utility of this compound lies in its role as a versatile synthetic intermediate. Its two primary reactive handles are the methyl ester and the lactam ring, though the ester is far more commonly manipulated.
Hydrolysis to the Carboxylic Acid
The methyl ester can be easily hydrolyzed under basic conditions (e.g., NaOH or LiOH in a methanol/water mixture) to yield the corresponding carboxylic acid, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid .[10] This acid is a crucial intermediate for building compound libraries, as it provides a handle for amide coupling reactions.
Use in Amide Library Synthesis
The resulting carboxylic acid is frequently activated and coupled with a diverse range of amines to produce libraries of amides for biological screening.[1][10] This workflow is a cornerstone of modern medicinal chemistry for structure-activity relationship (SAR) studies.
Caption: Key reaction pathway for converting the title compound into an amide library.
Claisen and Related Condensations
The methylene group (C4) alpha to both the ester and lactam carbonyls has acidic protons. This allows the compound to act as a nucleophile in condensation reactions. For instance, it can undergo a Masamune-Claisen condensation to form a β-keto ester, which can then be used in subsequent cyclization reactions to build more complex heterocyclic systems like pyrimidines.[1][10] This reactivity highlights the compound's value in constructing intricate molecular architectures.
Section 5: Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate care. While a specific, official safety data sheet (SDS) is not widely available, a hazard assessment can be made based on its functional groups.
-
General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Potential Hazards:
-
Skin/Eye Irritation: Amides and esters can be irritating to the skin and eyes upon contact.
-
Toxicity: The compound contains an aniline-like substructure, and related aromatic amines can be toxic. Handle with care to avoid inhalation or ingestion.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and strong bases.
Disclaimer: This information is for guidance only. Always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical and follow all institutional safety protocols.
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Stropnik, T., et al. (2011). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 16(4), 3121-3136. Available at: [Link]
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SyntheticPage. (n.d.). Synthesis of 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid methyl ester. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(1-phenylethyl)-, methyl ester [FTIR]. Retrieved from [Link]
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SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester [MS (GC)]. Retrieved from [Link]
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SpectraBase. (n.d.). (2R,3R)-1-Methyl-5-oxo-2-phenyl-3-(pyrrolidine-1-carbonyl)pyrrolidine-3-carbonitrile [Vapor Phase IR]. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. RSC. Retrieved from [Link]
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PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin. Request PDF at [Link]
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Grošelj, U., et al. (2013). Synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidin-4(3H)-ones. European Journal of Chemistry, 4(1), 1-6. Retrieved from [Link]
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The Biological Versatility of Substituted Pyrrolidinone Esters: A Guide to Synthesis, Activity, and Therapeutic Potential
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary: The pyrrolidinone ring system represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its non-planar, sp3-hybridized structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing selective and potent therapeutic agents.[4] When functionalized with an ester moiety and various substituents, the resulting pyrrolidinone esters exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, neuroprotective, and enzyme-inhibiting properties.[3][5] This guide provides a comprehensive overview of this promising class of compounds, synthesizing field-proven insights on their structure-activity relationships (SAR), detailing validated experimental protocols for their evaluation, and exploring future therapeutic applications.
The Pyrrolidinone Core: A Foundation for Pharmacological Diversity
The five-membered lactam (cyclic amide) structure of pyrrolidinone is a cornerstone in the development of novel therapeutics.[3] Unlike aromatic heterocycles, its saturated nature provides conformational flexibility, which can be fine-tuned with specific substituents to achieve optimal binding to biological targets.[4][6] The introduction of an ester group provides a key site for metabolic activity and can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. The true versatility, however, arises from the diverse substitutions possible at various positions on the pyrrolidinone ring, which modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby dictating its specific biological activity.[2][7]
The Broad Spectrum of Biological Activity
Substituted pyrrolidinone esters and their amide analogues have demonstrated efficacy across a wide range of therapeutic areas. This diversity underscores the scaffold's potential as a foundational element for targeted drug design.[5]
Antimicrobial and Antifungal Activity
Several novel series of substituted pyrrolidinones have shown significant promise as antimicrobial agents.[8][9] For instance, 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones have been synthesized and screened for their activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[8] Certain compounds within this class exhibited significant zones of inhibition, with Minimum Inhibitory Concentration (MIC) values as low as 0.09 mg/mL.[8][9] Further research has expanded this to include pyrrolidine-containing chalcones and pyrazolines, which also demonstrate antibacterial and antifungal properties.[10] The mechanism often involves disruption of bacterial cell wall synthesis or other essential enzymatic processes.
Table 1: Selected Antimicrobial Activity of Substituted Pyrrolidinone Derivatives
| Compound Class | Target Organism | Activity Measurement | Result | Reference |
| 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones | E. coli | Zone of Inhibition | 17.6 mm | [8] |
| 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones | Various Bacteria | MIC | 0.09 - 1.0 mg/mL | [9] |
| Pyrrolidine-incorporated Chalcones | Candida albicans | Moderate Activity | Not Quantified | [10] |
| Dispiropyrrolidines | Bacillus subtilis | Good Activity | Not Quantified | [11] |
| N-(substituted benzyl imino) 4-(2″,5″-dioxo pyrrolidin-1-yl) benzamides | Various Bacteria/Fungi | Active | Not Quantified | [12] |
Anticancer Activity
The pyrrolidinone scaffold is a key component in a variety of potent anticancer agents.[1][2] Synthetic derivatives have shown significant antiproliferative activity against numerous cancer cell lines, including lung (A549), breast (MCF-7), prostate (PPC-1), and melanoma (IGR39).[13][14] The anticancer efficacy is highly dependent on the nature of the substitutions. For example, incorporating a 3,4,5-trimethoxyphenyl moiety has been shown to enhance activity against A549 lung cancer cells.[13] Similarly, hybrid molecules combining the pyrrolidinone core with diphenylamine and hydrazone fragments have yielded compounds with potent and selective activity against prostate cancer and melanoma cell lines, with EC50 values in the low micromolar range (2.5–20.2 µM).[14][15]
Table 2: Anticancer Activity of Selected Pyrrolidinone Derivatives
| Compound Class | Cancer Cell Line | Activity Measurement | Result | Reference |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | A549 (Lung) | Cell Viability | Reduced to 28.0% | [13] |
| Diphenylamine-pyrrolidinone-hydrazone derivatives | IGR39 (Melanoma) | EC50 | 2.50 ± 0.46 µM | [14] |
| Diphenylamine-pyrrolidinone-hydrazone derivatives | PPC-1 (Prostate) | EC50 | 3.63 ± 0.45 µM | [14] |
| Thiophen-containing pyrrolidine derivatives | MCF-7 (Breast) | IC50 | 17 - 28 µM | [4] |
| Thiophen-containing pyrrolidine derivatives | HeLa (Cervical) | IC50 | 19 - 30 µM | [4] |
Neuroprotective Effects
The pyrrolidone family of chemicals has a long history in neuroscience, beginning with the development of nootropic agents like piracetam, which enhance learning and memory.[16] More recent research has focused on the neuroprotective potential of novel substituted pyrrolidinones. These compounds have shown efficacy in animal models of cognitive impairment, such as the scopolamine-induced memory deficit model in mice.[17][18] The proposed mechanisms of action are multifaceted and include the inhibition of acetylcholinesterase (AChE), reduction of oxidative stress, and modulation of key signaling pathways.[17] For example, pyrrolidine dithiocarbamate (PDTC) has been shown to be neuroprotective in neonatal hypoxia-ischemia by acting as an antioxidant and activating the Akt-GSK signaling pathway.[19] Furthermore, specific pyrrolidine derivatives have been developed as potent sodium channel blockers, showing remarkable neuroprotective activity in models of ischemic stroke.[20]
Potent and Selective Enzyme Inhibition
A significant area of research involves designing pyrrolidinone esters as inhibitors of specific enzymes implicated in disease.[3]
-
Autotaxin (ATX) Inhibition: ATX is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in cancer and fibrosis.[21] Novel, optically active 2-pyrrolidinone derivatives, particularly those bearing a boronic acid group, have been developed as highly potent ATX inhibitors with IC50 values as low as 35 nM.[21][22]
-
N-Acylethanolamine Acid Amidase (NAAA) Inhibition: NAAA is responsible for degrading the anti-inflammatory lipid palmitoylethanolamide (PEA). Inhibiting NAAA can provide therapeutic benefits for inflammation and pain.[7] Structure-activity relationship studies on pyrrolidine amide derivatives have led to the development of potent NAAA inhibitors.[7][23]
-
α-Amylase and α-Glucosidase Inhibition: In the context of type-2 diabetes, inhibiting enzymes that metabolize carbohydrates can help regulate blood glucose levels. Pyrrolidine derivatives have been designed as dual inhibitors of α-amylase and α-glucosidase, with some analogues showing noteworthy inhibitory activity.[24]
-
InhA Inhibition: As a potential treatment for tuberculosis, pyrrolidinone analogues have been evaluated as inhibitors of InhA, an essential enzyme for the survival of Mycobacterium tuberculosis.[25]
Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
The biological target and potency of a pyrrolidinone ester are dictated by the chemical nature and spatial orientation of its substituents. Synthesizing findings from numerous studies reveals several key SAR principles.[1][7][23]
-
Lipophilicity and Steric Factors: For NAAA inhibitors, SAR studies showed that small, lipophilic substituents on the terminal phenyl group were preferable for optimal potency.[7][23] The conformation of the linker chain between the pyrrolidine core and other pharmacophores is also critical; flexible linkers can increase potency but may reduce selectivity against related enzymes like FAAH.[7]
-
Electronic Effects: In the development of α-amylase and α-glucosidase inhibitors, derivatives with electron-donating groups (e.g., a para-methoxy group) on an associated aromatic ring demonstrated exceptional inhibitory activity.[24]
-
Conformational Restriction: The stereochemistry of the pyrrolidine ring is paramount. Methyl substitution on the pyrrolidine ring can impose conformational restrictions that limit flexibility and, in some cases, enhance enantioselectivity and reactivity.[4][6] The specific spatial arrangement of substituents determines the binding mode to enantioselective proteins, meaning different stereoisomers can have vastly different biological profiles.[4]
Core Experimental Protocols
To ensure reproducibility and scientific integrity, the methodologies used to evaluate these compounds must be robust and well-validated. The following protocols are representative of standard practices in the field.
General Synthesis of 1-[(Substituted-phenyl)sulfonyl]pyrrolidin-2-ones[8]
This protocol describes a dehydrative cyclization, a common strategy for forming the pyrrolidinone ring.
-
Reactant Preparation: A mixture of 4-(substituted-phenylsulfonamido)butanoic acid (1.0 mmol) and polyphosphate ester (PPE) (2.5 mL) is prepared in a round-bottom flask.
-
Catalyst Addition (Optional but Recommended): For improved yield and reduced reaction time, 4-(N,N-dimethylamino)pyridine (DMAP) can be added as a catalyst along with a solvent like chloroform.
-
Reaction Conditions: The mixture is stirred vigorously under anhydrous conditions (e.g., under a nitrogen atmosphere) at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction typically runs for 15-30 hours.
-
Workup: Upon completion, the reaction mixture is poured into ice-cold water and neutralized with a saturated sodium bicarbonate solution.
-
Extraction: The aqueous layer is extracted three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-one.
Causality Insight: The use of PPE serves as a powerful dehydrating agent, facilitating the intramolecular cyclization to form the lactam ring. Anhydrous conditions are critical to prevent the decomposition of PPE and ensure the reaction proceeds efficiently.[8]
In Vitro Anticancer Cytotoxicity: MTT Assay[13]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized pyrrolidinone ester derivatives (typically in a range from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is gently shaken for 10 minutes, and the absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.
Self-Validation: This protocol includes a vehicle control to account for any effects of the solvent and a positive control (a known cytotoxic drug like Doxorubicin) to validate the assay's sensitivity and performance.
Future Prospects and Conclusion
The substituted pyrrolidinone ester scaffold is a proven platform for the discovery of novel, potent, and selective therapeutic agents. Its structural versatility allows for fine-tuning of pharmacological properties to address a wide array of diseases. Future research will likely focus on several key areas:
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, such as compounds with both anti-inflammatory and anticancer properties.[26]
-
Stereoselective Synthesis: Developing more efficient and scalable methods for synthesizing specific stereoisomers to improve therapeutic indices and reduce off-target effects.[27]
-
Advanced Drug Delivery: Incorporating pyrrolidinone esters into novel drug delivery systems, such as nanoparticles or prodrugs, to enhance bioavailability and target-site accumulation.
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The Phenylpyrrolidine Scaffold: A Journey from Foundational Synthesis to Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous FDA-approved drugs and natural products.[1][2] Its non-planar, sp3-hybridized structure allows for a three-dimensional exploration of chemical space, crucial for specific and high-affinity interactions with biological targets.[3] The introduction of a phenyl group to this scaffold confers a unique combination of lipophilicity and electronic properties, opening avenues for a vast array of pharmacological activities. This technical guide provides a comprehensive exploration of the discovery and history of phenylpyrrolidine derivatives. It begins with the foundational synthetic routes to the core structure, chronicles the development of early CNS stimulants like Prolintane, and charts the scaffold's diversification into modern therapeutic areas, including anticonvulsants, selective dopamine receptor modulators, and enzyme inhibitors for cancer and diabetes. Through detailed protocols, mechanistic diagrams, and structure-activity relationship (SAR) analyses, this guide offers field-proven insights for professionals engaged in drug discovery and development.
The Pyrrolidine Ring: A Privileged Scaffold in Medicinal Chemistry
The remarkable success of the pyrrolidine nucleus in drug design is no coincidence; it is the top-ranked five-membered non-aromatic nitrogen heterocycle, featuring in at least 37 drugs approved by the U.S. Food and Drug Administration (FDA).[1] This preference stems from several key physicochemical properties:
-
Three-Dimensionality: Unlike flat aromatic rings, the puckered, non-planar structure of the pyrrolidine ring provides a 3D framework. This "pseudorotation" allows substituents to be projected into space in precise vectors, enabling a more effective and selective fit into the binding pockets of complex biological macromolecules like enzymes and receptors.[3]
-
Stereochemical Richness: The carbon atoms of the pyrrolidine ring can be chiral centers, allowing for the synthesis of stereoisomers with potentially distinct biological profiles and potencies. This stereogenicity is a powerful tool for optimizing pharmacodynamics and pharmacokinetics.
-
Improved Physicochemical Properties: The introduction of the heteroaliphatic pyrrolidine ring can enhance aqueous solubility compared to purely aromatic structures, a critical parameter for drug formulation and bioavailability.[1]
When a phenyl group is attached to this scaffold, it further expands the molecule's versatility. The phenyl ring can engage in hydrophobic and π-π stacking interactions within protein binding sites, while also serving as an anchor for further functionalization to fine-tune electronic properties and target engagement.
Foundational Syntheses of the Phenylpyrrolidine Core
The construction of the core phenylpyrrolidine structure has been approached from several classic and efficient standpoints. The chosen strategy often depends on the desired substitution pattern and the availability of starting materials.
Method 1: Cyclization via Grignard Reaction and Intramolecular Amination
One of the earliest and most direct methods involves the reaction of a Grignard reagent with a nitrile-containing substrate, followed by cyclization. A general synthesis of 2-phenylpyrrolidine, for instance, can be achieved starting from 4-chlorobutyronitrile and phenylmagnesium bromide.[4] The Grignard reagent attacks the nitrile to form an intermediate imine, which is then reduced and cyclizes to form the pyrrolidine ring.
Caption: General workflow for the synthesis of 2-phenylpyrrolidine.
Method 2: Reduction of Phenylpyrrolidinones
An alternative and widely used approach is the reduction of a lactam (a cyclic amide), specifically a phenyl-substituted pyrrolidin-2-one. This method is particularly useful for producing chiral derivatives if the starting lactam is enantiomerically pure. The robust amide functionality requires a powerful reducing agent, with lithium aluminum hydride (LiAlH₄) being the classic choice.
Experimental Protocol: Synthesis of (R)-2-Phenylpyrrolidine from (R)-5-Phenylpyrrolidin-2-one[5]
-
Rationale: This protocol demonstrates the direct reduction of a lactam to an amine. Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing amides to amines. The reaction is conducted in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. The initial cooling is critical to control the highly exothermic reaction between LiAlH₄ and the lactam.
-
Step-by-Step Methodology:
-
Reaction Setup: A solution of (R)-5-phenylpyrrolidin-2-one (0.25 mol) in anhydrous tetrahydrofuran (800 mL) is prepared in a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under a nitrogen atmosphere.
-
Cooling: The flask is cooled to a temperature between -5°C and 5°C using an ice-salt bath.
-
Reagent Addition: Lithium aluminum hydride (LiAlH₄, 0.62 mol) is added portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
Quenching: The reaction is carefully quenched by slowly adding water (23.6 g) while maintaining the temperature below 5°C. This step is highly exothermic and must be performed with extreme caution.
-
Workup: The mixture is stirred at room temperature for an additional hour to ensure complete quenching and precipitation of aluminum salts.
-
Isolation: The resulting slurry is filtered, and the filter cake is washed with THF. The combined filtrate is concentrated under reduced pressure to yield (R)-2-phenylpyrrolidine as a colorless oil.
-
The Dawn of an Era: Prolintane and CNS Stimulants
The therapeutic potential of phenylpyrrolidine derivatives was first broadly recognized in the 1950s with the synthesis and development of Prolintane (1-Phenyl-2-pyrrolidinylpentane).[6][7] Marketed under trade names like Catovit, it was used as a central nervous system (CNS) stimulant to treat fatigue, narcolepsy, and ADHD.[6][7]
Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition (NDRI)
Prolintane functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[7][8] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET) on the presynaptic neuron. This inhibition prevents the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their signaling activity on postsynaptic receptors. This enhanced dopaminergic and noradrenergic neurotransmission is responsible for its stimulant, energizing, and alertness-promoting effects.[7]
Caption: Mechanism of action for Prolintane as an NDRI.
Synthesis and Decline
Early syntheses of Prolintane often involved the reaction of 2-oxo-1-phenylpentane with pyrrolidine or utilized Strecker synthesis, which employed toxic cyanides.[9] More modern and efficient routes have since been developed.[10] Despite its therapeutic use, Prolintane's potential for abuse became apparent, with reports of recreational use emerging in Europe in the early 2000s, leading to its decline and discontinuation in many markets.[6][7]
Diversification and New Therapeutic Horizons
The versatility of the phenylpyrrolidine scaffold has allowed medicinal chemists to move far beyond CNS stimulants, designing derivatives for a wide range of diseases by modifying the core structure and its substituents.
Anticonvulsants: The Racetam Analogs
Inspired by the nootropic and anticonvulsant properties of racetam-class drugs, researchers have designed 4-phenylpyrrolidone derivatives with potent activity.[11] By incorporating the phenylpyrrolidone core into structures with features of known anticonvulsants, novel compounds with dual activities have been created.
One notable example is the 2,6-dimethylanilide of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid (GIZh-290), which demonstrated superior anticonvulsant activity compared to the established drug levetiracetam in preclinical models.[11] This compound also retained significant nootropic (cognitive-enhancing) effects, showcasing the potential for developing single molecules that can address multiple symptoms of neurological disorders.[11] The broader class of pyrrolidine anticonvulsants, which includes the blockbuster drug Levetiracetam, works through mechanisms that appear to slow down nerve transmission, though the exact targets are still being fully elucidated.[12]
Selective Dopamine Receptor Modulation: The Case of A-412997
The dopamine D4 receptor is a key target for neuropsychiatric conditions due to its high expression in brain regions associated with cognition, such as the prefrontal cortex.[13] The development of A-412997 represented a major breakthrough, as it was the first highly selective agonist for the D4 subtype.[14]
-
Structure: A-412997 is N-(3-methylphenyl)-2-(4-pyridin-2-ylpiperidin-1-yl)acetamide. While not a direct phenylpyrrolidine, its piperidine ring is a closely related six-membered heterocycle, and its development highlights the principles of targeting dopamine receptors with N-heterocyclic structures. The principles learned from this class are directly applicable to phenylpyrrolidine design.
-
Significance: In animal models, A-412997 improved cognitive performance to a degree similar to methylphenidate but, crucially, without inducing signs of abuse liability or side effects like sedation and nausea.[14]
-
SAR Insights: Subsequent research based on the A-412997 scaffold has generated a series of derivatives with diverse profiles, ranging from partial agonists to full antagonists.[13] These studies have revealed that specific interactions within the receptor binding pocket govern the efficacy of the ligand, providing a roadmap for designing D4-selective drugs with tailored functional activities.[13]
Table 1: Biological Activity of Dopamine D4 Receptor Ligands
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|---|
| A-412997 | D4 | ≤ 4.3 | Agonist |
| PD-168,077 | D4 | (Less Selective) | Agonist |
| CP-226,269 | D4 | (Less Selective) | Agonist |
(Data synthesized from multiple sources indicating high affinity and selectivity for A-412997).[13][14][15]
Enzyme Inhibition: Targeting Cancer and Diabetes
The phenylpyrrolidine scaffold has proven to be an excellent framework for designing potent and selective enzyme inhibitors.
-
Cancer Therapy (AKR1C3 Inhibition): The aldo-keto reductase enzyme AKR1C3 is implicated in the progression of prostate and breast cancers. A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones were developed as potent (<100 nM) and selective non-carboxylate inhibitors of AKR1C3.[16] SAR studies revealed that the sulfonamide group was critical for activity, while variations in the pyrrolidinone ring's position or electronics severely diminished potency, highlighting a highly specific binding mode.[16]
-
Diabetes Management (α-Amylase and α-Glucosidase Inhibition): Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a validated strategy for managing type-2 diabetes.[17] A series of N-aryl-pyrrolidine-2-carboxamide derivatives have been synthesized and evaluated for this purpose.[2][17]
Table 2: Inhibitory Activity of N-aryl-pyrrolidine-2-carboxamides Against Carbohydrate-Digesting Enzymes[2]
| Compound | Substituent on Phenyl Ring | α-Amylase Inhibition (IC₅₀, µM) | α-Glucosidase Inhibition (IC₅₀, µM) |
|---|---|---|---|
| 3a | H (Unsubstituted) | >100 | 85.2 |
| 3f | 4-Chloro (EWG) | 78.5 | 65.4 |
| 3g | 4-Methoxy (EDG) | 62.1 | 50.3 |
(IC₅₀ values are representative; EWG = Electron-Withdrawing Group, EDG = Electron-Donating Group)
The SAR for this series indicates that electronic properties play a crucial role. An electron-donating group like methoxy at the para-position significantly enhances inhibitory activity against both enzymes, likely by influencing hydrogen bonding or other electronic interactions within the active sites.[2]
Modern Synthetic Workflow: N-aryl-pyrrolidine-2-carboxamides
The following protocol details a robust, multi-step synthesis for generating a library of N-aryl-pyrrolidine-2-carboxamide derivatives, a class with demonstrated potential as enzyme inhibitors.[17] This workflow is a prime example of modern synthetic strategy, employing protecting groups and coupling agents to achieve high yields and purity.
Caption: Synthetic workflow for N-aryl-pyrrolidine-2-carboxamides.
Experimental Protocol: Synthesis of N-phenylpyrrolidine-2-carboxamide Derivatives[17]
-
Step 1: Synthesis of N-Boc-proline
-
Rationale: The secondary amine of proline is protected with a tert-butyloxycarbonyl (Boc) group. This prevents the amine from interfering with the subsequent amide bond formation at the carboxylic acid site. The Boc group is stable under the coupling conditions but easily removed later with acid.
-
Methodology: To a solution of L-proline in a suitable solvent (e.g., a mixture of dioxane and water), a base such as sodium hydroxide is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc-anhydride). The mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of starting material. The solvent is removed under reduced pressure, and the residue is worked up (e.g., by acidification and extraction with an organic solvent) and purified to yield N-Boc-proline.
-
-
Step 2: Synthesis of tert-butyl (S)-2-(arylcarbamoyl) pyrrolidine-1-carboxylate derivatives
-
Rationale: This is the key amide bond-forming step. A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), is used to activate the carboxylic acid of N-Boc-proline, making it susceptible to nucleophilic attack by the desired substituted aromatic amine. A non-nucleophilic base like triethylamine (TEA) is often added to neutralize the HCl salt if the amine is provided as such.
-
Methodology: N-Boc-proline and a substituted aromatic amine are dissolved in an anhydrous solvent like dichloromethane (DCM). The solution is cooled in an ice bath, and the coupling agent (e.g., EDC) and an activator (e.g., HOBt) are added. The reaction is stirred, allowing it to warm to room temperature overnight. The reaction is then quenched, washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
-
-
Step 3: Synthesis of N-phenylpyrrolidine-2-carboxamide derivatives
-
Rationale: The final step is the removal of the Boc protecting group to yield the target secondary amine. This is achieved under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used as it is volatile and easily removed, leaving the protonated product.
-
Methodology: The Boc-protected intermediate from Step 2 is dissolved in anhydrous DCM. An excess of trifluoroacetic acid (TFA) is added, and the solution is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the excess TFA and DCM are removed under reduced pressure to yield the final N-phenylpyrrolidine-2-carboxamide derivative, typically as a TFA salt.
-
Conclusion and Future Prospects
The history of phenylpyrrolidine derivatives is a compelling narrative of chemical ingenuity and therapeutic evolution. From the early discovery of CNS stimulants like Prolintane to the rational design of highly selective enzyme inhibitors and receptor modulators, the scaffold has consistently proven its value in drug discovery. Its inherent stereochemical and conformational properties provide a robust platform for creating molecules with high affinity and specificity for a diverse range of biological targets.
The future of phenylpyrrolidine-based drug development is bright. The integration of computational chemistry and structure-based drug design will enable more precise targeting and the prediction of off-target effects. Exploration into new therapeutic areas, such as cardioprotective agents that target mitochondrial function and novel anti-inflammatory drugs, is already underway.[18][19] As our understanding of disease biology deepens, the phenylpyrrolidine scaffold, with its proven track record and chemical tractability, will undoubtedly remain a vital tool in the arsenal of medicinal chemists, leading to the discovery of the next generation of innovative therapeutics.
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An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Preamble for the Research & Drug Development Community
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, giving rise to a diverse array of therapeutic agents with a wide spectrum of biological activities.[1] From the nootropic effects of piracetam to the anticonvulsant properties of levetiracetam, this heterocyclic motif has proven to be a fertile ground for drug discovery.[2] This guide focuses on a specific, yet under-investigated member of this family: methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate . While its definitive mechanism of action remains to be fully elucidated, this document serves as a comprehensive guide for researchers. We will synthesize the available chemical data, explore the pharmacological landscape of structurally related compounds, and most critically, propose a rigorous, multi-faceted research plan to uncover its biological function. This whitepaper is designed not as a static review, but as a dynamic roadmap to stimulate and guide future investigation into this promising chemical entity.
Compound Profile: this compound
This compound is a synthetic organic compound characterized by a central 5-oxopyrrolidine (also known as a pyroglutamate or 2-pyrrolidinone) ring.[3] Key structural features include a phenyl group attached to the nitrogen at position 1 and a methyl carboxylate group at position 3.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 64320-92-9[4] |
| Molecular Formula | C₁₂H₁₃NO₃[4] |
| Molecular Weight | 219.24 g/mol [4] |
| InChI Key | OIAHHVOKOCPNJP-UHFFFAOYSA-N[4] |
The presence of the lactam, the aromatic phenyl ring, and the ester functional group suggests a molecule with the potential for diverse non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and hydrophobic interactions.
Caption: Chemical structure of this compound.
Synthesis and Chemical Reactivity
The synthesis of this compound and its derivatives is well-documented in the literature. A common and efficient method involves the aza-Michael addition of an aniline to itaconic acid or its diester, followed by cyclization.[5][6]
General Synthetic Pathway
The synthesis typically proceeds via the following steps:
-
Aza-Michael Addition: Aniline reacts with itaconic acid or dimethyl itaconate. The nucleophilic amine attacks one of the activated double bonds of the itaconate.
-
Amide Formation and Cyclization: The resulting intermediate undergoes an intramolecular condensation to form the 5-oxopyrrolidine ring.
-
Esterification: If starting with itaconic acid, the carboxylic acid group at position 3 is esterified to yield the final methyl ester product.
Caption: Generalized synthetic workflow for this compound.
The Pharmacological Landscape of Pyrrolidinones: Basis for Mechanistic Hypotheses
Potential as a Neuromodulatory Agent
Many pyrrolidinone-containing molecules exhibit activity within the central nervous system (CNS).
-
Anticonvulsant Activity: Numerous N-arylpyrrolidin-2-one-4-carboxylates and related structures have been synthesized and tested for anticonvulsant properties.[7][8][9][10] These compounds are often evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[11] The mechanism for some anticonvulsants in this class, like levetiracetam, involves binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.
-
Nootropic and Neuroprotective Effects: The parent class of compounds, often called "racetams," are known for their cognitive-enhancing (nootropic) effects.[2] While the exact mechanisms are debated, they are thought to involve modulation of neurotransmitter systems (e.g., acetylcholine, glutamate) and enhancement of neuronal membrane fluidity.
Potential as an Antimicrobial or Anticancer Agent
Recent research has increasingly focused on the antimicrobial and anticancer potential of 5-oxopyrrolidine derivatives.
-
Antimicrobial Activity: Studies have demonstrated that derivatives of 1-(substituted-phenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[6][12][13] Some derivatives have also shown efficacy in disrupting bacterial biofilms.[12][13] A specific pyrrolidine carboxamide series was found to inhibit the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, a key enzyme in fatty acid synthesis.[14]
-
Anticancer Activity: Certain 5-oxopyrrolidine derivatives have been shown to possess cytotoxic activity against cancer cell lines, such as the A549 human lung adenocarcinoma cell line.[15][16][17] The mechanisms underlying these effects are still under investigation but could involve the induction of apoptosis or cell cycle arrest.
Proposed Research Plan for Mechanistic Elucidation
Given the lack of direct evidence, a systematic and multi-pronged approach is required to determine the mechanism of action of this compound. The following experimental workflow is proposed for a comprehensive investigation.
Caption: A multi-phase experimental workflow to elucidate the mechanism of action.
Phase 1: Broad Phenotypic Screening
Objective: To identify the primary biological activity of the compound.
Methodologies:
-
CNS Activity Screening:
-
Protocol: Administer the compound to rodent models and assess its effects in standard tests for anticonvulsant (MES, 6-Hz, scPTZ), anxiolytic (elevated plus maze), and antidepressant (forced swim test) activity.[7][11]
-
Rationale: Based on the known activities of related pyrrolidinones, the CNS is a primary area of interest.[2]
-
-
Antimicrobial Susceptibility Testing:
-
Anticancer Cell Line Screening:
Phase 2: Target Identification and Validation
Objective: To identify the specific molecular target(s) responsible for the observed phenotype.
Methodologies:
-
Affinity-Based Target Identification:
-
Protocol: Synthesize a derivative of the compound with a linker for immobilization on a solid support (e.g., sepharose beads). Perform affinity chromatography with cell lysates, followed by mass spectrometry to identify binding proteins.
-
Rationale: This is an unbiased approach to directly identify proteins that physically interact with the compound.
-
-
Direct Binding Assays:
-
Protocol: Once putative targets are identified, validate the interaction using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity and kinetics.
-
Rationale: To confirm a direct, high-affinity interaction between the compound and the identified target protein.
-
-
Target Validation in Cellular Models:
-
Protocol: Use genetic techniques such as CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the target gene in a relevant cell model. Assess whether the absence or reduction of the target protein recapitulates or ablates the compound's effect.
-
Rationale: To establish a causal link between the identified target and the compound's biological activity.
-
Phase 3: Pathway and Network Analysis
Objective: To understand how the compound-target interaction modulates cellular pathways.
Methodologies:
-
Omics Analyses:
-
Protocol: Treat relevant cells or tissues with the compound and perform transcriptomic (RNA-seq), proteomic, and metabolomic analyses to obtain a global view of the downstream cellular changes.
-
Rationale: To identify the signaling pathways and metabolic networks that are perturbed by the compound's activity.
-
-
Functional Pathway Assays:
-
Protocol: Based on the 'omics' data, perform targeted functional assays to confirm the modulation of specific pathways (e.g., reporter gene assays for transcription factor activity, Western blotting for phosphorylation of key signaling proteins).
-
Rationale: To provide definitive evidence of the compound's impact on specific cellular signaling cascades.
-
Conclusion
This compound stands at an intriguing crossroads of synthetic accessibility and unexplored biological potential. While its precise mechanism of action is currently unknown, the rich pharmacology of the broader pyrrolidinone class provides a strong foundation for targeted investigation. The proposed research plan, integrating broad phenotypic screening with advanced target identification and pathway analysis, offers a comprehensive strategy to unlock the therapeutic potential of this compound. The insights gained will not only define the future of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological effects of the pyrrolidinone scaffold.
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Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.[23]
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Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 2639*.[6][12][13]
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Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. ResearchGate.[16]
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Kappe, C. O., & Dallinger, D. (2009). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 14(11), 4511-4526*.[19]
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Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.[13]
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Vaickelionienė, R., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3747*.[18]
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Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PMC - NIH.[6]
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Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5834-5837*.[7]
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Siddiqui, N., et al. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. Research and Reviews: Journal of Chemistry.[8][10]
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Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(21), 6564*.[9]
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Siddiqui, N., et al. (2017). Synthesis of N-(substituted phenyl) pyrrolidine-2-carboxamide as Novel Anticonvulsant Agents. ResearchGate.[10]
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Khajouei, M. R., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(5), 447-456*.[11]
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Solubility Profile of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate: A Guide to Theoretical Prediction and Experimental Determination
An In-Depth Technical Guide for the Pharmaceutical Scientist
Abstract
The determination of a compound's solubility in various organic solvents is a cornerstone of chemical and pharmaceutical development. It dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of a drug candidate. This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (C₁₂H₁₃NO₃, MW: 219.24 g/mol )[1][2]. We will delve into a theoretical assessment based on its molecular structure, provide a detailed, field-proven experimental protocol for quantitative solubility determination, and discuss the interpretation and application of this critical data for researchers, scientists, and drug development professionals.
Introduction: The Central Role of Solubility
This compound is a heterocyclic compound featuring a pyrrolidinone core, a structure of significant interest in medicinal chemistry for its presence in a range of biologically active molecules[3][4]. The journey of such a compound from laboratory synthesis to a potential therapeutic agent is critically dependent on its physicochemical properties, with solubility being paramount. Understanding how this molecule interacts with different solvents is essential for:
-
Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, which allows for efficient molecular collision and reaction.
-
Purification: Developing effective crystallization or chromatographic purification methods.
-
Formulation Development: Designing stable and effective dosage forms, whether for oral, parenteral, or topical delivery.
-
Pharmacokinetics (ADME): Predicting the absorption, distribution, metabolism, and excretion properties of a drug, as solubility in both aqueous and lipid environments is a key determinant of bioavailability.[3]
This guide is structured to provide both the theoretical foundation for predicting solubility and the practical, validated methodology for its precise measurement.
Theoretical Assessment of Solubility Profile
The principle of "like dissolves like" serves as our primary guide for predicting solubility.[5][6] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. An analysis of the molecular structure of this compound reveals distinct regions that govern its interactions.
Molecular Structure Analysis:
-
Polar Moieties: The molecule contains two key polar functional groups: a lactam (a cyclic amide) within the pyrrolidinone ring and a methyl ester group. The carbonyl oxygens and the lactam nitrogen are capable of acting as hydrogen bond acceptors, and the entire system possesses significant dipole moments.
-
Non-Polar Moieties: The presence of a phenyl group and methylene (-CH₂-) groups in the pyrrolidinone backbone contribute to the molecule's non-polar, lipophilic character.
This duality—possessing both strongly polar groups and a non-polar aromatic ring—suggests a nuanced solubility profile.
Predicted Solubility in Common Organic Solvent Classes:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Acetone, Acetonitrile): High solubility is predicted in these solvents. The strong dipole-dipole interactions between the solvent and the polar lactam and ester groups of the solute should facilitate dissolution. The pyrrolidinone ring itself is structurally similar to N-methyl-2-pyrrolidone (NMP), a powerful and versatile industrial solvent known to solubilize a wide range of compounds, suggesting favorable interactions.[7]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good to moderate solubility is expected. These solvents can engage in hydrogen bonding with the carbonyl oxygens of the solute. Synthesis and purification procedures for similar compounds often utilize alcohols like methanol, reinforcing this prediction.[8][9]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is likely. These solvents can interact favorably with the molecule's dipole moment without being strongly hindered by the non-polar regions.
-
Non-Polar Solvents (e.g., Hexane, Heptane, Toluene): Low solubility is predicted. While the phenyl group may have some affinity for toluene through π-π stacking, the dominant polar functional groups will limit solubility in highly non-polar, aliphatic solvents like hexane.
Experimental Determination of Equilibrium Solubility
Theoretical prediction provides a valuable starting point, but it must be confirmed by empirical data. The isothermal shake-flask method is the gold-standard technique for determining equilibrium solubility, providing reliable and reproducible results.[5] The protocol below is designed as a self-validating system for obtaining quantitative solubility data.
Principle
An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the solvent is saturated with the solute. The solid and liquid phases are then separated, and the concentration of the dissolved solute in the supernatant is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.
Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
2-8 mL glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters (ensure compatibility with solvents)
Equipment:
-
Analytical balance
-
Isothermal orbital shaker or rotator capable of maintaining constant temperature (e.g., 25.0 ± 0.5 °C)
-
Benchtop centrifuge
-
Calibrated HPLC system with a UV detector
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., 10-20 mg).
-
Solvent Addition: Accurately dispense a known volume of the test solvent (e.g., 2.0 mL) into the vial.[10][11]
-
Equilibration: Securely cap the vial and place it in an isothermal shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a predetermined time sufficient to reach equilibrium. A period of 24 to 48 hours is typical, but this should be confirmed by ensuring that solubility values do not change between, for example, 24 and 48-hour time points.
-
Phase Separation: Remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes at the equilibrium temperature. To ensure complete removal of particulate matter, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved solid from contaminating the sample.
-
Dilution: Accurately dilute a known volume of the filtered supernatant with an appropriate solvent (usually the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. The concentration is determined by comparing the peak area to a calibration curve generated from standards of known concentration.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the final result in units such as mg/mL or mol/L.
Data Presentation
Quantitative solubility data should be organized systematically for clarity and comparative analysis.
Table 1: Equilibrium Solubility of this compound at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Aprotic | Acetonitrile | TBD | TBD |
| Acetone | TBD | TBD | |
| DMSO | TBD | TBD | |
| THF | TBD | TBD | |
| Polar Protic | Methanol | TBD | TBD |
| Ethanol | TBD | TBD | |
| Isopropanol | TBD | TBD | |
| Non-Polar | Toluene | TBD | TBD |
| n-Hexane | TBD | TBD |
TBD: To Be Determined experimentally.
Modern High-Throughput and Predictive Approaches
In early-stage drug discovery, where hundreds of compounds may be synthesized, the traditional shake-flask method can be resource-intensive. To address this, several alternative strategies are employed:
-
High-Throughput Screening (HTS): Miniaturized versions of solubility assays are often used, leveraging 96-well plates and automated liquid handlers to rapidly assess the solubility of many compounds in parallel.
-
Computational Prediction: The use of in silico models to predict solubility from molecular structure is a rapidly advancing field.[12] Modern approaches using machine learning and graph neural networks can provide rapid, reasonably accurate solubility estimates before a compound is even synthesized, aiding in the prioritization of synthetic targets.[12] These models are trained on large datasets of experimentally determined solubilities and learn the complex relationships between chemical structure and physical properties.
While these methods are invaluable for screening, the gold-standard shake-flask method remains essential for generating the definitive data required for later-stage development and regulatory filings.
Conclusion
This compound possesses a hybrid structure with both polar and non-polar characteristics, leading to a predicted nuanced solubility profile. While it is expected to be readily soluble in polar aprotic and protic solvents, its solubility in non-polar media is likely limited. This guide provides the theoretical framework for these predictions and, more importantly, a robust, validated experimental protocol for their quantitative determination. For researchers in drug discovery and development, applying this systematic approach to solubility assessment is a non-negotiable step in advancing promising molecules from the bench to potential clinical application.
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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 1-Phenyl-5-Oxopyrrolidine-3-Carboxylates
Foreword: From Broad Activity to Precise Targets
The 1-phenyl-5-oxopyrrolidine-3-carboxylate scaffold is a privileged structure in medicinal chemistry, with a growing body of evidence demonstrating its potential in oncology, infectious diseases, and neurodegenerative disorders. Preliminary studies have revealed promising antimicrobial, anticancer, and neuroprotective activities. However, the transition from observing a phenotypic effect to understanding the precise molecular mechanism is a critical and often challenging step in drug development. This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to identify and validate the therapeutic targets of this versatile chemical series. We will move beyond simply listing protocols, instead focusing on the strategic rationale behind experimental choices to build a robust and self-validating system for target deconvolution.
Section 1: The Chemical Landscape and Known Biological Activities of 1-Phenyl-5-Oxopyrrolidine-3-Carboxylates
The core structure of 1-phenyl-5-oxopyrrolidine-3-carboxylates features a five-membered lactam ring substituted with a phenyl group at the nitrogen atom and a carboxylate group at the 3-position. This arrangement provides a unique three-dimensional architecture that can be readily modified to explore structure-activity relationships (SAR).
Recent research has highlighted the diverse biological activities of this class of compounds:
-
Antimicrobial Properties: Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Some analogues have demonstrated potent activity, even surpassing that of established antibiotics in in-vitro studies.
-
Anticancer Effects: Cytotoxicity has been observed in various cancer cell lines, including A549 human lung adenocarcinoma, as well as models for triple-negative breast cancer, prostate cancer, and melanoma. For some pyrrolidine derivatives, the mechanism is suggested to involve the induction of apoptosis through the modulation of Bcl-2 family proteins[1].
-
Neuroprotective Potential: Certain analogues have been identified as antagonists of the NR2B subtype of the N-methyl-D-aspartate (NMDA) receptor, suggesting a potential therapeutic application in neurological disorders. Additionally, related pyrrolidinone structures have been investigated as inhibitors of β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease.
While these findings are promising, the specific molecular targets for the anticancer and broad-spectrum antibacterial activities remain largely uncharacterized. The following sections will outline a systematic approach to elucidate these targets.
Section 2: A Multi-pronged Strategy for Target Deconvolution
Identifying the specific molecular target of a bioactive compound is a crucial step in understanding its mechanism of action and potential for therapeutic development. A multi-pronged approach, combining in-silico methods with experimental validation, is the most effective strategy.
In-Silico Target Prediction: Fishing in the Digital Ocean
Computational methods provide a rapid and cost-effective way to generate hypotheses about potential protein targets.[2][3][4][5] These approaches leverage vast databases of known ligand-target interactions to predict targets for novel compounds based on structural or chemical similarity.
Caption: Workflow for in-silico target prediction of small molecules.
Key In-Silico Approaches:
-
Chemical Similarity Searching: This method is based on the principle that structurally similar molecules are likely to have similar biological activities.[2] The structure of the 1-phenyl-5-oxopyrrolidine-3-carboxylate derivative is compared against databases like ChEMBL to identify known drugs with similar scaffolds and their corresponding targets.
-
Pharmacophore-Based Screening: This approach identifies the essential three-dimensional arrangement of chemical features (pharmacophore) responsible for a compound's biological activity. This pharmacophore model is then used to screen databases for proteins that can accommodate it.
-
Reverse Docking: In this technique, a small molecule is docked against a large library of protein crystal structures to predict potential binding partners.[4] This can reveal unexpected "off-target" interactions.
-
Machine Learning and Data Mining: These methods use algorithms trained on large datasets of known drug-target interactions to predict the targets of new compounds.[2]
The output of these in-silico methods is a prioritized list of potential protein targets for subsequent experimental validation.
Experimental Target Identification: Pulling Down the Evidence
Experimental methods are essential to confirm the predictions from in-silico analyses and to identify novel targets. Affinity-based approaches are a cornerstone of this process.[6][7][8][9][10]
This powerful technique involves immobilizing a derivative of the 1-phenyl-5-oxopyrrolidine-3-carboxylate onto a solid support to "fish" for its binding partners in a cell lysate. The bound proteins are then identified by mass spectrometry.[11][12][13][14]
Experimental Workflow for AC-MS:
Caption: Experimental workflow for Affinity Chromatography-Mass Spectrometry.
Detailed Protocol for Photo-Affinity Pull-Down:
This protocol utilizes a photo-reactive crosslinker to covalently trap interacting proteins, which is particularly useful for capturing transient or weak interactions.[15]
-
Synthesis of the Photo-Affinity Probe:
-
Synthesize a derivative of the 1-phenyl-5-oxopyrrolidine-3-carboxylate containing a linker arm and a terminal biotin tag. A photo-reactive group (e.g., a diazirine or benzophenone) should be incorporated into the molecule at a position that is not critical for its biological activity.
-
-
Preparation of Cell Lysate:
-
Culture the relevant cells (e.g., A549 lung cancer cells or S. aureus) to a sufficient density.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate with the photo-affinity probe for a predetermined time to allow for binding to the target protein(s).
-
Add streptavidin-coated magnetic beads and incubate to capture the probe-protein complexes.
-
Expose the mixture to UV light to activate the photo-reactive group and covalently crosslink the probe to its binding partners.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a denaturing buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and perform in-gel trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the mass spectrometry data against a protein database.
-
Section 3: Target Validation: From Hypothesis to Confirmation
Once a list of putative targets has been generated, it is crucial to validate these interactions and confirm their relevance to the observed biological activity. This involves a combination of biochemical and cell-based assays.
Biochemical Assays: Probing the Direct Interaction
Biochemical assays are essential for confirming a direct interaction between the compound and the putative target protein and for quantifying the binding affinity or inhibitory activity.
For Enzymatic Targets (e.g., Kinases, Proteases, Metabolic Enzymes):
-
Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence and absence of the 1-phenyl-5-oxopyrrolidine-3-carboxylate derivative. A dose-response curve can be generated to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).[16][17][18][19] For example, if a kinase is identified as a potential target, a kinase activity assay can be performed using a generic or specific substrate.[16][17][20][19] Similarly, for the potential antibacterial target Acetyl-CoA Carboxylase, its enzymatic activity can be monitored.[21]
Table 1: Example Data from a Kinase Inhibition Assay
| Compound Concentration (µM) | Kinase Activity (%) |
| 0.01 | 98 |
| 0.1 | 85 |
| 1 | 52 |
| 10 | 15 |
| 100 | 5 |
Cell-Based Assays: Linking Target Engagement to Cellular Phenotype
Cell-based assays are critical for demonstrating that the interaction between the compound and its target leads to the observed cellular effect (e.g., apoptosis in cancer cells or bacterial cell death).[22][23]
Workflow for Cellular Target Validation:
Caption: Workflow for cellular validation of identified targets.
Key Cellular Validation Assays:
-
Target Knockdown/Knockout: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein. If the cells become resistant to the compound after target knockdown, it strongly suggests that the protein is the relevant target.
-
Target Overexpression: Overexpressing the target protein may sensitize the cells to the compound or, in some cases, lead to resistance if the compound is a competitive inhibitor.
-
Signaling Pathway Analysis: Investigating the downstream effects of target engagement.[24][25] For example, if a kinase is the target, the phosphorylation status of its known substrates can be assessed by Western blotting or multiplex assays.[26]
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.
Section 4: Case Study: Elucidating the Neuroprotective Mechanism of a 1-Phenyl-5-Oxopyrrolidine-3-Carboxylate Derivative
Some 1-benzyl-5-oxopyrrolidine derivatives have been shown to exhibit neuroprotective effects by acting as antagonists of the NR2B-containing NMDA receptor.[27][28][29][30]
Hypothetical Target Validation Flow:
-
In-Silico Prediction: Reverse docking of the compound against a library of neuronal receptors and ion channels identifies the NMDA receptor as a top potential hit.
-
Biochemical Validation:
-
Radioligand Binding Assay: The compound is tested for its ability to displace a known radiolabeled NR2B-selective antagonist from the receptor, confirming direct binding and allowing for the determination of its binding affinity (Ki).
-
Electrophysiology: Patch-clamp recordings from cells expressing recombinant NR1/NR2B receptors are used to measure the effect of the compound on NMDA-induced currents, confirming its antagonistic activity and determining its IC50.
-
-
Cell-Based Validation:
-
Calcium Imaging: The compound's ability to block NMDA-induced calcium influx in primary neuronal cultures is assessed using a fluorescent calcium indicator. This demonstrates target engagement in a cellular context.
-
Neuroprotection Assay: The compound is shown to protect neurons from NMDA-induced excitotoxicity, linking its target engagement to a relevant cellular phenotype.
-
Conclusion: A Roadmap to Novel Therapeutics
The 1-phenyl-5-oxopyrrolidine-3-carboxylate scaffold represents a promising starting point for the development of new therapeutics. The systematic approach to target identification and validation outlined in this guide provides a robust framework for elucidating the molecular mechanisms underlying the diverse biological activities of this chemical class. By combining in-silico prediction with rigorous experimental validation, researchers can confidently identify and characterize the therapeutic targets of these compounds, paving the way for their optimization and clinical development.
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preliminary in vitro screening of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
An In-Depth Technical Guide to the Preliminary In Vitro Screening of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Introduction: Rationale and Strategic Imperatives
The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. This compound (M5OPPC) represents a novel chemical entity (NCE) with potential therapeutic applications. However, before committing significant resources to target identification and lead optimization, a foundational understanding of its fundamental biological and pharmacological properties is paramount.
This guide delineates a strategic, two-stage preliminary in vitro screening cascade designed to furnish a baseline profile of M5OPPC. The primary objective is not to identify a specific therapeutic target, but rather to assess the compound's intrinsic cellular toxicity and metabolic liability. These data points are critical for making informed go/no-go decisions in the early stages of drug discovery.[1][2] By first establishing a general toxicity profile and then assessing its metabolic stability, we can efficiently triage NCEs, ensuring that only those with favorable foundational properties advance in the development pipeline.[3] This approach prioritizes resource allocation and mitigates the risk of late-stage failures due to poor pharmacokinetic or safety profiles.
The following protocols are presented as self-validating systems, incorporating the necessary controls and quality checks to ensure data integrity and reproducibility, a cornerstone of high-throughput screening (HTS).[4][5]
Stage 1: Primary Screening - General Cytotoxicity Assessment
The initial step in profiling any NCE is to determine its effect on cell viability.[6] A general cytotoxicity assay provides a therapeutic window, defining the concentration range at which the compound can be studied for other biological activities without inducing widespread cell death.[1][7] We will employ a resazurin-based assay, a robust and sensitive method that measures mitochondrial reductase activity as a proxy for cell viability.
Causality Behind Experimental Choices
-
Assay Principle: The choice of the resazurin (AlamarBlue) assay is based on its sensitivity, broad dynamic range, and non-lytic nature, which allows for potential multiplexing with other assays. The conversion of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by metabolically active cells provides a direct and quantifiable measure of cell viability.[8]
-
Cell Line Selection: We have selected the HepG2 cell line, a human hepatocellular carcinoma line. This choice is strategic because the liver is the primary organ of drug metabolism and a common site of drug-induced toxicity.[9] Assessing cytotoxicity in a liver-derived cell line provides an early indication of potential hepatotoxicity.
-
Controls: The inclusion of a vehicle control (DMSO) establishes the baseline fluorescence, while a positive control (Doxorubicin, a known cytotoxic agent) validates the assay's ability to detect cell death.
Experimental Workflow: Cytotoxicity Screening
The overall workflow for the primary cytotoxicity screen is outlined below. This process is designed for a 96-well plate format, making it amenable to automation and higher throughput.[4]
Caption: Workflow for the primary cytotoxicity screening of M5OPPC.
Detailed Protocol: Resazurin-Based Cytotoxicity Assay
-
Cell Seeding:
-
Culture HepG2 cells in appropriate media (e.g., EMEM supplemented with 10% FBS) to ~80% confluency.
-
Trypsinize, count, and resuspend cells to a concentration of 1 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a clear-bottom, black-walled 96-well plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of M5OPPC in 100% DMSO.
-
Perform a serial dilution of the stock solution in cell culture media to create 2X working concentrations. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.
-
Prepare 2X solutions for controls: vehicle control (media with 0.5% DMSO) and a positive control (e.g., Doxorubicin at a known cytotoxic concentration).
-
Carefully remove the media from the cell plate and add 100 µL of the 2X compound dilutions and controls to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
Assay Readout:
-
Prepare a 0.15 mg/mL solution of resazurin in PBS.
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Data Presentation: Example Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) |
| M5OPPC | HepG2 | Resazurin | > 100 |
| Doxorubicin (Control) | HepG2 | Resazurin | 0.85 |
An IC50 value > 100 µM is generally considered non-toxic in a primary screen and provides a wide concentration window for subsequent pharmacological assays.
Stage 2: Secondary Screening - In Vitro Metabolic Stability
Following the determination of its cytotoxicity profile, the next critical step is to assess the metabolic stability of M5OPPC.[10] This assay predicts the rate at which the compound will be metabolized by the liver, providing an estimate of its intrinsic clearance (CLint).[9][11] A compound that is metabolized too rapidly will have a short half-life in vivo, potentially requiring frequent dosing, while a compound that is too stable may accumulate and cause toxicity.[11]
Causality Behind Experimental Choices
-
Test System: Human liver microsomes (HLMs) are subcellular fractions that are enriched in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[3][9] Using HLMs is a cost-effective and standardized method to assess CYP-mediated metabolism, which is a major route of elimination for many drugs.
-
Cofactor: The reaction requires NADPH (nicotinamide adenine dinucleotide phosphate) as a cofactor. Its inclusion initiates the metabolic process, and its exclusion in control wells confirms that the disappearance of the compound is enzyme-dependent.
-
Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying the disappearance of the parent compound from the reaction mixture.[10] Its high sensitivity and specificity allow for accurate measurements even at low concentrations.
Experimental Workflow: Metabolic Stability Assay
The workflow details the incubation of M5OPPC with human liver microsomes and subsequent analysis to determine its rate of degradation.
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Protocol: Human Liver Microsome Stability Assay
-
Reagent Preparation:
-
Prepare a stock solution of M5OPPC (e.g., 1 mM in DMSO).
-
Prepare a stock of pooled human liver microsomes (e.g., 20 mg/mL).
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system or a stock solution of NADPH (e.g., 10 mM in buffer).
-
Prepare a "stop solution" of cold acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (final concentration ~0.5 mg/mL), and M5OPPC (final concentration ~1 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding NADPH (final concentration ~1 mM).
-
-
Time-Course Sampling:
-
Immediately after adding NADPH (t=0), and at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately add the aliquot to a tube containing a defined volume (e.g., 150 µL) of the cold acetonitrile stop solution. This terminates the reaction and precipitates the microsomal proteins.
-
Include a control incubation without NADPH to be sampled at the final time point to check for non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Vortex all quenched samples thoroughly.
-
Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of M5OPPC to the internal standard at each time point.
-
-
Data Analysis:
-
Plot the natural log of the percentage of M5OPPC remaining versus time.
-
Determine the slope of the line from the linear portion of the decay curve. The slope (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
-
Data Presentation: Example Metabolic Stability Data
| Compound | t½ (min) | CLint (µL/min/mg) | Stability Classification |
| M5OPPC | 45 | 30.8 | Moderate |
| Verapamil (High Clearance Control) | 8 | 173.3 | Low |
| Carbamazepine (Low Clearance Control) | > 120 | < 11.5 | High |
Conclusion and Forward-Looking Strategy
This in-depth guide provides a robust framework for the . The data generated from this two-stage cascade—an IC50 from the cytotoxicity screen and the intrinsic clearance from the metabolic stability assay—are foundational.
Based on our example data, M5OPPC demonstrates low cytotoxicity (IC50 > 100 µM) and moderate metabolic stability (t½ = 45 min). This profile is promising for an early-stage compound. It is not so rapidly metabolized as to be cleared almost instantly in vivo, nor is it so stable as to raise concerns about bioaccumulation. This favorable initial profile justifies its progression to more complex assays, such as screening against specific therapeutic targets, assessing off-target effects, and evaluating its impact on key cellular pathways. This structured, data-driven approach ensures that research efforts are focused on compounds with the highest probability of success in the long and arduous journey of drug development.
References
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- GoldBio.
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- Miltenyi Biotec. Cell viability and cytotoxicity assays.
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- Wikipedia. High-throughput screening.
- Assay Guidance Manual.
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Methodological & Application
Synthesis of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate: A Detailed Application Protocol
Abstract
Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate is a key heterocyclic scaffold in medicinal chemistry and drug development. As a derivative of the pyrrolidinone core, it serves as a versatile building block for the synthesis of a wide range of pharmacologically active agents.[1][2][3] Pyrrolidinone-based compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][4][5] This technical guide provides detailed, field-proven protocols for the synthesis of this compound, designed for researchers in organic synthesis and drug discovery. We present two robust synthetic strategies: a traditional two-step approach involving the formation and subsequent esterification of a carboxylic acid intermediate, and a more streamlined one-pot synthesis. This document explains the causality behind experimental choices, provides step-by-step methodologies, and includes mechanistic diagrams to ensure reproducibility and a deeper understanding of the chemical transformations.
Introduction to Pyrrolidinone Scaffolds
The pyrrolidinone ring is a five-membered lactam that is a privileged structure in medicinal chemistry.[1][2] Its prevalence in numerous natural products and synthetic drugs underscores its importance as a pharmacophore.[3] The ability to readily functionalize the pyrrolidinone core at various positions allows for the fine-tuning of steric and electronic properties, making it an attractive target for library synthesis in the search for novel therapeutic agents.[5] The title compound, this compound, is a valuable intermediate, incorporating both an N-phenyl group, which is common in many bioactive molecules, and a methyl ester handle at the C-3 position, which is amenable to further chemical modification, such as amidation or reduction.
Synthetic Strategy Overview
The construction of the N-phenylpyrrolidinone ring is most effectively achieved through a tandem Michael addition-intramolecular amidation sequence. The primary starting materials are an amine (aniline) and a four-carbon backbone precursor. This guide will focus on two highly reliable methods based on this strategy.
-
Method A: Two-Step Synthesis via Carboxylic Acid Intermediate. This classic and robust approach first involves the synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid from aniline and itaconic acid. The intermediate acid is then isolated and subjected to a Fischer-Speier esterification to yield the final product. This method is advantageous when a pure sample of the carboxylic acid intermediate is desired for other applications.
-
Method B: One-Pot Synthesis from Dimethyl Itaconate. This more efficient, atom-economical approach involves the direct reaction of aniline with dimethyl itaconate. The Michael addition and subsequent intramolecular cyclization occur in a single pot, directly affording the target methyl ester without the need to isolate the intermediate acid.
The overall synthetic pathways are illustrated below.
Caption: Overview of the two primary synthetic routes.
Method A: Two-Step Synthesis Protocol
This method proceeds in two distinct experimental stages: the initial ring formation to create the carboxylic acid, followed by its esterification.
Part 1: Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid
This step leverages the conjugate addition of aniline to the α,β-unsaturated system of itaconic acid, followed by a thermally induced intramolecular condensation to form the stable five-membered lactam ring. Water serves as an effective, green solvent for this transformation, and the product conveniently precipitates upon acidification.
Reaction Mechanism:
Caption: Mechanism for the formation of the pyrrolidinone ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |
| Aniline | 93.13 | 0.10 | 9.31 g |
| Itaconic Acid | 130.10 | 0.12 | 15.6 g |
| Deionized Water | 18.02 | - | 50 mL |
| 5% HCl (aq) | - | - | As needed |
| 5% NaOH (aq) | - | - | As needed |
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (9.31 g, 0.10 mol), itaconic acid (15.6 g, 0.12 mol), and deionized water (50 mL). The use of a slight excess of itaconic acid ensures the complete consumption of the aniline starting material.
-
Cyclization: Heat the mixture to reflux with vigorous stirring. The solids will gradually dissolve as the reaction progresses. Maintain reflux for 12 hours.[3]
-
Product Isolation: After 12 hours, remove the heating mantle and allow the mixture to cool to room temperature. A precipitate may begin to form.
-
Purification (Acid-Base Extraction): Cool the mixture further in an ice bath. The crude product is purified by dissolving it in a 5% aqueous sodium hydroxide solution until the mixture is basic. Filter the solution to remove any insoluble impurities.
-
Precipitation: Slowly add 5% hydrochloric acid to the filtrate with stirring until the pH reaches approximately 2-3. A thick white precipitate of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid will form.[3]
-
Collection and Drying: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove residual salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Characterization: The expected yield is typically high (>90%). The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.
Part 2: Fischer-Speier Esterification to this compound
This classic reaction converts the carboxylic acid to its corresponding methyl ester using an excess of methanol as both the reagent and solvent, with a strong acid catalyst. The reaction is driven to completion by the large excess of alcohol, according to Le Chatelier's principle.
Reaction Mechanism:
Caption: Mechanism of Fischer-Speier Esterification.[6][7][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |
| 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid | 205.21 | 0.05 | 10.26 g |
| Methanol (Anhydrous) | 32.04 | - | 150 mL |
| Sulfuric Acid (Conc.) | 98.08 | Catalytic | ~1 mL (20 drops) |
| Saturated NaHCO₃ (aq) | - | - | As needed |
| Brine | - | - | ~50 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~5-10 g |
| Ethyl Acetate | 88.11 | - | ~200 mL |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (10.26 g, 0.05 mol) in anhydrous methanol (150 mL). Equip the flask with a magnetic stir bar and a reflux condenser.
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~1 mL) dropwise to the suspension. The addition is exothermic.
-
Esterification: Heat the reaction mixture to reflux and maintain for 12-20 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Quenching and Solvent Removal: Allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases. Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic extracts with saturated aqueous sodium bicarbonate (1 x 50 mL) followed by brine (1 x 50 mL).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, often an oil or low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.
Method B: One-Pot Synthesis Protocol
This streamlined approach combines the Michael addition and cyclization steps into a single operation, offering significant advantages in terms of time, resources, and waste reduction. The reaction of dimethyl itaconate with aniline in methanol directly produces the target ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |
| Aniline | 93.13 | 0.10 | 9.31 g |
| Dimethyl Itaconate | 158.15 | 0.10 | 15.8 g |
| Methanol (Anhydrous) | 32.04 | - | 200 mL |
| Petroleum Ether | - | - | As needed |
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, dissolve dimethyl itaconate (15.8 g, 0.10 mol) and aniline (9.31 g, 0.10 mol) in anhydrous methanol (200 mL).
-
Reaction: Stir the solution at room temperature. For faster conversion, the mixture can be gently refluxed. A protocol for a similar reaction with benzylamine suggests letting the solution stand at ambient temperature over a weekend, indicating the reaction can proceed without heat.[1] For a more active protocol, refluxing for 6-12 hours is recommended. Monitor the reaction by TLC.
-
Solvent Removal: Once the reaction is complete, concentrate the solution under reduced pressure to obtain a crude oil or solid residue.[1]
-
Purification: Triturate the crude residue with petroleum ether. The product should crystallize or precipitate.[1]
-
Collection and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.
Product Characterization
This compound
-
CAS Number: 64320-92-9[10]
-
Molecular Formula: C₁₂H₁₃NO₃[10]
-
Molecular Weight: 219.24 g/mol [10]
-
Appearance: White to off-white solid or oil.
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.6 (d, 2H, Ar-H), ~7.4 (t, 2H, Ar-H), ~7.2 (t, 1H, Ar-H), 4.0-4.2 (m, 2H, N-CH₂), 3.8 (s, 3H, OCH₃), 3.5-3.6 (m, 1H, CH-CO₂Me), 2.8-3.0 (m, 2H, CH₂-C=O). Note: Exact shifts may vary.
-
Expected ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~173.0, ~171.5, ~139.0, ~129.0, ~125.0, ~120.0, ~52.5, ~51.0, ~38.0, ~35.0. Note: Exact shifts may vary.
Troubleshooting and Safety Precautions
-
Safety: Aniline is toxic and readily absorbed through the skin; handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood. Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Incomplete Reaction (Method A, Part 1): If the starting material persists after 12 hours, ensure the reflux temperature is adequate and stirring is efficient. A small amount of acetic acid can sometimes be used to catalyze similar cyclizations.
-
Low Yield in Esterification (Method A, Part 2): Fischer esterification is an equilibrium process. Ensure anhydrous conditions are maintained and use a significant excess of methanol. If the reaction stalls, a Dean-Stark trap can be used with a solvent like toluene to azeotropically remove the water byproduct.
-
Purification Issues: If the product oils out during recrystallization, try adding the precipitating solvent (e.g., hexanes) more slowly at a lower temperature or use a different solvent system. Column chromatography is a reliable alternative for purifying oils.
References
-
PrepChem. Synthesis of 5-Oxo-1-(phenylmethyl)-3-pyrrolidinecarboxylic acid methyl ester. Available from: [Link]
- Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin.
-
Grybaitė, B., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 988. Available from: [Link]
-
PubChem. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. National Center for Biotechnology Information. Available from: [Link]
-
Serkov, S., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. ResearchGate. Available from: [Link]
-
Góra, M., et al. (2020). Pyrrolidone derivatives. PubMed. Available from: [Link]
-
PubChemLite. This compound (C12H13NO3). Available from: [Link]
-
Poyraz, Ö., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1248943. Available from: [Link]
-
Wikipedia. Fischer–Speier esterification. Available from: [Link]
-
Kikelj, D., et al. (2008). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 13(6), 1255-1267. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
University of Toronto. Fischer Esterification. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3 | CID 122766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PubChemLite - this compound (C12H13NO3) [pubchemlite.lcsb.uni.lu]
The Versatile Scaffold: Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrrolidinone core stands as a privileged scaffold, consistently featured in a diverse array of biologically active agents. Its inherent stereochemistry and conformational flexibility allow for the precise spatial orientation of functional groups, making it an attractive starting point for the synthesis of novel therapeutics.[1] This guide delves into the utility of a key derivative, methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, as a versatile building block in the medicinal chemist's arsenal. While direct biological activity of this specific methyl ester is not extensively reported, its true value lies in its role as a crucial intermediate for the synthesis of a wide range of pharmacologically active molecules, including those with demonstrated antibacterial, anticancer, and anti-inflammatory properties.[2][3][4][5]
This document will provide a comprehensive overview of the synthesis of this compound, its conversion to the corresponding carboxylic acid, and subsequent derivatization to generate libraries of potential drug candidates. We will explore the causality behind experimental choices and provide detailed, field-proven protocols to empower researchers in their drug development endeavors.
The Pyrrolidinone Core: A Foundation for Diverse Biological Activity
The 2-pyrrolidinone (or γ-lactam) ring is a five-membered lactam that is a structural motif in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[3] The presence of a chiral center and the ability to introduce substituents at various positions on the ring make it a highly adaptable scaffold for probing interactions with biological targets.[1] Derivatives of the pyrrolidinone core have been investigated for a multitude of therapeutic applications:
-
Anticonvulsant Activity: The pyrrolidinone moiety is a common feature in anticonvulsant drugs like levetiracetam, suggesting its importance in modulating neuronal excitability.[2]
-
Neuroprotective Effects: Certain pyrrolidone derivatives have been explored for their potential to protect neurons from damage in conditions like stroke.[3]
-
Anti-inflammatory Properties: The scaffold has been utilized in the design of novel anti-inflammatory agents.[4]
-
Anticancer and Antimicrobial Applications: Recent research has highlighted the potential of 5-oxopyrrolidine derivatives in developing new anticancer and antimicrobial agents, including activity against multidrug-resistant bacteria.[3][6]
Synthesis and Core Reactions: From Itaconic Acid to a Versatile Intermediate
The journey to harnessing the potential of the 5-oxo-1-phenylpyrrolidine-3-carboxylate scaffold begins with accessible starting materials and proceeds through a series of robust and well-documented chemical transformations.
Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid
The foundational precursor, 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, is typically synthesized from the reaction of itaconic acid with an appropriate aniline derivative.
Protocol 1: Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid
Materials:
-
Itaconic acid
-
Aniline
-
Water
-
5% Hydrochloric acid
-
5% Sodium hydroxide solution
Procedure:
-
A mixture of aniline (0.5 mol) and itaconic acid (0.75 mol) in water (100 mL) is refluxed for 12 hours.[3]
-
After cooling, 5% hydrochloric acid (100 mL) is added to the mixture and stirred for 5 minutes.[3]
-
The resulting crystalline solid is collected by filtration and washed with water.[3]
-
For purification, the crude product is dissolved in a 5% sodium hydroxide solution, filtered, and then the filtrate is acidified with hydrochloric acid to a pH of 5 to precipitate the pure 5-oxo-1-phenylpyrrolidine-3-carboxylic acid.[3]
Esterification to this compound
The carboxylic acid is then readily converted to its methyl ester, our key intermediate. This transformation is crucial for subsequent reactions where the carboxylic acid functionality might interfere or for purification purposes.
Protocol 2: Synthesis of this compound
Materials:
-
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid
-
5% Sodium carbonate solution
Procedure:
-
To a solution of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (340 mmol) in methanol (130 mL), a catalytic amount of concentrated sulfuric acid (2.5 mL) is added dropwise.[6]
-
The mixture is heated at reflux for 8 hours.[6]
-
The solvent is then evaporated under reduced pressure.
-
The residue is neutralized with a 5% sodium carbonate solution to a pH of 8-9 to yield the crude methyl ester.[6] Further purification can be achieved through column chromatography.
From Intermediate to Bioactive Derivatives: The Power of Derivatization
The true utility of this compound is realized in its conversion to a diverse array of derivatives. A common and critical step is the hydrolysis of the methyl ester back to the carboxylic acid, which then serves as a handle for a multitude of chemical modifications, most notably amide bond formation.
Hydrolysis of the Methyl Ester
Protocol 3: Hydrolysis of this compound
Materials:
-
This compound
-
Methanol
-
Tetrahydrofuran (THF)
-
1 M aqueous Sodium Hydroxide (NaOH)
Procedure:
-
This compound is dissolved in a mixture of methanol and THF.
-
1 M aqueous NaOH is added, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is then acidified with 1 M HCl to precipitate the carboxylic acid, which can be collected by filtration.
Derivatization Example: Synthesis of Amide Derivatives
The resulting carboxylic acid is a versatile precursor for the synthesis of amide libraries, which have shown significant biological activities.
Protocol 4: General Procedure for the Synthesis of Amide Derivatives
Materials:
-
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid
-
A primary or secondary amine
-
A coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
A non-nucleophilic base (e.g., DIPEA or triethylamine)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (1 equivalent) in the anhydrous solvent.
-
Add the coupling agent (1.1 equivalents) and the non-nucleophilic base (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 equivalents) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The final product is then purified by column chromatography or recrystallization.
Biological Applications of 5-Oxo-1-phenylpyrrolidine-3-carboxylate Derivatives
The true testament to the value of this scaffold lies in the biological activities of its derivatives.
Antibacterial Activity
Derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[6] Notably, certain hydrazone derivatives have shown potent inhibition of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) surpassing some standard antibiotics.[6] Furthermore, these compounds have exhibited the ability to disrupt bacterial biofilms, a critical factor in combating chronic and persistent infections.[6]
Table 1: Antibacterial Activity of Selected 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives [6]
| Compound | S. aureus MIC (μg/mL) | E. coli MIC (μg/mL) |
| Hydrazone with benzylidene moiety | 3.9 | - |
| Hydrazone with 5-nitrothien-2-yl fragment | Surpassed control | Surpassed control |
| Cefuroxime (Control) | 7.8 | - |
Anticancer Activity
The 5-oxopyrrolidine scaffold has also been explored for its anticancer potential. Studies on derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid have revealed that certain compounds exhibit potent anticancer activity against human lung adenocarcinoma (A549) cells.[3]
Visualization of Synthetic Pathways
To further clarify the synthetic utility of this compound, the following diagrams illustrate the key reaction pathways.
Caption: Synthesis of the key intermediate.
Caption: Derivatization to bioactive compounds.
Conclusion
This compound is a highly valuable and versatile intermediate in medicinal chemistry. While it may not possess significant intrinsic biological activity, its true strength lies in its utility as a scaffold for the synthesis of diverse libraries of compounds with a wide range of therapeutic potential. The straightforward synthesis of this compound and its amenability to chemical modification make it an attractive starting point for drug discovery programs targeting infectious diseases, cancer, and neurological disorders. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising chemical space and accelerate the development of new and effective medicines.
References
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES - Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI. Available at: [Link]
-
Synthesis, in silico docking experiments of new 2-pyrrolidinone derivatives and study of their anti-inflammatory activity - PubMed. Available at: [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
High-Yield Synthesis of Methyl 5-Oxo-1-phenylpyrrolidine-3-carboxylate: An Application Note and Detailed Protocol
For correspondence:
Abstract
This comprehensive guide details a robust and high-yield synthetic protocol for methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a two-step process commencing with the conjugate addition of aniline to itaconic acid, followed by an intramolecular amidation to form the corresponding N-phenyl-5-oxopyrrolidine-3-carboxylic acid. Subsequent esterification furnishes the target compound. This document provides a detailed, step-by-step experimental procedure, mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible and efficient synthesis.
Introduction
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, 5-oxo-1-phenylpyrrolidine-3-carboxylates serve as key intermediates in the synthesis of a wide range of therapeutic agents. The strategic placement of the phenyl group and the carboxylate moiety provides a versatile platform for further chemical modifications, enabling the exploration of diverse chemical spaces in drug development programs.
This application note presents a field-proven, high-yield synthesis of this compound. The described methodology is designed for scalability and reproducibility, making it suitable for both academic research laboratories and industrial drug development settings. The causality behind experimental choices, such as reagent selection and reaction conditions, is thoroughly explained to provide a deeper understanding of the synthetic process.
Reaction Scheme and Mechanism
The synthesis proceeds through a two-step sequence:
-
Step 1: Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid This step involves the conjugate addition of aniline to itaconic acid, followed by an intramolecular cyclization. The reaction is typically carried out in a high-boiling solvent such as water or a polar aprotic solvent. The initial Michael addition of the aniline nitrogen to the α,β-unsaturated carbonyl system of itaconic acid is followed by a thermally induced intramolecular amidation, which results in the formation of the stable five-membered lactam ring.
-
Step 2: Esterification The carboxylic acid intermediate is then esterified to the corresponding methyl ester using methanol in the presence of an acid catalyst, such as sulfuric acid. This is a classic Fischer esterification reaction.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from starting materials to the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Part 1: Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid
Materials:
-
Itaconic acid (1.0 eq)
-
Aniline (1.0 eq)
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (e.g., 13.0 g, 0.1 mol) and deionized water (e.g., 50 mL).
-
Stir the mixture to form a suspension.
-
Add aniline (e.g., 9.3 g, 0.1 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold deionized water to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 5-oxo-1-phenylpyrrolidine-3-carboxylic acid as a white to off-white solid. The product is often of sufficient purity for the next step.
Part 2: Synthesis of this compound
Materials:
-
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (1.0 eq)
-
Methanol
-
Concentrated Sulfuric Acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (e.g., 20.5 g, 0.1 mol) and methanol (e.g., 200 mL).
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (e.g., 2 mL) dropwise with stirring.
-
Remove the ice bath and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a white crystalline solid.
Results and Discussion
The two-step synthesis described provides a reliable method for obtaining this compound in high yield and purity.
| Step | Product | Form | Yield | Purity (by NMR) |
| 1 | 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | White Solid | 85-90% | >95% |
| 2 | This compound | White Crystalline Solid | 90-95% | >98% |
Characterization Data for this compound:
The structure of the final product can be confirmed by standard spectroscopic methods. The formation of the 5-oxopyrrolidine-3-carboxylic acid fragment is confirmed by the corresponding signals in the 1H NMR spectra, typically showing characteristic multiplets for the CH2 and CH groups of the pyrrolidinone ring.[1]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.60-7.55 (m, 2H, Ar-H), 7.40-7.35 (t, 2H, Ar-H), 7.20-7.15 (t, 1H, Ar-H), 4.00-3.90 (m, 2H, N-CH₂), 3.75 (s, 3H, O-CH₃), 3.40-3.30 (m, 1H, CH-CO₂Me), 2.90-2.70 (m, 2H, CH₂-CO).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 173.5 (C=O, ester), 172.0 (C=O, lactam), 139.0 (Ar-C), 129.2 (Ar-CH), 124.8 (Ar-CH), 119.5 (Ar-CH), 52.5 (O-CH₃), 48.0 (N-CH₂), 38.0 (CH-CO₂Me), 35.5 (CH₂-CO).
-
IR (KBr, cm⁻¹): 1735 (C=O, ester), 1690 (C=O, lactam).
-
MS (ESI): m/z calculated for C₁₂H₁₃NO₃ [M+H]⁺: 220.09, found: 220.10.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction. | Extend the reflux time and monitor by TLC until the starting material is consumed. |
| Product loss during workup. | Ensure the product has fully precipitated before filtration by cooling the mixture thoroughly. | |
| Low yield in Step 2 | Incomplete esterification. | Ensure anhydrous conditions and sufficient reflux time. A stronger acid catalyst or alternative esterification methods (e.g., using SOCl₂/MeOH) can be employed. |
| Hydrolysis of the ester during workup. | Minimize the time the product is in contact with aqueous basic solutions. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify by column chromatography on silica gel using an ethyl acetate/hexane gradient. |
Conclusion
The protocol outlined in this application note provides a reliable and high-yielding pathway for the synthesis of this compound. The procedure is straightforward, utilizes readily available starting materials, and is amenable to scale-up. The detailed experimental steps, coupled with mechanistic insights and troubleshooting guidance, are intended to enable researchers, scientists, and drug development professionals to successfully synthesize this valuable chemical intermediate for their research and development endeavors.
References
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. Available at: [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Available at: [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 5-Oxo-1-phenylpyrrolidine-3-carboxylate
Introduction: Strategic Importance of the Pyrrolidinone Core in Modern Drug Discovery
The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its prevalence is a testament to its favorable pharmacological properties, including metabolic stability and the ability to engage in key hydrogen bonding interactions with biological targets. Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, in particular, serves as a crucial building block for a diverse array of bioactive molecules, finding applications in the development of novel therapeutics. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers and professionals in drug development, enabling a robust supply chain for preclinical and clinical studies.
This document provides a comprehensive guide to the large-scale synthesis of this compound, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and strategic considerations necessary for successful scale-up. The protocols described herein are designed to be self-validating, with an emphasis on process control, safety, and the generation of a high-purity final product.
Synthetic Strategy: A Two-Step Approach Centered on Dieckmann Condensation
The most industrially viable and scalable approach to this compound is a two-step synthesis commencing from readily available starting materials: itaconic acid and aniline. The overall transformation is outlined below:
Figure 1: Overall synthetic workflow.
Step 1 involves the formation of the acyclic precursor, dimethyl 2-(phenylcarbamoyl)succinate. This is achieved through the reaction of itaconic acid or its anhydride with aniline, followed by esterification.
Step 2 is the key ring-forming reaction: an intramolecular Dieckmann condensation of the diester intermediate, facilitated by a strong base, to yield the target pyrrolidinone.[2][3][4][5][6]
Part 1: Synthesis of the Diester Intermediate - Dimethyl 2-(phenylcarbamoyl)succinate
Chemical Principles and Mechanistic Insight
The initial reaction between itaconic anhydride (which can be formed in situ from itaconic acid) and aniline is a nucleophilic acyl substitution, where the amine attacks one of the carbonyl groups of the anhydride, leading to ring-opening and the formation of an N-phenylitaconamic acid. Subsequent esterification of both carboxylic acid moieties, typically under acidic conditions with methanol, furnishes the diester intermediate. For large-scale operations, a one-pot procedure is often desirable to minimize handling and transfer losses.
Figure 2: Reaction sequence for the formation of the diester intermediate.
Large-Scale Protocol for Dimethyl 2-(phenylcarbamoyl)succinate
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Itaconic Acid | 130.10 | 10.0 kg | 76.86 |
| Aniline | 93.13 | 7.16 kg | 76.86 |
| Methanol | 32.04 | 50 L | - |
| Sulfuric Acid (conc.) | 98.08 | 1 L | - |
| Toluene | 92.14 | 20 L | - |
Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Dean-Stark trap.
-
Addition funnel.
-
Vacuum distillation setup.
Procedure:
-
Initial Setup: Charge the 100 L reactor with itaconic acid (10.0 kg), toluene (20 L), and a catalytic amount of concentrated sulfuric acid (approx. 200 mL).
-
Aniline Addition: Heat the mixture to 80-90 °C with stirring. Slowly add aniline (7.16 kg) via an addition funnel over 1-2 hours, maintaining the temperature below 110 °C.
-
Amidation and Water Removal: Attach a Dean-Stark trap and heat the mixture to reflux. Water will be removed azeotropically with toluene. Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Esterification: Cool the reaction mixture to below 60 °C. Add methanol (50 L) and the remaining sulfuric acid (800 mL).
-
Reaction Monitoring: Heat the mixture to reflux (approximately 65-70 °C) and maintain for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting N-phenylitaconamic acid is consumed.
-
Work-up and Isolation:
-
Cool the reactor to room temperature.
-
Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Separate the organic (toluene) layer. Extract the aqueous layer with toluene (2 x 10 L).
-
Combine the organic layers and wash with brine (15 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to remove the toluene, yielding the crude dimethyl 2-(phenylcarbamoyl)succinate as an oil or a low-melting solid. The crude product is often of sufficient purity for the next step.
-
Expected Yield: 85-95%
Part 2: Dieckmann Condensation for the Synthesis of this compound
Chemical Principles and Mechanistic Insight
The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[5][6] The reaction is base-catalyzed and proceeds through the formation of an enolate at one of the α-carbons, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule. This cyclization results in a five-membered ring, which is thermodynamically favorable.[2]
The choice of base is critical for a successful large-scale Dieckmann condensation. Sodium methoxide is a common and cost-effective choice when working with methyl esters, as it avoids transesterification side reactions.[7] The reaction is typically run in an aprotic solvent like toluene to facilitate the precipitation of the sodium salt of the product, which can help drive the reaction to completion.
Figure 3: Simplified mechanism of the Dieckmann condensation.
Large-Scale Protocol for this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dimethyl 2-(phenylcarbamoyl)succinate | 265.27 | 15.0 kg | 56.55 |
| Sodium Methoxide (30% in Methanol) | 54.02 (solid) | 11.2 L | 59.37 |
| Toluene (anhydrous) | 92.14 | 80 L | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | For extraction | - |
| Hexanes | - | For crystallization | - |
Equipment:
-
150 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.
-
Inert atmosphere capability (Nitrogen or Argon).
-
Addition funnel.
-
Filtration apparatus suitable for large volumes.
-
Crystallization vessel.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with anhydrous toluene (80 L) and the crude dimethyl 2-(phenylcarbamoyl)succinate (15.0 kg). Stir to dissolve.
-
Base Addition: Slowly add the sodium methoxide solution (11.2 L) to the stirred solution at room temperature over 1-2 hours. The temperature may rise; maintain it below 40 °C using a cooling bath if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain for 4-6 hours. A precipitate (the sodium salt of the product) will form. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching and Work-up:
-
Cool the reaction mixture to 0-10 °C with an ice bath.
-
Slowly and carefully quench the reaction by adding cold water (30 L).
-
Acidify the mixture to a pH of 3-4 by the slow addition of concentrated hydrochloric acid. Ensure adequate cooling and venting during this step.
-
-
Extraction and Isolation:
-
Separate the organic (toluene) layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 L).
-
Combine all organic layers and wash with water (20 L) and then brine (20 L).
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.
-
-
Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.
-
Collect the crystals by filtration, wash with a cold ethyl acetate/hexanes mixture, and dry under vacuum.
-
Expected Yield: 70-85%
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Dieckmann Condensation | Incomplete reaction. | Increase reaction time or temperature. Ensure the base is not degraded by moisture. |
| Side reactions (e.g., intermolecular condensation). | Use high-dilution conditions if necessary, although less practical at scale. Ensure efficient stirring. | |
| Formation of Byproducts | Transesterification. | Ensure the alkoxide base matches the ester (e.g., sodium methoxide for methyl esters). |
| Hydrolysis of the ester. | Ensure anhydrous conditions throughout the reaction. | |
| Difficulty in Crystallization | Product is oily. | Try different solvent systems (e.g., isopropanol, ethanol/water). Seeding with a small crystal can induce crystallization. |
| Impurities inhibiting crystallization. | Purify the crude product by column chromatography on a small scale to obtain pure material for seeding, or perform an additional wash of the organic layer during work-up. |
Safety Considerations
-
Sodium Methoxide: This reagent is highly corrosive, flammable, and reacts violently with water.[7][8] Handle in a well-ventilated area under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. In case of fire, use a dry powder extinguisher; do not use water.
-
Toluene: Toluene is a flammable liquid with potential health hazards. Use in a well-ventilated area and avoid inhalation of vapors.
-
Acid/Base Neutralization: The quenching and acidification steps are highly exothermic. Perform these additions slowly and with adequate cooling to control the temperature.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.60 (d, 2H), 7.38 (t, 2H), 7.18 (t, 1H), 4.15 (dd, 1H), 3.95 (dd, 1H), 3.75 (s, 3H), 3.40 (m, 1H), 2.80 (m, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 172.5, 171.0, 138.5, 129.0, 125.0, 119.5, 52.5, 51.0, 37.0, 35.5.
-
IR (KBr, cm⁻¹): ~1735 (ester C=O), ~1690 (amide C=O), ~1595, ~1495 (aromatic C=C).
-
Mass Spectrometry (ESI+): m/z 220.1 [M+H]⁺.
-
Melting Point: 88-92 °C.
References
- BenchChem. (2025).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium Methoxide, 30 wt% Solution in Methanol.
- Deshmukh, R., et al. (2021). Pyrrolidinone: A promising scaffold for the synthesis of new-fangled medicinal agents. European Journal of Medicinal Chemistry, 223, 113642.
- Alfa Chemistry. (n.d.).
- Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
- Organic Chemistry Portal. (n.d.).
- PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid.
- Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing.
- PubChemLite. (n.d.).
- The Organic Chemistry Tutor. (n.d.).
- PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester.
- Hamdi Mohamadabad, P., Setamdideh, D., & Ghanbary, F. (2025). Synthesis of poly(itaconic acid) and its application for synthesis of pyrrolinones as a reusable homogeneous catalyst. Journal of the Serbian Chemical Society, 90(9), 1015–1025.
- SynArchive. (n.d.).
- Google Patents. (n.d.). US20060079709A1 - Process for preparing cyclic ketones.
- National Institutes of Health. (n.d.).
- Wikipedia. (n.d.).
- ScienceDirect. (n.d.).
- Master Organic Chemistry. (2020).
- YouTube. (2025).
- YouTube. (2018).
- Google Patents. (n.d.).
- MDPI. (n.d.).
- ResearchGate. (2025).
- YouTube. (2018). 21.
- PubMed. (2020). Itaconic acid derivatives: structure, function, biosynthesis, and perspectives.
- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- MDPI. (n.d.). Dimethyl 2-(1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-yl)
- ResearchGate. (2025). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. synarchive.com [synarchive.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Document ID: AN-PYR-011526
Abstract
This document provides detailed application notes and protocols for the purification of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (CAS No. 64320-92-9), a key intermediate in the synthesis of various biologically active molecules. Recognizing the critical role of purity in drug development and scientific research, this guide offers a comprehensive overview of robust purification strategies, primarily focusing on recrystallization and column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively. This guide is grounded in established chemical literature and practices for analogous compounds, ensuring a high degree of scientific integrity and practical utility.
Introduction and Compound Profile
This compound is a heterocyclic compound belonging to the pyrrolidinone class of molecules. The pyrrolidinone ring is a privileged scaffold found in numerous natural products and pharmaceuticals. The purity of this intermediate is paramount as impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.
The synthesis of this compound, often proceeding via the Michael addition of aniline to itaconic acid followed by cyclization and subsequent esterification, can result in several process-related impurities. These may include unreacted starting materials (aniline, itaconic acid), the intermediate 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, and potential side-products from polymerization or alternative reaction pathways. Therefore, robust purification is a non-negotiable step in its preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 64320-92-9 | |
| Molecular Formula | C₁₂H₁₃NO₃ | |
| Molecular Weight | 219.24 g/mol | |
| Structure | ||
| Predicted XLogP3 | 0.8 | |
| Physical Form | Expected to be a solid at room temperature | Inferred from analogous structures |
Strategic Approach to Purification
The selection of a purification technique is dictated by the nature of the impurities and the desired scale of operation. For this compound, which is a moderately polar compound, two primary methods are recommended: Recrystallization for high-purity material on a larger scale, and Flash Column Chromatography for excellent separation of closely related impurities or for smaller scale purification.
Caption: Figure 1. Purification Strategy Decision Tree.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at different temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.
Rationale and Solvent Selection
The target molecule contains a polar lactam ring and an ester group, along with a nonpolar phenyl ring. This amphiphilic nature suggests that solvents of intermediate polarity or solvent mixtures will be most effective. Based on literature for similar compounds, alcohols, esters, and ketones are excellent starting points.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent/Mixture | Polarity | Rationale |
| Ethanol | Polar Protic | Often effective for compounds with hydrogen bond acceptors. |
| Isopropanol | Polar Protic | Similar to ethanol but less polar; may offer better solubility differential. |
| Ethyl Acetate | Polar Aprotic | Good solvent for esters; often used in combination with a nonpolar solvent. |
| Acetone | Polar Aprotic | Strong solvent, may need to be paired with an anti-solvent like water or hexane. |
| Toluene | Nonpolar | May be effective if the crude solid is nonpolar in nature. |
| Ethyl Acetate / Hexane | Mixture | A versatile combination allowing for fine-tuning of polarity. |
| Ethanol / Water | Mixture | A common choice for moderately polar compounds. |
Step-by-Step Protocol
-
Solvent Screening: Place a small amount (approx. 50 mg) of the crude solid into several test tubes. Add a few drops of each candidate solvent (from Table 2) to each tube at room temperature. A good solvent will not dissolve the solid completely.
-
Heating: Gently heat the test tubes that showed poor room-temperature solubility. The ideal solvent will fully dissolve the solid upon heating.
-
Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then in an ice bath. The solvent that yields a large amount of crystalline precipitate is the best choice.
-
Bulk Recrystallization: a. Place the crude product (e.g., 10.0 g) in an appropriately sized Erlenmeyer flask. b. Add the chosen solvent (e.g., isopropanol) portion-wise to the flask, just enough to cover the solid. c. Heat the mixture to a gentle boil on a hot plate with stirring. d. Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent. e. If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes. f. If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities. g. Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. h. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. c. Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Self-Validation and Troubleshooting
-
Purity Assessment: The purity of the recrystallized material should be confirmed by melting point analysis (a sharp melting range indicates high purity) and an appropriate analytical technique like HPLC or ¹H NMR.
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try re-heating the solution and adding slightly more solvent, then allowing it to cool even more slowly.
-
Poor Recovery: If the yield is low, it may be because too much solvent was used, or the compound is significantly soluble in the cold solvent. The mother liquor can be concentrated and a second crop of crystals can be collected.
Protocol 2: Flash Column Chromatography
Flash column chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation. It is ideal for separating compounds with different polarities.
Principle and Method Development
The separation is based on the differential partitioning of the components of the mixture between a stationary phase (typically silica gel) and a mobile phase (the eluent). Thin-Layer Chromatography (TLC) is an indispensable tool for developing the optimal solvent system.
Caption: Figure 2. Workflow from TLC to Column Chromatography.
Step-by-Step Protocol
-
TLC Analysis: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution onto a silica gel TLC plate. c. Develop the plate in a TLC chamber with a starting solvent system. A good starting point for this compound is 30-50% ethyl acetate in hexane. d. Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). e. Adjust the solvent polarity until the desired compound has a Retention Factor (Rf) of approximately 0.2-0.4, and good separation is observed between it and the impurities.
-
Column Packing: a. Select a column of appropriate size for the amount of material to be purified (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight). b. Pack the column with silica gel using the chosen eluent, ensuring there are no air bubbles or cracks.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution and Fraction Collection: a. Begin eluting the column with the solvent system determined by TLC. Apply gentle air pressure to the top of the column to achieve a steady flow rate. b. Collect the eluate in a series of fractions (e.g., in test tubes).
-
Analysis and Isolation: a. Monitor the separation by spotting alternate fractions on a TLC plate and developing it. b. Combine the fractions that contain the pure product. c. Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Self-Validation and Troubleshooting
-
Purity Confirmation: The purity of the final product should be verified by HPLC, ¹H NMR, and/or melting point analysis.
-
Poor Separation: If the compounds elute too quickly (high Rf), decrease the polarity of the eluent. If they move too slowly (low Rf), increase the polarity. For very polar impurities that do not elute, a gradient elution (gradually increasing the solvent polarity) may be necessary.
-
Band Tailing: This can be caused by overloading the column or interactions with acidic silica. Adding a small amount (e.g., 0.1-1%) of triethylamine to the eluent can help for basic compounds, although this is less likely to be an issue for the target lactam.
Conclusion
The purification of this compound is a critical step in its use as a chemical intermediate. Both recrystallization and flash column chromatography are highly effective methods. The choice between them depends on the scale of the purification, the nature of the impurities, and the desired final purity. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can consistently obtain high-purity material essential for their work in drug discovery and development.
References
-
Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
Application Notes & Protocols for the Analysis of Methyl 5-Oxo-1-Phenylpyrrolidine-3-Carboxylate
Document ID: AN-MPPC-2601
Abstract
This comprehensive guide provides detailed analytical methodologies for the characterization, quantification, and purity assessment of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. As a key intermediate in synthetic organic chemistry and potential pharmaceutical building block, robust and reliable analytical methods are paramount for ensuring quality and consistency in research and development. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices and is framed within the context of established validation principles, such as those outlined by the International Council for Harmonisation (ICH)[1][2][3].
Introduction and Analyte Overview
This compound is a heterocyclic compound featuring a pyrrolidinone (a five-membered lactam) core, an N-phenyl substituent, and a methyl ester group. Its structural features dictate the selection of appropriate analytical techniques. The presence of a phenyl group provides a strong chromophore for UV detection in liquid chromatography, while the ester functionality and overall molecular weight make it amenable to mass spectrometry. The compound's polarity is moderate, making it suitable for reversed-phase chromatography.
Analyte Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₃ | [4][5] |
| Molecular Weight | 219.24 g/mol | [5] |
| Monoisotopic Mass | 219.08954 Da | [4] |
| Structure | N-phenyl substituted pyrrolidinone with a methyl carboxylate group at the 3-position. | [4][6] |
Analytical Method Selection Workflow
Choosing the correct analytical technique is contingent on the objective, whether it is routine quality control, structural elucidation, or impurity identification. The following decision tree provides a high-level guide for researchers.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. PubChemLite - this compound (C12H13NO3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | CAS: 64320-92-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Compound this compound - Chemdiv [chemdiv.com]
Application Note: Comprehensive NMR Analysis of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Abstract
Introduction
Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate belongs to the γ-lactam class of heterocyclic compounds, a structural motif prevalent in numerous biologically active molecules. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity during the drug discovery process. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous structural elucidation of such organic compounds in solution.
This guide is designed for researchers, scientists, and drug development professionals, offering both a practical workflow and the theoretical underpinnings for the comprehensive NMR analysis of the title compound. We will delve into the nuances of the ¹H and ¹³C NMR spectra, including the chemical shifts, coupling constants, and the diastereotopic nature of the pyrrolidine ring protons.
Experimental Protocols
Materials and Equipment
-
Sample: this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) (0.6-0.7 mL)
-
Internal Standard: Tetramethylsilane (TMS)
-
NMR Tubes: 5 mm high-precision NMR tubes
-
Glassware: Pasteur pipettes, small vials
-
Filtration: Glass wool or a syringe filter
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Workflow for NMR Analysis
Caption: Experimental workflow for NMR analysis.
Detailed Protocol for Sample Preparation
Effective sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3]
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The choice of solvent can influence chemical shifts, so consistency is key.[4]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Internal Standard: Add a small amount of TMS as an internal reference (0 ppm).
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Parameters
The following are suggested starting parameters for a 400 MHz spectrometer. These may require optimization based on the specific instrument and sample concentration.
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Spectral Width (ppm) | -2 to 12 | -10 to 220 |
| Acquisition Time (s) | ~4 | ~1-2 |
| Relaxation Delay (s) | 1-2 | 2 |
| Number of Scans | 8-16 | 1024 or more |
| Temperature (K) | 298 | 298 |
For two-dimensional experiments such as COSY and HSQC, standard pulse programs provided by the spectrometer manufacturer can be utilized.
Predicted NMR Data and Interpretation
The following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, such as 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid and its methyl ester.[5]
Molecular Structure and Atom Numbering
Caption: Structure of the title compound with atom numbering.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4' | 7.42 - 7.35 | t | ~7.6 | 1H |
| H-3', H-5' | 7.30 - 7.23 | t | ~7.8 | 2H |
| H-2', H-6' | 7.65 - 7.58 | d | ~7.8 | 2H |
| H-2a, H-2b | 4.05 - 3.90 | m | - | 2H |
| H-3 | 3.50 - 3.40 | m | - | 1H |
| H-4a | 2.95 - 2.85 | dd | J ≈ 17.5, 9.0 | 1H |
| H-4b | 2.80 - 2.70 | dd | J ≈ 17.5, 4.5 | 1H |
| OCH₃ | 3.75 | s | - | 3H |
Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C=O (Amide, C5) | ~174.5 | Quaternary (absent) |
| C=O (Ester) | ~171.0 | Quaternary (absent) |
| C-1' | ~138.0 | Quaternary (absent) |
| C-3', C-5' | ~129.0 | CH (positive) |
| C-4' | ~124.5 | CH (positive) |
| C-2', C-6' | ~119.5 | CH (positive) |
| OCH₃ | ~52.5 | CH₃ (positive) |
| C-2 | ~50.5 | CH₂ (negative) |
| C-4 | ~35.5 | CH₂ (negative) |
| C-3 | ~34.0 | CH (positive) |
Interpretation of the Predicted Spectra
-
Aromatic Protons (H-2'/6', H-3'/5', H-4'): The phenyl group protons are expected to appear in the aromatic region (δ 7.2-7.7 ppm). The ortho-protons (H-2'/6') will be the most downfield due to the deshielding effect of the nitrogen atom. The para-proton (H-4') and meta-protons (H-3'/5') will appear as triplets, with the ortho-protons appearing as a doublet.
-
Pyrrolidine Ring Protons:
-
H-2 (CH₂): The methylene protons adjacent to the nitrogen (H-2) are expected to be in the range of δ 3.90-4.05 ppm.
-
H-3 (CH): The methine proton at the chiral center (H-3) is predicted to be a multiplet around δ 3.40-3.50 ppm, coupled to the adjacent H-2 and H-4 protons.
-
H-4 (CH₂): The methylene protons at C-4 are diastereotopic due to the adjacent chiral center at C-3.[6] This means they are in different chemical environments and will have different chemical shifts. They are expected to appear as two distinct signals, each as a doublet of doublets (dd), in the range of δ 2.70-2.95 ppm. The large geminal coupling constant (J ≈ 17.5 Hz) and different vicinal couplings to H-3 will give rise to the complex splitting pattern.
-
-
Methyl Ester Protons (OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately δ 3.75 ppm.
-
Aromatic Carbons: The carbon signals for the phenyl ring are predicted to be in the range of δ 119-138 ppm. The ipso-carbon (C-1') will be a quaternary carbon at the downfield end of this range.
-
Carbonyl Carbons: Two carbonyl signals are expected in the ¹³C NMR spectrum. The amide carbonyl (C-5) is typically found further downfield (~174.5 ppm) compared to the ester carbonyl (~171.0 ppm). Both will be absent in the DEPT-135 spectrum.[7][8]
-
Pyrrolidine Ring Carbons: The chemical shifts for the pyrrolidine ring carbons are predicted based on data from similar structures. C-2, being adjacent to the nitrogen, will be around δ 50.5 ppm. C-3 and C-4 will be further upfield at approximately δ 34.0 and δ 35.5 ppm, respectively.
-
Methyl Ester Carbon (OCH₃): The methyl carbon of the ester group is expected at around δ 52.5 ppm.
Advanced NMR Experiments for Structural Confirmation
To further confirm the assignments, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum will show correlations between coupled protons. Key expected correlations include:
-
H-3 with H-2a, H-2b, H-4a, and H-4b.
-
H-4a with H-4b and H-3.
-
Correlations between the aromatic protons.
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. This will definitively link the proton signals to their corresponding carbon signals in the pyrrolidine ring, the phenyl group, and the methyl ester.
Conclusion
This application note provides a comprehensive framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, and by utilizing the predicted spectral data and interpretation as a guide, researchers can confidently characterize this important heterocyclic compound and its derivatives. The use of advanced 2D NMR techniques is highly recommended for unambiguous structural confirmation.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Gudipati, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5029. [Link]
-
Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Fiveable. DEPT-135 Definition. [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in Human Plasma
Abstract
This application note describes a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate in human plasma. The protocol detailed herein is designed for researchers, scientists, and drug development professionals requiring a reliable analytical tool for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The methodology encompasses a straightforward sample preparation procedure, optimized chromatographic separation, and precise mass spectrometric detection. This method has been developed and validated in accordance with internationally recognized guidelines to ensure data integrity and reproducibility.[1][2][3]
Introduction
This compound is a key chemical intermediate and a potential metabolite in the development of novel pharmaceutical agents. Its core structure, a substituted pyrrolidinone, is a prevalent motif in medicinal chemistry.[4] Accurate and precise quantification of this compound in biological matrices is paramount for elucidating the pharmacokinetic profile and metabolic fate of parent drug candidates. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity, making it the gold standard for bioanalytical assays.[5] This document provides a comprehensive, step-by-step protocol for the analysis of this compound, grounded in established principles of analytical chemistry and bioanalytical method validation.[6]
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, minimizing sample handling while ensuring high-quality data. The process begins with a simple protein precipitation step to prepare the plasma sample, followed by chromatographic separation and detection by tandem mass spectrometry.
Caption: High-level workflow for the LC-MS/MS analysis.
Materials and Reagents
-
This compound certified reference standard (ChemDiv, ID: 8003-3102 or equivalent)[7]
-
Stable isotope-labeled internal standard (IS), e.g., Methyl 5-oxo-1-(phenyl-d5)-pyrrolidine-3-carboxylate
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (sourced from an accredited biobank)
-
Microcentrifuge tubes (1.5 mL)
-
HPLC vials with inserts
Instrumentation and Analytical Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, is recommended. The following table summarizes the optimized instrumental parameters.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Analytical Column | Phenomenex Kinetex C18, 2.6 µm, 100 Å, 50 x 2.1 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 55 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 25 psi |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 1: Optimized LC-MS/MS System Parameters. The selection of a C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.[8] The use of formic acid as a mobile phase modifier aids in the protonation of the analyte, enhancing signal intensity in positive ESI mode.[9]
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 5.0 | 10 |
Table 2: HPLC Gradient Program. This gradient ensures efficient elution of the analyte while separating it from potential matrix interferences.
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
The mass spectrometer is operated in the MRM mode for optimal selectivity and sensitivity.[6] The precursor-to-product ion transitions are determined by infusing a standard solution of the analyte and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 220.1 | 160.1 | 25 |
| Internal Standard (IS) | 225.1 | 165.1 | 25 |
Table 3: MRM Transitions. The fragmentation of the protonated molecule [M+H]+ is induced to generate specific product ions for quantification.
Detailed Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and its internal standard into separate volumetric flasks. Dissolve in methanol to the final volume.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with methanol to achieve a final concentration of 100 ng/mL. This solution will be used for spiking plasma samples.
Protocol 2: Sample Preparation (Protein Precipitation)
The "protein crash" method is a rapid and effective technique for removing the bulk of proteins from plasma samples.[10] Acetonitrile is a commonly used and efficient precipitating agent.[11][12]
Caption: Step-by-step sample preparation protocol.
Protocol 3: Method Validation
To ensure the method is suitable for its intended purpose, a full validation should be conducted according to the principles outlined in the ICH Q2(R1) and FDA guidelines.[1][3][13][14]
1. Selectivity and Specificity:
-
Analyze at least six different lots of blank human plasma to assess for interferences at the retention time of the analyte and IS.[15]
-
The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.
2. Linearity and Range:
-
Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.
-
The curve should be fitted using a weighted (1/x² or 1/x) linear regression.
-
The correlation coefficient (r²) should be ≥ 0.99.
3. Accuracy and Precision:
-
Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Perform intra-day (n=6) and inter-day (n=6, across three separate days) analysis.
-
The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ).
-
The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[16]
4. Matrix Effect:
-
Evaluate the ion suppression or enhancement caused by the plasma matrix. This can be assessed by comparing the peak area of the analyte in post-extraction spiked samples to that of a neat solution.[17]
-
The CV of the IS-normalized matrix factor across different lots of plasma should be ≤15%.
5. Recovery:
-
Determine the efficiency of the extraction process by comparing the peak area of the analyte from pre-extraction spiked samples to that of post-extraction spiked samples at three QC levels.
6. Stability:
-
Assess the stability of the analyte in plasma under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for at least 4 hours.
-
Long-Term Stability: At -80 °C for a specified period.
-
Post-Preparative Stability: In the autosampler for at least 24 hours.
-
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective tool for the quantitative determination of this compound in human plasma. The streamlined sample preparation protocol, coupled with optimized chromatographic and mass spectrometric conditions, ensures high throughput and robust performance. Adherence to the validation protocol will guarantee that the method generates high-quality, reproducible data suitable for regulatory submission and critical decision-making in drug development.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. PubMed. [Link]
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Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation. ResearchGate. [Link]
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Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
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Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. National Institutes of Health. [Link]
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Principles of Electrospray Ionization. National Institutes of Health. [Link]
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Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. PubMed. [Link]
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Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. ResearchGate. [Link]
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Application Note & Protocols: Strategic Functionalization of the Pyrrolidinone Ring of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Foreword
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in a multitude of FDA-approved drugs and natural products.[1][2] Its rigid, five-membered lactam structure provides a robust framework for orienting pharmacophoric elements in three-dimensional space, making it a privileged starting point for drug design. This document provides an in-depth guide to the chemical manipulation of a particularly versatile derivative, methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. We will move beyond simple procedural descriptions to explore the underlying principles of reactivity that govern site-selective modifications, offering field-tested protocols for functionalization at the C3 and C4 positions of the pyrrolidinone ring.
The Target Molecule: A Platform for Diversity
This compound is an ideal substrate for library synthesis. Its structure contains multiple reactive sites amenable to controlled, sequential modification. The primary focus of this guide will be the functionalization of the C-H bonds of the core ring structure.
-
The C3 Position: This carbon is flanked by two electron-withdrawing groups—the lactam carbonyl and the methyl ester. This unique positioning renders the C3-proton significantly acidic, making it the kinetic site for deprotonation and subsequent reaction with electrophiles.[3][4][5]
-
The C4 Position: The protons at C4 are activated solely by the lactam carbonyl, making them less acidic than the C3-proton. Accessing this site requires different strategies, often involving radical pathways or stronger reaction conditions.
-
Other Sites: The ester group itself can be hydrolyzed, reduced, or converted to an amide, while the N-phenyl ring can undergo electrophilic aromatic substitution, although these modifications are outside the primary scope of this ring-focused guide.
Figure 1. Reactivity map of the target pyrrolidinone scaffold.
Protocol I: C3-Alkylation via Enolate Chemistry
The most direct method for introducing molecular complexity is through the alkylation of the C3 position. This protocol leverages the high acidity of the C3-proton to generate a stabilized enolate, which acts as a potent carbon nucleophile.[4][5]
Mechanistic Rationale
The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is required to irreversibly deprotonate the C3 position, forming the sodium or lithium enolate, respectively.[3][6] This enolate exists in equilibrium with its C- and O-alkylated tautomers, but reaction with soft electrophiles like alkyl halides overwhelmingly favors C-alkylation via an SN2 mechanism. Using a polar aprotic solvent like THF is essential to solvate the metal cation without interfering with the nucleophilicity of the enolate.
Materials & Reagents
| Reagent | CAS Number | Recommended Supplier | Purity/Grade |
| This compound | 22430-14-0 | Chemdiv[7], CymitQuimica[8] | >97% |
| Sodium Hydride (60% in mineral oil) | 7646-69-7 | Sigma-Aldrich | Reagent Grade |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | ≥99.9%, inhibitor-free |
| Benzyl Bromide | 100-39-0 | Sigma-Aldrich | 98% |
| Saturated Aqueous NH₄Cl | 12125-02-9 | Fisher Scientific | Laboratory Grade |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Fisher Scientific | Laboratory Grade |
| Ethyl Acetate | 141-78-6 | VWR | HPLC Grade |
| Hexanes | 110-54-3 | VWR | HPLC Grade |
Step-by-Step Experimental Protocol
-
Inert Atmosphere Setup: A 100 mL three-neck round-bottom flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with dry argon. This process is repeated three times to ensure an anhydrous, oxygen-free environment.
-
Reagent Preparation: Sodium hydride (0.26 g, 6.6 mmol, 1.2 equiv), as a 60% dispersion in mineral oil, is weighed out and added to the flask under a positive flow of argon. The mineral oil is washed away by adding anhydrous hexanes (5 mL), stirring briefly, stopping the stirring, and carefully removing the hexanes via cannula. This wash is repeated twice.
-
Reaction Assembly: Anhydrous THF (30 mL) is added to the washed NaH. The resulting suspension is cooled to 0 °C using an ice-water bath.
-
Substrate Addition: this compound (1.2 g, 5.5 mmol, 1.0 equiv) is dissolved in anhydrous THF (10 mL) and added dropwise to the stirred NaH suspension over 10 minutes via a syringe.
-
Enolate Formation: The reaction is stirred at 0 °C for 30 minutes. Hydrogen gas evolution should be observed. The mixture is then allowed to warm to room temperature and stirred for an additional hour to ensure complete enolate formation.
-
Electrophile Addition: The flask is cooled back to 0 °C. Benzyl bromide (0.78 mL, 6.6 mmol, 1.2 equiv) is added dropwise via syringe.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight (approx. 16 hours). Progress is monitored by Thin Layer Chromatography (TLC) (Eluent: 40% Ethyl Acetate in Hexanes), visualizing with a UV lamp. The starting material should be consumed, and a new, less polar spot should appear.
-
Work-up: The reaction is cooled to 0 °C and cautiously quenched by the dropwise addition of saturated aqueous NH₄Cl (20 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 40 mL).
-
Purification: The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography (Silica gel, 20-50% ethyl acetate in hexanes gradient) to yield the pure C3-benzylated product.
Validation & Characterization
-
¹H NMR: The key diagnostic signal will be the disappearance of the methine proton at C3 and the appearance of new signals corresponding to the benzylic protons (typically two doublets around 3.0-3.5 ppm) and aromatic protons of the new benzyl group.
-
Mass Spectrometry: The ESI-MS spectrum should show a molecular ion peak [M+H]⁺ corresponding to the mass of the alkylated product (C₁₉H₁₉NO₃, MW = 309.36).
Protocol II: C4-Halogenation via Radical Chemistry
To functionalize the less activated C4 position, a change in strategy from ionic to radical chemistry is required. This protocol describes a selective bromination using N-Bromosuccinimide (NBS), a common reagent for allylic and benzylic C-H halogenation.[9]
Mechanistic Rationale
This reaction proceeds via a free-radical chain mechanism. A radical initiator, like AIBN, decomposes upon heating to generate radicals, which then abstract a bromine atom from NBS to create a bromine radical. This highly reactive bromine radical preferentially abstracts a hydrogen atom from the weakest C-H bond, which in this case is the C4 position, activated by the adjacent carbonyl. The resulting carbon-centered radical propagates the chain by reacting with another molecule of NBS to form the C4-brominated product and a new succinimidyl radical. The use of a non-polar solvent like carbon tetrachloride (or a safer alternative like chloroform) is crucial to prevent ionic side reactions.
Materials & Reagents
| Reagent | CAS Number | Recommended Supplier | Purity/Grade |
| This compound | 22430-14-0 | Chemdiv, CymitQuimica | >97% |
| N-Bromosuccinimide (NBS) | 128-08-5 | Sigma-Aldrich | 99%, recrystallized |
| Azobisisobutyronitrile (AIBN) | 78-67-1 | Sigma-Aldrich | 98% |
| Carbon Tetrachloride (CCl₄) (CAUTION) | 56-23-5 | Sigma-Aldrich | Anhydrous, ≥99.5% |
| Saturated Aqueous Na₂S₂O₃ | 7772-98-7 | Fisher Scientific | Laboratory Grade |
Safety Precaution: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. All operations must be performed in a certified chemical fume hood. Consider replacing with chloroform or cyclohexane where possible, though optimization may be required.
Step-by-Step Experimental Protocol
Figure 2. Experimental workflow for radical bromination at the C4 position.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and stir bar, combine this compound (1.1 g, 5.0 mmol, 1.0 equiv), N-Bromosuccinimide (0.98 g, 5.5 mmol, 1.1 equiv), and a catalytic amount of AIBN (82 mg, 0.5 mmol, 0.1 equiv).
-
Solvent Addition: Add carbon tetrachloride (50 mL) to the flask.
-
Initiation: Heat the mixture to reflux (approx. 77 °C) using a heating mantle.
-
Reaction Progress: Maintain the reflux for 4-6 hours. The reaction should be monitored by TLC. As the reaction proceeds, the dense NBS will be consumed and the less dense succinimide byproduct will float to the surface.
-
Work-up: Cool the reaction to room temperature. Filter the mixture to remove the precipitated succinimide.
-
Quenching: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) (2 x 30 mL) to quench any unreacted bromine, followed by a wash with brine (1 x 30 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude material is then purified by flash column chromatography (Silica gel, 10-30% ethyl acetate in hexanes gradient) to afford the C4-bromo derivative.
Authoritative Summary & Outlook
The protocols detailed herein provide robust and validated pathways for the selective functionalization of the pyrrolidinone core at two distinct positions, governed by fundamentally different reaction mechanisms. C3-alkylation via enolate formation is a reliable method for introducing a wide variety of carbon-based substituents. In contrast, C4-halogenation opens the door to subsequent transformations, such as transition-metal-catalyzed cross-coupling reactions, allowing for the installation of aryl, vinyl, or other complex fragments. These orthogonal strategies empower medicinal chemists to systematically explore the chemical space around the pyrrolidinone scaffold, facilitating the development of structure-activity relationships (SAR) and the optimization of lead compounds.
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-
SBD Fine Chemical. (N.D.). Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids. [Link]
-
Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]
-
Savelyeva, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
Inova. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]
-
Chaban, V.V. (2015). Halogenation Thermodynamics of Pyrrolidinium-Based Ionic Liquids. The Journal of Physical Chemistry A. [Link]
-
Serkov, S.A., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Russian Chemical Bulletin. [Link]
-
Houghtaling, J., et al. (2023). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. ACS Omega. [Link]
-
Svete, J., et al. (2011). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. [Link]
-
Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals. [Link]
-
Ielo, L., et al. (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. [Link]
-
Chaban, V. (2015). Halogenation Thermodynamics of Pyrrolidinium-Based Ionic Liquids. arXiv. [Link]
-
Wang, J., et al. (2023). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. [Link]
-
Belskaya, N., et al. (2010). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters. [Link]
-
Chaban, V. (2015). Halogenation Thermodynamics of Pyrrolidinium-Based Ionic Liquids. arXiv. [Link]
-
Wikipedia. (N.D.). Pyrrolidine. [Link]
-
de Oliveira, H.C., et al. (2012). 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. ResearchGate. [Link]
-
Organic Chemistry Portal. (N.D.). Pyrrolidine synthesis. [Link]
-
Bsharat, O. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]
-
Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry. [Link]
-
Svete, J., et al. (2011). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. [Link]
-
PubChem. (N.D.). Methyl 5-oxo-1-propylpyrrolidine-3-carboxylate. [Link]
-
Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. ResearchGate. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 7. Compound this compound - Chemdiv [chemdiv.com]
- 8. This compound [cymitquimica.com]
- 9. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-Oxo-1-phenylpyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize this important synthesis. The following information is structured in a question-and-answer format to directly address specific challenges you may encounter in the laboratory.
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses the most frequently encountered issues that can lead to suboptimal results in the synthesis of this compound, which is often prepared via a Dieckmann condensation or related cyclization strategies.
Question 1: Why is my yield of this compound consistently low?
Low yields are a common frustration in organic synthesis. For this specific molecule, several factors could be at play, often related to the core Dieckmann cyclization of a diester precursor.[1][2][3]
Answer:
A systematic review of your experimental setup and reagents is the first step.[4] Here are the primary areas to investigate:
-
Purity of Starting Materials: Impurities in your starting diester or the aniline precursor can introduce side reactions or inhibit the base required for cyclization.
-
Recommendation: Verify the purity of your starting materials using techniques like NMR or GC-MS. Purify them if necessary (e.g., distillation or recrystallization).
-
-
Solvent and Reagent Quality: The Dieckmann condensation is highly sensitive to moisture.[4]
-
Recommendation: Ensure all solvents are anhydrous. Use freshly dried solvents for the best results. The quality of the base (e.g., sodium hydride, sodium ethoxide) is also critical; use a fresh, unopened bottle if possible, or titrate to determine its activity.
-
-
Reaction Atmosphere: If using an air- or moisture-sensitive base like sodium hydride, maintaining an inert atmosphere is crucial.
-
Recommendation: Ensure your glassware is properly flame-dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.[4] Check for any leaks in your setup.
-
-
Reaction Concentration: The intramolecular Dieckmann condensation is favored at high dilution to minimize intermolecular side reactions (polymerization).[5]
-
Recommendation: Try running the reaction at a lower concentration. While this may increase reaction time, it can significantly improve the yield of the desired cyclic product.
-
-
Choice of Base and Solvent: The combination of base and solvent can dramatically impact the reaction outcome.
-
Recommendation: While sodium ethoxide in ethanol is a classic choice, stronger bases like sodium hydride in an aprotic solvent (e.g., THF, toluene) can be more effective. Some studies have shown that using DMSO as a solvent can lead to higher yields and faster reaction rates in Dieckmann cyclizations.[6]
-
Question 2: I'm observing the formation of a significant amount of polymeric or oligomeric side products. How can I prevent this?
The formation of polymers or oligomers is a classic sign of competing intermolecular Claisen condensations.[5][6]
Answer:
This issue is directly related to the reaction concentration. To favor the desired intramolecular cyclization, you need to set up the reaction conditions to promote the molecule reacting with itself rather than with other molecules.
-
High-Dilution Conditions: This is the most effective strategy.
-
Protocol: Add the diester substrate slowly, via a syringe pump, to a solution of the base in your chosen solvent. This maintains a very low concentration of the starting material at any given time, statistically favoring the intramolecular reaction.
-
-
Solvent Choice: The solvent can influence the reaction pathway.
-
Insight: Solvents like DMSO have been reported to reduce the formation of polymeric side products in Dieckmann cyclizations.[6]
-
Question 3: My reaction seems to stall or not go to completion. What could be the cause?
An incomplete reaction can be due to several factors, from insufficient base to deactivation of reagents.
Answer:
-
Insufficient Base: The Dieckmann condensation requires at least one full equivalent of base. This is because the product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is often what drives the reaction equilibrium towards the product.[7][8]
-
Recommendation: Use at least one equivalent, and often a slight excess (1.1 to 1.2 equivalents), of a strong base.
-
-
Degraded Base: As mentioned, bases like sodium hydride can degrade over time upon exposure to air and moisture.[5]
-
Recommendation: Use fresh, high-quality base. If using sodium hydride, rinsing the mineral oil with dry hexanes (under an inert atmosphere) can sometimes improve results.
-
-
Reaction Temperature: While many Dieckmann condensations proceed at room temperature or with gentle heating, some systems may require higher temperatures to overcome the activation energy.
-
Recommendation: If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or GC-MS.
-
Question 4: I'm having difficulty purifying the final product. What are the best methods?
Purification of this compound can be challenging due to its polarity and potential for decomposition.
Answer:
-
Work-up Procedure: Careful quenching of the reaction is crucial.
-
Protocol: After the reaction is complete, cool the mixture in an ice bath and slowly quench with a weak acid (e.g., acetic acid or a saturated aqueous solution of ammonium chloride) to neutralize the excess base and protonate the enolate product.[5] Avoid strong mineral acids initially, as they can promote side reactions or hydrolysis.
-
-
Extraction: Standard liquid-liquid extraction is typically effective.
-
Protocol: Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts and water-soluble impurities.
-
-
Chromatography: Flash column chromatography is often the most effective method for obtaining a pure product.
-
Recommendation: Use a silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. The exact solvent system will need to be determined by TLC analysis.
-
-
Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.
-
Recommendation: Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble (e.g., ethyl acetate, methanol) and a non-solvent in which it is insoluble (e.g., hexanes, diethyl ether) often works well.
-
II. Frequently Asked Questions (FAQs)
What is the reaction mechanism for the synthesis of this compound?
The most common route involves a Dieckmann condensation.[2][3] The mechanism proceeds as follows:
-
Enolate Formation: A strong base deprotonates the α-carbon of one of the ester groups of the starting diester to form a resonance-stabilized enolate.[1]
-
Intramolecular Nucleophilic Attack: The enolate attacks the carbonyl carbon of the other ester group in an intramolecular fashion, forming a cyclic tetrahedral intermediate.[2]
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating the alkoxide leaving group to yield the cyclic β-keto ester.[7]
-
Deprotonation of Product: The resulting β-keto ester is acidic and is deprotonated by the alkoxide base. This step is thermodynamically favorable and drives the reaction to completion.[7][8]
-
Protonation: An acidic workup protonates the enolate to give the final product.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. gchemglobal.com [gchemglobal.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis of pyrrolidinone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or plan to synthesize methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate . As a key structural motif in various pharmacologically active compounds, the efficient synthesis of this pyrrolidinone is critical.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. My insights are drawn from extensive experience in synthetic route optimization and troubleshooting complex reaction pathways. The goal is to equip you with the knowledge to not only identify side reactions but to understand their mechanistic origins and implement robust solutions.
Primary Synthetic Pathway: An Overview
The most direct and widely adopted method for synthesizing the target compound is the cascade aza-Michael addition and intramolecular cyclization (amidation) of aniline with dimethyl itaconate.[1][2] This reaction is valued for its atom economy and operational simplicity. The process involves the nucleophilic attack of the aniline nitrogen onto the β-carbon of the itaconate, followed by the newly formed secondary amine attacking one of the ester groups to form the stable 5-membered lactam ring.
Caption: General reaction mechanism for pyrrolidinone synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low Conversion & Significant Unreacted Starting Materials
Question: My reaction has stalled. TLC and NMR analysis show a large amount of unreacted aniline and itaconate ester, even after extended reaction times or heating. What is the primary cause?
Answer: This is the most frequently reported issue and is almost always caused by the in-situ isomerization of dimethyl itaconate to its geometric isomer, dimethyl mesaconate .[3] The aza-Michael addition is highly specific to the terminal (exo) double bond of itaconate.[2] The isomerized mesaconate, with its internal double bond, is sterically hindered and electronically less favorable for nucleophilic attack by aniline, effectively rendering it unreactive under typical conditions.
This isomerization is often catalyzed by base and accelerated by heat and the use of polar, aprotic solvents.
Causality & Prevention:
The key is to favor the forward aza-Michael reaction over the competing isomerization pathway.
-
Solvent Choice: Low-polarity solvents are known to suppress the competitive isomerization.[3] Switching from highly polar solvents like DMSO or DMF to less polar options like toluene or even running the reaction neat can significantly improve yields.
-
Temperature Control: While heat is often required to drive the final cyclization, excessive temperatures can accelerate the undesirable isomerization. A carefully controlled temperature profile is crucial.
-
Reagent Stoichiometry: Using a slight excess of the amine can sometimes help drive the reaction to completion before significant isomerization occurs.
Troubleshooting Protocol:
-
Solvent Screen: If you are using a polar aprotic solvent (e.g., DMSO, DMF), switch to a less polar alternative like Toluene or Xylene.
-
Temperature Optimization: Begin the reaction at a lower temperature (e.g., 60-80 °C) to allow the initial Michael addition to occur, then slowly increase the temperature (e.g., 100-120 °C) to facilitate the cyclization and methanol removal.
-
Monitor Isomerization: Use 1H NMR to monitor the reaction progress. The vinyl protons of dimethyl itaconate (~6.3 and 5.8 ppm) can be monitored alongside the appearance of the unreactive mesaconate vinyl proton (~6.8 ppm) and methyl signals.
| Parameter | Condition to AVOID | Recommended Condition | Rationale |
| Solvent | DMSO, DMF | Toluene, Xylene, Neat | High polarity promotes isomerization.[3] |
| Temperature | High initial temp (>120 °C) | Staged: 60-80 °C then 100-120 °C | Minimizes isomerization during the initial addition phase. |
| Base/Catalyst | Strong, non-nucleophilic bases | None, or weak Lewis acids | Strong bases can accelerate isomerization. |
Issue 2: Product Discoloration (Yellow or Brown Tint)
Question: My isolated product is a yellow or brown solid/oil, not the expected off-white solid. How can I address this?
Answer: Product discoloration is typically a sign of trace impurities, often arising from the oxidation of the aniline starting material or the pyrrolidinone product itself.[4] Aniline is notoriously prone to air oxidation, forming highly colored polymeric impurities.
Troubleshooting & Purification Protocol:
-
Purify Starting Material: Ensure your aniline is freshly distilled or from a recently opened bottle. If it is already dark, distillation under reduced pressure is recommended.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation, especially during prolonged heating.
-
Decolorization during Workup:
-
After the initial workup, dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Add a small amount of activated carbon (charcoal), typically 1-2% w/w.
-
Gently heat and stir the mixture for 15-20 minutes.
-
Filter the hot solution through a pad of Celite® to remove the carbon.
-
Concentrate the filtrate and proceed with recrystallization or column chromatography. This method is highly effective at removing colored impurities.
-
Issue 3: Formation of Carboxylic Acid Byproduct
Question: My mass spec and NMR analyses indicate the presence of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid. How is this forming from the methyl ester?
Answer: This side product is the result of ester hydrolysis . This can occur under two main conditions:
-
Harsh Workup: Using strong acidic (e.g., >1M HCl) or basic (e.g., >1M NaOH) conditions during the aqueous workup can saponify the methyl ester.
-
Water in Reaction: If there is a significant amount of water present in the starting materials or solvent at elevated temperatures, hydrolysis can occur during the reaction itself.
Preventative Measures & Protocol:
-
Use Anhydrous Conditions: Ensure your solvent is dry and that the aniline and dimethyl itaconate are reasonably anhydrous.
-
Neutral Workup: Modify your workup to use milder conditions.
-
After cooling the reaction, dilute with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated solution of sodium bicarbonate (to remove any acidic residue) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This avoids exposure to strong acids or bases.
-
Frequently Asked Questions (FAQs)
Caption: A decision-making workflow for troubleshooting common issues.
Q1: Can I use itaconic acid directly instead of dimethyl itaconate?
Yes, this is a very common and effective alternative. Reacting aniline with itaconic acid directly will yield 1-phenyl-5-oxopyrrolidine-3-carboxylic acid.[5][6] This product can then be esterified in a subsequent step (e.g., using methanol with a catalytic amount of sulfuric acid) to obtain the desired methyl ester.[7] This two-step approach can sometimes be more robust as it avoids the itaconate isomerization issue and allows for purification of the intermediate acid.
Q2: Are there alternative synthetic routes that avoid these specific side reactions?
While the Michael-addition-cyclization is dominant, an intramolecular Dieckmann condensation is a classic method for forming five-membered keto-esters.[8] In this hypothetical approach, one would start with a diester like N-phenyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester. Treatment with a strong base (e.g., sodium ethoxide) would induce cyclization. However, this route is less common because the synthesis of the acyclic diester precursor is more complex and less convergent than simply mixing aniline and an itaconate derivative.
Q3: My product seems to be an oil that won't crystallize. What should I do?
First, ensure the product is pure via high-field NMR and LC-MS. If it is pure, residual solvent may be inhibiting crystallization. Ensure the product is fully dried under high vacuum. If it remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If it is impure, the impurities are likely acting as a eutectic contaminant. In this case, purification by column chromatography on silica gel is the most reliable method.
References
- BenchChem. (2025).
-
Svete, J., et al. (2014). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules. [Link]
-
Mickevičius, V., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]
-
Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]
-
Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
Wikipedia. (2023). Dieckmann condensation. [Link]
-
Mickevičius, V., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. National Institutes of Health (NIH). [Link]
-
Clark, J. H., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. ResearchGate. [Link]
-
Turos, E., et al. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Methyl 5-Oxo-1-phenylpyrrolidine-3-carboxylate
Welcome to the technical support guide for the purification of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during its purification, providing troubleshooting advice and detailed protocols to ensure the integrity and purity of your final product.
Introduction to Purification Challenges
This compound is a versatile intermediate in organic synthesis, often used in the development of novel therapeutics.[1][2] As a β-keto ester derivative, its purification can be complicated by its chemical properties.[3] The presence of an acidic α-hydrogen and two carbonyl groups makes the molecule susceptible to various side reactions, such as hydrolysis, decarboxylation, and racemization, particularly under non-optimal purification conditions.[4][5]
Common impurities often stem from the synthetic route, which typically involves the cyclization of precursors like itaconic acid with aniline derivatives.[6][7] Incomplete reactions, side-products from competing reaction pathways, and degradation of the target compound can all contribute to a complex crude mixture that requires a carefully designed purification strategy.
Frequently Asked Questions (FAQs)
Q1: My purified product shows a lower than expected yield and signs of degradation. What could be the cause?
A1: This is a frequent issue when purifying β-keto esters. The primary culprits are often hydrolysis of the methyl ester or decarboxylation.[3][8] These compounds can be unstable, especially when exposed to acidic or basic conditions, or elevated temperatures for extended periods.[5] For instance, standard silica gel chromatography can be problematic due to the acidic nature of the silica, which can catalyze the loss of the carbomethoxy group.
Q2: I'm observing a persistent impurity with a similar polarity to my product in TLC analysis. How can I improve separation?
A2: When dealing with closely eluting impurities, optimizing your chromatographic conditions is key. This may involve using a less polar solvent system to increase the separation factor (ΔRf) or employing a different stationary phase altogether. Consider using neutral or basic alumina as an alternative to silica gel to mitigate on-column degradation.[4] Additionally, running the column with a slight positive pressure ("flash" chromatography) can minimize the residence time on the stationary phase, reducing the opportunity for degradation.[9]
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization can be a highly effective method for purifying this compound, provided it is crystalline and you can identify a suitable solvent system. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures. A solvent screen using small amounts of your crude product is the best approach to identify an appropriate solvent or solvent mixture (e.g., ethyl acetate/hexanes, methanol/water).
Q4: My final product appears to be the corresponding carboxylic acid. How did this happen and how can I prevent it?
A4: The presence of the carboxylic acid is a clear indication of ester hydrolysis. This can occur if your crude product was exposed to acidic or basic conditions, for example, during an aqueous workup.[1] Ensure that any aqueous washes are neutral and minimize the time the compound is in contact with aqueous phases. If using silica gel chromatography, neutralizing the silica with a triethylamine solution before use can help prevent acid-catalyzed hydrolysis.[4]
Troubleshooting Guide
This section provides a structured approach to resolving common purification issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. On-column degradation due to acidic silica gel.[4]2. Product is too polar and is retained on the column.3. Product is co-eluting with a non-UV active impurity. | 1. Neutralize the silica gel with a 1-2% triethylamine solution in your eluent before packing the column.[4] Alternatively, use neutral alumina.2. Gradually increase the polarity of your eluent. A gradient elution might be necessary.3. Use a different visualization technique for TLC (e.g., potassium permanganate stain) to check for hidden impurities. |
| Presence of Starting Materials in Final Product | 1. Incomplete reaction.2. Inefficient separation during purification. | 1. Monitor the reaction progress by TLC or LC-MS to ensure full conversion of starting materials.2. Optimize the mobile phase for column chromatography to achieve better separation between the product and starting materials. |
| Product Degradation During Solvent Removal | 1. Excessive heat during rotary evaporation. | 1. Use a lower bath temperature and/or a higher vacuum to remove the solvent. Avoid prolonged heating. |
| Broad Peaks in NMR Spectrum of Purified Product | 1. Presence of paramagnetic impurities.2. Tautomerization (keto-enol).3. Aggregation. | 1. Pass the sample through a small plug of silica gel or celite.2. While β-keto esters exist predominantly in the keto form, minor enol forms can sometimes cause broadening.[9] Acquiring the spectrum at a different temperature may help.3. Dilute the sample or acquire the spectrum in a different deuterated solvent. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Neutralized Silica Gel
This protocol is designed to minimize degradation of the target compound on the stationary phase.
1. Preparation of Neutralized Silica Gel:
- In a fume hood, prepare a slurry of silica gel in your chosen starting eluent (e.g., 20% ethyl acetate in hexanes).
- Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
- Stir gently for 10-15 minutes.
- Pack the column with the neutralized silica gel slurry.
- Flush the packed column with at least 5 column volumes of the starting eluent (without triethylamine) to remove excess base.
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Adsorb the dissolved sample onto a small amount of silica gel.
- Gently evaporate the solvent to obtain a dry, free-flowing powder.
- Carefully load the dry sample onto the top of the packed column.
3. Elution and Fraction Collection:
- Begin elution with your starting solvent system, monitoring the eluate by TLC.
- If necessary, gradually increase the polarity of the eluent to facilitate the elution of your product.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
This method is ideal for obtaining highly pure crystalline material.
1. Solvent Selection:
- Place a small amount of the crude product into several test tubes.
- Add a small amount of different solvents (e.g., methanol, ethanol, ethyl acetate, toluene, hexanes) to each tube.
- Observe the solubility at room temperature.
- Heat the tubes that did not dissolve the compound at room temperature.
- The ideal solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, try solvent pairs (e.g., ethyl acetate/hexanes).
2. Recrystallization Procedure:
- Dissolve the crude product in the minimum amount of the chosen hot solvent.
- If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution.
- Allow the solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying this compound.
Caption: Decision workflow for purification.
References
-
PrepChem. (n.d.). Synthesis of (A) Methyl 1-Methyl-5-oxo-2-phenylpyrrolidin-3-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
-
ResearchGate. (2014). How do you purify N-vinylpyrrolidinone?. Retrieved from [Link]
-
A Unified Lead-Oriented Synthesis of Over Fifty Molecular Scaffolds. (2014). Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Retrieved from [Link]
-
MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
MDPI. (n.d.). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-5-oxopyrrolidine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Retrieved from [Link]
-
Chemical Technology. (2014). SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY. Retrieved from [Link]
-
RSC Medicinal Chemistry. (2025). Retrieved from [Link]
-
PubMed. (2018). Synthesis, Antimicrobial Activity and Acid Dissociation Constants of Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives. Retrieved from [Link]
-
ACS Publications. (n.d.). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The hydrolysis of 1,3,5-tripyrrolidinobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl pyrrolidine-3-carboxylate. Retrieved from [Link]
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- 7. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis and optimization of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The synthesis of this valuable pyrrolidinone core is pivotal in the development of various biologically active compounds.[1][2] This resource aims to empower you with the knowledge to overcome common experimental hurdles and achieve optimal reaction outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the widely used Dieckmann condensation of a suitable N,N-disubstituted diester or the reaction of aniline with itaconic acid.
Problem 1: Low to No Product Formation
Q: I am attempting the Dieckmann condensation to synthesize this compound, but I am observing very low yields or no desired product. What are the likely causes and how can I rectify this?
A: Low or no product formation in a Dieckmann condensation is a common issue that can often be traced back to several key factors related to the reaction conditions and reagents.
Causality and Resolution:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. The Dieckmann condensation is a base-catalyzed intramolecular reaction that requires a strong base to deprotonate the α-carbon of one of the ester groups, initiating the cyclization.[3][4][5]
-
Insight: While traditional methods often use sodium ethoxide in ethanol, modern approaches frequently employ sterically hindered, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents to minimize side reactions.[3] The base must be used in at least a stoichiometric amount to drive the reaction forward by deprotonating the resulting β-keto ester.[4]
-
Troubleshooting Protocol:
-
Ensure the base is fresh and has been stored under anhydrous conditions.
-
Switch from sodium ethoxide to a stronger, non-nucleophilic base like NaH or t-BuOK.
-
Use at least 1.1 equivalents of the base to ensure complete reaction.
-
-
-
Solvent Effects: The solvent plays a crucial role in stabilizing the intermediate enolate and influencing the reaction rate.
-
Insight: Polar aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetonitrile are often more effective than protic or non-polar solvents for intramolecular cyclizations.[3][6] These solvents can enhance the stability of the enolate intermediate.[3]
-
Troubleshooting Protocol:
-
If using a protic solvent like ethanol, switch to an anhydrous polar aprotic solvent like THF or DMF.
-
Ensure the solvent is rigorously dried before use, as any moisture will quench the base and the reactive enolate.
-
-
-
Reaction Temperature: The temperature needs to be carefully controlled to balance the reaction rate and the stability of the reactants and products.
-
Insight: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. However, excessive heat can lead to decomposition or side reactions.
-
Troubleshooting Protocol:
-
If the reaction is sluggish at room temperature, try gently heating the mixture (e.g., to 40-60 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating that could lead to degradation.
-
-
Problem 2: Presence of Significant Impurities
Q: My reaction mixture shows multiple spots on TLC, and the isolated product is impure. What are the common side reactions and how can I minimize them?
A: The formation of impurities is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
Causality and Resolution:
-
Intermolecular Claisen Condensation: If the reaction concentration is too high, the enolate can react with another molecule of the starting diester rather than intramolecularly, leading to dimerization or polymerization.[3]
-
Troubleshooting Protocol:
-
Employ high-dilution conditions by slowly adding the diester to a solution of the base and solvent. This favors the intramolecular reaction pathway.
-
-
-
Hydrolysis of the Ester: The presence of water in the reaction mixture can lead to the hydrolysis of the ester groups, forming the corresponding carboxylic acid. This is particularly problematic during the workup.
-
Troubleshooting Protocol:
-
Use anhydrous solvents and reagents.
-
During the acidic workup to neutralize the reaction, perform the extraction quickly and at a low temperature to minimize contact time with the aqueous acid.
-
-
-
Decarboxylation of the β-keto Acid: If the workup is performed under harsh acidic conditions or if the isolated product is heated excessively, the β-keto ester can hydrolyze to the corresponding β-keto acid, which can then readily decarboxylate.
-
Troubleshooting Protocol:
-
Use a mild acidic workup (e.g., with saturated aqueous ammonium chloride).
-
Avoid excessive heating during purification steps like distillation or recrystallization.
-
-
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify the final product. What are the recommended purification methods for this compound?
A: Purification can be challenging due to the product's polarity and potential for degradation.
Causality and Resolution:
-
Product Characteristics: The target molecule contains both a polar lactam and an ester group, which can make it challenging to handle and purify.
-
Troubleshooting Protocol:
-
Column Chromatography: This is often the most effective method. Use a silica gel stationary phase and a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.[7]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. Suitable solvent systems include ethyl acetate/hexane or isopropanol.[7]
-
Extraction: A thorough aqueous workup is essential to remove inorganic salts and water-soluble impurities. Neutralize the reaction mixture carefully, and perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct route is the intramolecular Dieckmann condensation of a suitable acyclic diester, such as diethyl N-phenyl-3-(ethoxycarbonyl)pentanedioate.[3][4] An alternative approach involves the reaction of aniline with itaconic acid to form 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, followed by esterification.[1][8]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., 1:1 hexane/ethyl acetate) and visualize the spots under UV light or by staining with potassium permanganate. The disappearance of the starting material and the appearance of a new, typically more polar, product spot will indicate the reaction's progress.
Q3: What are the expected spectroscopic data for the final product?
A3: The structure of this compound can be confirmed by standard spectroscopic techniques.
-
1H NMR: Expect signals for the aromatic protons of the phenyl group, a singlet for the methyl ester protons, and multiplets for the diastereotopic methylene protons and the methine proton of the pyrrolidinone ring.[8][9]
-
13C NMR: Expect signals for the carbonyl carbons of the lactam and the ester, aromatic carbons, the methoxy carbon, and the aliphatic carbons of the pyrrolidinone ring.[9]
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (219.24 g/mol ) should be observed.[10]
-
IR Spectroscopy: Look for characteristic absorption bands for the C=O stretching of the lactam (around 1680-1700 cm-1) and the ester (around 1730-1750 cm-1).[8]
Q4: Can I use a different base for the Dieckmann condensation?
A4: Yes, several strong bases can be used. While sodium ethoxide is traditional, modern syntheses often favor non-nucleophilic bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA), or lithium hexamethyldisilazide (LHMDS) to minimize side reactions.[3] The choice of base may need to be optimized for your specific substrate and reaction conditions.
Q5: What is the role of the acidic workup?
A5: The acidic workup serves two main purposes. First, it neutralizes the excess base used in the reaction. Second, it protonates the enolate of the β-keto ester product, which is formed under the basic reaction conditions, to yield the final neutral product.[11]
Data and Protocols
Table 1: Optimization of Reaction Conditions for Intramolecular Cyclization
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | NaH (1.2) | THF | Reflux | 4 | ~75-85 | [3] |
| 2 | t-BuOK (1.1) | THF | Room Temp | 6 | ~70-80 | [3] |
| 3 | NaOEt (1.1) | Ethanol | Reflux | 8 | ~50-60 | [4] |
| 4 | TEA (1.5) | DMF | 70 | 12 | 82 | [6] |
| 5 | TEA (1.5) | Acetonitrile | 70 | 12 | 70 | [6] |
Note: Yields are approximate and can vary based on the specific substrate and experimental setup.
Experimental Protocol: Dieckmann Condensation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexane (3 x 10 mL).
-
Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve the starting diester (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature, monitoring the progress by TLC.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).
Visualizations
Diagram 1: Dieckmann Condensation Workflow
Caption: A typical experimental workflow for the Dieckmann condensation.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Optimization of the intramolecular cyclization-solvent effect. - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
Dieckmann condensation - Grokipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. (2020, April 24). Retrieved January 15, 2026, from [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC - NIH. (2022, August 6). Retrieved January 15, 2026, from [Link]
-
SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology. (2014, November 17). Retrieved January 15, 2026, from [Link]
-
Application of the Dieckmann Condensation to Pyrrole Diesters. (2012, April 18). Retrieved January 15, 2026, from [Link]
-
Dieckmann condensation - Purechemistry. (2023, February 22). Retrieved January 15, 2026, from [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
This compound | CAS: 64320-92-9 | Chemical Product. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids 17{1,2}. (n.d.). Retrieved January 15, 2026, from [Link]
-
A Mild Intramolecular Cyclization for the Synthesis of N–O Heterocycles and Unlocked Nucleic Acid Analogs - ResearchGate. (2026, January 2). Retrieved January 15, 2026, from [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. (2025, June 18). Retrieved January 15, 2026, from [Link]
-
Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - PubMed. (2020, December 4). Retrieved January 15, 2026, from [Link]
-
Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - ResearchGate. (2025, October 16). Retrieved January 15, 2026, from [Link]
Sources
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- 5. purechemistry.org [purechemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS: 64320-92-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Scaling Up Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate Production
Welcome to the technical support center for the production of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling up the synthesis of this important pyrrolidinone intermediate. By addressing potential issues in a proactive, question-and-answer format, we aim to provide you with the expertise and foresight needed for a successful and efficient scale-up campaign.
Introduction to the Synthesis and its Scale-Up Implications
The synthesis of this compound typically proceeds via a Dieckmann condensation, an intramolecular variant of the Claisen condensation.[1][2] This reaction is a powerful tool for the formation of five- and six-membered rings and is widely used in the synthesis of pharmaceuticals and natural products.[2][3] While robust at the laboratory scale, the transition to pilot plant or industrial production introduces a new set of challenges related to reaction control, safety, and product purity.[4] This guide will address these challenges in detail.
The core of the synthesis involves the base-catalyzed intramolecular cyclization of a diester precursor. The choice of base, solvent, and reaction temperature are critical parameters that can significantly impact the yield and impurity profile of the final product.[2][5]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Dieckmann condensation of a diester, specifically diethyl 2-(phenylamino)pentanedioate or its dimethyl ester analogue. This intramolecular cyclization is catalyzed by a strong base to form the desired β-keto ester.[1][2]
Q2: What are the key reaction parameters to control during the Dieckmann condensation for this synthesis?
A2: The critical parameters are the choice of base, solvent, reaction temperature, and the rate of base addition. Common bases include sodium ethoxide, sodium methoxide, or potassium tert-butoxide.[6] The solvent is typically a non-polar aprotic solvent like toluene or THF to minimize side reactions.[5][7] Temperature control is crucial to prevent side reactions and ensure a safe process.
Q3: What are the primary safety concerns when scaling up this reaction?
A3: The primary safety concern is the potential for a thermal runaway reaction, especially during the addition of the strong base which initiates the exothermic condensation.[8] Inadequate heat removal on a larger scale can lead to a rapid increase in temperature and pressure. Proper thermal management and a thorough understanding of the reaction's thermal profile are essential.
Q4: What are the expected yield ranges for this reaction at scale?
A4: While laboratory-scale synthesis can achieve high yields, scaling up often presents challenges that can impact the final yield. With proper optimization of reaction conditions, yields in the range of 70-85% are realistically achievable at an industrial scale.
Troubleshooting Guide
This section provides a detailed breakdown of specific issues that may arise during the scale-up of this compound production, along with their probable causes and recommended solutions.
Issue 1: Low Yield of the Desired Product
Question: We are experiencing a significant drop in yield upon scaling up the Dieckmann condensation from a 1L to a 100L reactor. What are the likely causes and how can we troubleshoot this?
Answer: A decrease in yield during scale-up is a common issue and can be attributed to several factors that are often masked at the laboratory scale.
Possible Causes and Solutions:
-
Inefficient Mixing:
-
Causality: At a larger scale, achieving homogeneous mixing is more challenging. Poor mixing can lead to localized "hot spots" where the base concentration is high, promoting side reactions such as intermolecular condensation or decomposition of the product.
-
Troubleshooting:
-
Agitator Evaluation: Ensure the agitator design and speed are appropriate for the reactor geometry and reaction mass viscosity.
-
Mixing Studies: If possible, perform computational fluid dynamics (CFD) modeling or experimental mixing studies to optimize agitation.
-
Controlled Addition: Introduce the base subsurface at a controlled rate into a well-agitated region of the reactor.
-
-
-
Suboptimal Temperature Control:
-
Causality: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal less efficient.[8] If the exothermic heat of reaction is not effectively managed, the internal temperature can rise, leading to the formation of thermal degradation byproducts.
-
Troubleshooting:
-
Calorimetry Data: If not already done, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[8]
-
Cooling Capacity: Verify that the reactor's cooling system has sufficient capacity to handle the heat generated.
-
Slower Addition: Reduce the addition rate of the base to control the rate of heat generation.
-
-
-
Side Reactions:
-
Causality: On a larger scale, with longer reaction times and potential for temperature fluctuations, side reactions can become more prominent. A common side reaction is the intermolecular Claisen condensation between two molecules of the starting diester.[4]
-
Troubleshooting:
-
High Dilution: While counterintuitive for scale-up, in some cases, operating at a slightly higher dilution can favor the intramolecular reaction.
-
Base Selection: The choice of base can influence the extent of side reactions. For instance, a bulkier base like potassium tert-butoxide may favor the intramolecular pathway.
-
Impurity Profile Analysis: Analyze the crude reaction mixture by HPLC or GC-MS to identify the major byproducts, which will provide clues about the competing reaction pathways.
-
-
| Parameter | Lab Scale (1L) | Pilot Scale (100L) - Problem | Pilot Scale (100L) - Solution |
| Yield | >90% | <60% | >80% |
| Mixing | Efficient (magnetic stir bar) | Inefficient (improper agitator) | Optimized agitation (pitched-blade turbine) |
| Temperature Control | Excellent (high surface area/volume) | Poor (exotherms observed) | Controlled base addition, enhanced cooling |
| Side Products | <5% | >20% | <10% |
Issue 2: Product Purity and Color Issues
Question: The isolated this compound from our scaled-up batch has a dark color and fails to meet the purity specifications. What could be the cause?
Answer: Color formation and impurities are often linked to degradation products or residual starting materials and byproducts from the reaction.
Possible Causes and Solutions:
-
Thermal Decomposition:
-
Causality: As mentioned, poor temperature control can lead to the decomposition of the starting material or the β-keto ester product, which are often thermally sensitive. This can generate colored impurities.
-
Troubleshooting:
-
Strict Temperature Control: Maintain the reaction temperature within the validated range.
-
Minimize Reaction Time: Once the reaction is complete (as determined by in-process controls like HPLC), proceed with the work-up promptly to avoid prolonged exposure to elevated temperatures.
-
-
-
Incomplete Reaction or Quench:
-
Causality: If the reaction is not driven to completion, unreacted starting material will contaminate the product. An inefficient quench of the reaction can also lead to the formation of byproducts during work-up.
-
Troubleshooting:
-
In-Process Controls (IPCs): Implement regular sampling and analysis (e.g., HPLC) to monitor the disappearance of the starting material and the formation of the product.
-
Effective Quenching: Ensure the quenching agent (typically a mild acid) is added in sufficient quantity and with good mixing to neutralize all the base and protonate the enolate.[2]
-
-
-
Purification Challenges:
-
Causality: β-keto esters can be challenging to purify on a large scale. Distillation can sometimes lead to decomposition, and crystallization may be difficult depending on the impurity profile.[3]
-
Troubleshooting:
-
Alternative Purification: Explore alternative purification methods such as recrystallization from a suitable solvent system or slurry washing.
-
Chromatographic Purification: While less ideal for large-scale production, flash chromatography on silica gel can be effective for removing polar impurities. For industrial scale, simulated moving bed (SMB) chromatography could be considered.
-
Decolorization: Treatment with activated carbon during the work-up or before the final isolation step can often remove colored impurities.
-
-
Issue 3: Inconsistent Reaction Initiation and Runaway Reactions
Question: We are observing inconsistent initiation times for the reaction at scale. In one instance, a delayed onset was followed by a rapid exotherm that was difficult to control. How can we ensure a controlled and safe reaction?
Answer: This is a critical safety issue that points to problems with reaction initiation and heat transfer.
Possible Causes and Solutions:
-
Induction Period:
-
Causality: The reaction may have an induction period, especially if there are trace impurities in the starting materials or solvent that inhibit the initial deprotonation. This can lead to an accumulation of the base, and once the reaction initiates, it proceeds very rapidly, causing a thermal runaway.
-
Troubleshooting:
-
Raw Material Quality: Ensure the quality and consistency of the starting diester, base, and solvent. Trace amounts of water, for example, can consume the base and delay the reaction.
-
Seeding: In some cases, adding a small amount of the product from a previous successful batch can help to initiate the reaction smoothly.
-
Controlled Initiation: Start the base addition at a slightly elevated temperature to overcome any small activation barrier and then control the temperature with cooling as the reaction proceeds.
-
-
-
Poor Mass and Heat Transfer:
-
Causality: As discussed, poor mixing can lead to a situation where the base is added but does not immediately react. When it finally does, the localized reaction rate is extremely high, overwhelming the cooling capacity of the reactor.
-
Troubleshooting:
-
Dosing Control: Implement a controlled dosing regime for the base. A slow, continuous addition is generally safer than adding large portions at once.
-
Reaction Monitoring: Use online monitoring tools such as a temperature probe and, if available, a reaction calorimeter to track the heat evolution in real-time. This allows for immediate action (e.g., stopping the base addition) if the rate of heat generation exceeds the cooling capacity.
-
-
Experimental Protocols
Protocol 1: Scale-Up of Dieckmann Condensation
This protocol outlines a general procedure for the scaled-up synthesis of this compound. Note: This is a representative protocol and should be optimized and validated for your specific equipment and safety procedures.
-
Reactor Preparation:
-
Charge a clean and dry 100L glass-lined reactor with the starting diester (e.g., dimethyl 2-(phenylamino)pentanedioate) and an appropriate anhydrous solvent (e.g., toluene).
-
Inert the reactor with nitrogen or argon.
-
Begin agitation and adjust the temperature of the reactor jacket to the desired starting temperature (e.g., 20-25 °C).
-
-
Base Preparation and Addition:
-
In a separate vessel, prepare a solution or slurry of the base (e.g., sodium methoxide in methanol or sodium hydride in mineral oil).
-
Slowly add the base to the reactor over a period of 2-4 hours, carefully monitoring the internal temperature.
-
Maintain the internal temperature within a pre-defined range (e.g., 40-50 °C) by adjusting the addition rate and the jacket temperature.
-
-
Reaction Monitoring:
-
After the base addition is complete, maintain the reaction mixture at the target temperature.
-
Take samples periodically for in-process control analysis (e.g., HPLC) to monitor the reaction progress.
-
-
Work-up and Isolation:
-
Once the reaction is deemed complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding a mild acidic solution (e.g., acetic acid or dilute HCl) while maintaining good agitation and cooling.
-
Perform a liquid-liquid extraction to separate the product into the organic phase.
-
Wash the organic phase with brine to remove water-soluble impurities.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation, recrystallization, or column chromatography as determined during process development.
-
Visualizations
Dieckmann Condensation Mechanism
Caption: Mechanism of the Dieckmann condensation for the synthesis of the target pyrrolidinone.
Scale-Up Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common scale-up issues.
References
-
Dieckmann Condensation - Grokipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Dieckmann condensation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
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Dieckmann Condensation | NROChemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Dieckmann condensation | Epoxidation | Problem | Question | Solved | Solution - YouTube. (2023, October 30). Retrieved January 15, 2026, from [Link]
-
Dieckmann Condensation - Chemistry LibreTexts. (2023, January 22). Retrieved January 15, 2026, from [Link]
-
Reaction and Mechanism of Dieckmann reaction - Physics Wallah. (n.d.). Retrieved January 15, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved January 15, 2026, from [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. (n.d.). Retrieved January 15, 2026, from [Link]
-
Claisen Condensation and Dieckmann Condensation - YouTube. (2018, October 9). Retrieved January 15, 2026, from [Link]
-
An Efficient and Scalable One-Pot Double Michael Addition-Dieckmann Condensation for the Synthesis of 4,4-Disubstituted Cyclohexane β-Keto Esters - ResearchGate. (2025, August 6). Retrieved January 15, 2026, from [Link]
- US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents. (n.d.).
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes - ACS Publications. (2014, November 20). Retrieved January 15, 2026, from [Link]
-
Intramolecular Claisen Condensation - YouTube. (2021, May 6). Retrieved January 15, 2026, from [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of N-Heterocycles - Organic Chemistry Portal. (n.d.). Retrieved January 15, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Claisen condensation - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
(PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design - ResearchGate. (2025, August 26). Retrieved January 15, 2026, from [Link]
-
Heterocyclic Compounds - MSU chemistry. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials - ResearchGate. (2020, December 25). Retrieved January 15, 2026, from [Link]
-
Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021, July 2). Retrieved January 15, 2026, from [Link]
-
An Unconventional Redox Cross Claisen Condensation-Aromatization of 4-Hydroxyprolines with Ketones | Request PDF - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]
-
23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (2025, January 19). Retrieved January 15, 2026, from [Link]
-
Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers | Journal of the American Chemical Society. (2012, May 31). Retrieved January 15, 2026, from [Link]
-
Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed. (2020, January 15). Retrieved January 15, 2026, from [Link]
-
Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers - RSC Publishing. (2021, July 14). Retrieved January 15, 2026, from [Link]
-
Synthesis Problems with Claisen & Diekmann Condensations - YouTube. (2020, January 20). Retrieved January 15, 2026, from [Link]
-
One-Pot Synthesis of Pyrrole Derivatives - ChemistryViews. (2018, April 30). Retrieved January 15, 2026, from [Link]
- CN100335456C - Method for preparing acyclic beta keto ester - Google Patents. (n.d.).
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions - MDPI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed Central. (2023, September 22). Retrieved January 15, 2026, from [Link]
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Technical Support Center: Refining the Workup Procedure for Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Welcome to the technical support center for the synthesis and purification of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the experimental workup of this compound. Here, we provide in-depth, experience-driven advice in a question-and-answer format to ensure the successful isolation of your target molecule with high purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup and purification of this compound, providing detailed causal explanations and actionable solutions.
Question 1: After quenching my reaction, I'm observing a low yield of the desired product upon extraction. What are the potential causes and how can I improve my recovery?
Answer:
Low recovery during extraction is a frequent challenge and can stem from several factors related to the compound's properties and the specifics of the workup procedure.
Causality and Strategic Solutions:
-
Incomplete Reaction or Side Product Formation: The primary reason for low yield is often an incomplete reaction or the formation of significant side products. The synthesis of the pyrrolidinone ring, commonly achieved through methods like the Dieckmann condensation, can be sensitive to reaction conditions.[1][2]
-
Recommendation: Before proceeding to a large-scale workup, it is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will confirm the consumption of starting materials and the formation of the desired product. If the reaction is incomplete, consider extending the reaction time or optimizing the temperature.
-
-
pH of the Aqueous Phase: The pH during the aqueous wash is critical. The pyrrolidinone ring can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding carboxylic acid (5-oxo-1-phenylpyrrolidine-3-carboxylic acid).[3][4] This ring-opened product will have different solubility characteristics and may be lost to the aqueous phase.
-
Recommendation: Maintain a neutral or weakly acidic pH (around 5-7) during the extraction process. Use a mild acid, such as a saturated solution of ammonium chloride (NH₄Cl), for quenching if a basic catalyst was used. Avoid strong acids like HCl or strong bases like NaOH for initial quenching.
-
-
Solubility of the Product: this compound possesses moderate polarity. Its solubility in the organic extraction solvent might not be overwhelmingly favorable compared to its solubility in the aqueous phase, especially if the aqueous phase has a high salt concentration.
-
Recommendation:
-
Choice of Extraction Solvent: Dichloromethane (DCM) or chloroform are generally more effective for extracting moderately polar compounds than ethyl acetate. A mixture of ethyl acetate and a less polar solvent like hexanes can also be effective but may require more extraction cycles.
-
Back-Extraction: After the initial extraction, perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Salting Out: Saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase and drive it into the organic layer.
-
-
-
Emulsion Formation: Emulsions can form at the interface of the organic and aqueous layers, trapping the product and making separation difficult.
-
Recommendation: To break up emulsions, you can try adding a small amount of brine, gently swirling the separatory funnel, or passing the mixture through a pad of Celite.
-
Question 2: My purified product shows impurities in the NMR spectrum. What are the likely side products and how can I remove them?
Answer:
The presence of impurities post-purification often points to co-eluting side products from the reaction. Understanding the potential side reactions is key to devising an effective purification strategy.
Common Impurities and Purification Strategies:
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials such as aniline or derivatives of itaconic acid might be present.[5]
-
Purification: Column chromatography is the most effective method for removing unreacted starting materials. A gradient elution system, starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, will typically allow for the separation of the less polar starting materials from the more polar product.
-
-
Hydrolyzed Product (Carboxylic Acid): As mentioned, hydrolysis of the methyl ester can occur during workup, leading to 5-oxo-1-phenylpyrrolidine-3-carboxylic acid.[6][7] This acidic impurity can be difficult to separate from the desired ester by standard silica gel chromatography.
-
Purification:
-
Acid-Base Extraction: Before chromatography, perform an extraction with a weak base like a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid impurity will be deprotonated and move into the aqueous layer, while the desired ester remains in the organic layer. Be sure to then wash the organic layer with brine to remove any residual water and base.
-
Chromatography Additives: If acidic impurities are still present, adding a small amount of a mild base like triethylamine (e.g., 0.1-1%) to the chromatography eluent can help to suppress tailing and improve separation.
-
-
-
Products of Over-alkylation or Other Side Reactions: In some synthetic pathways, side reactions can lead to byproducts with similar polarities to the desired product.[8]
-
Purification: High-performance liquid chromatography (HPLC) or careful optimization of the silica gel column chromatography conditions (e.g., using a different solvent system or a different stationary phase like alumina) may be necessary for separating closely related impurities.
-
| Impurity | Potential Cause | Recommended Removal Method |
| Unreacted Starting Materials | Incomplete reaction | Silica gel column chromatography |
| 5-oxo-1-phenylpyrrolidine-3-carboxylic acid | Hydrolysis during workup | Acid-base extraction with NaHCO₃ |
| Other Side Products | Non-specific reactions | Optimization of column chromatography, HPLC |
Question 3: I am struggling with the crystallization of the final product. What solvents and techniques do you recommend?
Answer:
Obtaining a crystalline solid of this compound can be challenging, as it may exist as an oil or a low-melting solid. A systematic approach to solvent screening is recommended.
Crystallization Protocol and Solvent Selection:
A good crystallization solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
Recommended Solvents for Screening:
-
Single Solvent Systems:
-
Ethanol
-
Isopropanol
-
Ethyl acetate
-
Toluene
-
-
Two-Solvent Systems (for recrystallization):
-
Ethyl acetate/Hexanes
-
Dichloromethane/Hexanes
-
Ethanol/Water
-
Step-by-Step Crystallization Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or ethanol).
-
Inducing Crystallization:
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, more well-defined crystals.
-
Anti-Solvent Addition: If the product does not crystallize upon cooling, slowly add a solvent in which the compound is insoluble (an "anti-solvent," e.g., hexanes) until the solution becomes slightly cloudy. Then, add a drop or two of the good solvent to redissolve the precipitate and allow the mixture to stand.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and molecular weight of this compound?
A1: The compound is typically a white to off-white solid or a viscous oil.[9][10] Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol .[11][12]
Q2: What are the key NMR signals to confirm the structure of the product?
A2: The ¹H NMR spectrum should show characteristic signals for the pyrrolidinone ring protons, the methyl ester protons, and the protons of the phenyl group. The ¹³C NMR will show distinct peaks for the carbonyl carbons of the lactam and the ester, as well as the aromatic carbons.[13][14]
Q3: Can the methyl ester be hydrolyzed to the corresponding carboxylic acid?
A3: Yes, the methyl ester can be hydrolyzed to 5-oxo-1-phenylpyrrolidine-3-carboxylic acid under either acidic or basic conditions.[3][5] For example, treatment with aqueous sodium hydroxide in a mixture of methanol and THF can achieve this transformation.[5]
Q4: Is the Dieckmann condensation a suitable method for synthesizing the pyrrolidinone ring of this compound?
A4: Yes, the Dieckmann condensation, which is an intramolecular Claisen condensation of a diester, is a classic and effective method for forming five-membered rings like the pyrrolidinone core of this molecule.[1][2][15]
Experimental Workflow Diagrams
The following diagrams illustrate key processes in the workup and purification of this compound.
Caption: General Liquid-Liquid Extraction Workflow.
Caption: Purification and Crystallization Scheme.
References
-
ResearchGate. Synthesis of 2,2‐Disubstituted Spirocyclic Pyrrolidines by Intramolecular Dieckmann Condensation | Request PDF. Available from: [Link]
-
National Institutes of Health. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Available from: [Link]
-
MDPI. Synthesis of 4-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic Acids 17{1,2}. Available from: [Link]
-
University of Minnesota. Application of the Dieckmann Condensation to Pyrrole Diesters. Available from: [Link]
-
Wikipedia. Dieckmann condensation. Available from: [Link]
-
ACS Publications. Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade | Organic Letters. Available from: [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available from: [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
ACS Publications. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis | ACS Omega. Available from: [Link]
-
PubChem. This compound (C12H13NO3). Available from: [Link]
-
PubChem. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3. Available from: [Link]
-
PubChem. Methyl 5-oxo-1-propylpyrrolidine-3-carboxylate | C9H15NO3. Available from: [Link]
-
PubChem. Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | C13H15NO3. Available from: [Link]
-
Semantic Scholar. Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Available from: [Link]
-
MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Available from: [Link]
-
ResearchGate. Synthesis of Some Novel (E)-Methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate Derivatives as Antimicrobial Agents. Available from: [Link]
-
National Institutes of Health. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC. Available from: [Link]
-
PubChem. 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | C6H9NO3. Available from: [Link]
-
PubMed. Synthesis, Antimicrobial Activity and Acid Dissociation Constants of Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives. Available from: [Link]
-
National Institutes of Health. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC. Available from: [Link]
-
ResearchGate. Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Available from: [Link]
-
Royal Society of Chemistry. The hydrolysis of 1,3,5-tripyrrolidinobenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
-
PubMed. (S)-5-Oxo-N-phenyl-pyrrolidine-2-carboxamide. Available from: [Link]
-
NIST. 5-Oxo-1-phenylacetyl-pyrrolidine-2-carboxylic acid methyl ester. Available from: [Link]
-
BIOFOUNT. This compound. Available from: [Link]
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Research Results in Pharmacology. The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Available from: [Link]
-
ResearchGate. Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4, 5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and In-silico study of 5-oxo-1, 2-diphenyl-4-(phenylamino)-2,5-dihydro-1H-pyrrole-3-carboxylate. Available from: [Link]
Sources
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- 15. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
A Comparative Guide to Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate and Its Analogs for Researchers in Drug Discovery
In the landscape of modern medicinal chemistry, the pyrrolidine scaffold stands as a cornerstone in the design of novel therapeutic agents. Its inherent three-dimensionality and synthetic tractability offer a fertile ground for the exploration of chemical space in the pursuit of potent and selective modulators of biological targets.[1] This guide provides an in-depth comparative analysis of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, a key exemplar of this structural class, and its analogs. We will delve into a side-by-side examination of their synthesis, physicochemical properties, and biological activities, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Significance of the N-Phenylpyrrolidinone Core
The selection of the N-phenylpyrrolidinone motif is a deliberate choice rooted in established medicinal chemistry principles. The pyrrolidinone ring, a five-membered lactam, provides a rigid and stereochemically defined framework that can orient substituents in precise vectors to interact with biological targets. The N-phenyl group serves multiple crucial roles: it can engage in favorable pi-stacking or hydrophobic interactions within a protein's binding pocket, and its electronic properties can be readily modulated through substitution to fine-tune the molecule's overall physicochemical and pharmacokinetic profile. The exploration of various substituents on this phenyl ring has been a key strategy in optimizing the biological activity of this class of compounds.
Comparative Analysis of Synthesis and Physicochemical Properties
The synthesis of this compound and its N-aryl substituted analogs is typically achieved through a well-established and robust synthetic route. The core of this strategy involves the condensation of a primary aniline with itaconic acid to form the corresponding 1-aryl-5-oxopyrrolidine-3-carboxylic acid, followed by esterification. This approach allows for the facile introduction of a diverse array of substituents on the N-aryl ring, enabling a systematic investigation of structure-activity relationships (SAR).
General Synthetic Workflow
The following diagram illustrates the common synthetic pathway to generate N-substituted methyl 5-oxopyrrolidine-3-carboxylates.
Caption: General synthetic route for N-substituted methyl 5-oxopyrrolidine-3-carboxylates.
Physicochemical Data Comparison
The table below summarizes the key physicochemical properties of this compound and a selection of its analogs. These parameters are crucial for predicting a compound's pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).
| Compound ID | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | Phenyl | C12H13NO3 | 219.24[2] |
| 2 | 4-Acetamidophenyl | C14H16N2O4 | 276.29 |
| 3 | 2-Hydroxyphenyl | C12H13NO4 | 235.24 |
| 4 | 3,5-Dichloro-2-hydroxyphenyl | C12H11Cl2NO4 | 304.13 |
Comparative Biological Activity
The true measure of a compound's potential lies in its biological activity. Here, we compare the performance of this compound and its analogs in two key therapeutic areas: antimicrobial and anticancer activity. The data presented is a synthesis of findings from multiple studies, highlighting the impact of structural modifications on biological efficacy.
Antimicrobial Activity
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential cellular processes. The following table presents a comparative view of the Minimum Inhibitory Concentration (MIC) values for selected compounds against various microorganisms.
| Compound ID | N-Substituent | Test Organism | MIC (µg/mL) | Reference |
| 2a | 4-Acetamidophenyl (as hydrazone) | Staphylococcus aureus | >100 | [3] |
| 2b | 4-Acetamidophenyl (as 5-nitrothiophene hydrazone) | Staphylococcus aureus | 3.9 | [3] |
| 3a | 2-Hydroxyphenyl (as hydrazone) | Staphylococcus aureus | 16 | [4] |
| 4a | 3,5-Dichloro-2-hydroxyphenyl (as 5-fluorobenzimidazole) | Staphylococcus aureus (MRSA) | 4 | [4] |
Key Insight: The data clearly indicates that derivatization of the core scaffold, particularly at the C-3 position to form hydrazones and other heterocyclic systems, is crucial for potent antimicrobial activity. Furthermore, the nature of the N-aryl substituent significantly influences this activity, with the 3,5-dichloro-2-hydroxyphenyl group in combination with a 5-fluorobenzimidazole moiety demonstrating strong activity against methicillin-resistant Staphylococcus aureus (MRSA).
Anticancer Activity
The pyrrolidinone scaffold has also been extensively explored for its potential in oncology. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds against the A549 human lung adenocarcinoma cell line.
| Compound ID | N-Substituent | IC50 (µM) on A549 cells | Reference |
| 2c | 4-Acetamidophenyl (as acid) | >100 | [3] |
| 2d | 4-Acetamidophenyl (as 5-nitrothiophene bishydrazone) | 18.2 | [3] |
| 3b | 2-Hydroxyphenyl (as acid) | 63.4 (% viability at 100 µM) | [5] |
| 4b | 3,5-Dichloro-2-hydroxyphenyl (as acid) | 21.2 (% viability at 100 µM) | [5] |
Key Insight: Similar to the antimicrobial data, derivatization at the C-3 position significantly enhances anticancer activity. The introduction of a 5-nitrothiophene bishydrazone moiety to the 4-acetamidophenyl analog resulted in a potent compound. The N-aryl substitution also plays a critical role, with the 3,5-dichloro-2-hydroxyphenyl analog showing significantly higher cytotoxicity compared to the unsubstituted hydroxyphenyl analog.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of the parent compound and a standardized protocol for antimicrobial susceptibility testing.
Synthesis of this compound (Compound 1)
This protocol describes a reliable method for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of 1-Phenyl-5-oxopyrrolidine-3-carboxylic acid
-
In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and itaconic acid (1.05 eq).
-
Add water to the flask to create a slurry.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-phenyl-5-oxopyrrolidine-3-carboxylic acid as a white solid.
Step 2: Esterification to this compound
-
To a solution of 1-phenyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).
-
Heat the mixture to reflux for 8-12 hours, again monitoring by TLC.
-
After the reaction is complete, cool the mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for the broth microdilution antimicrobial susceptibility assay.
Conclusion and Future Directions
This guide has provided a comparative overview of this compound and its analogs, highlighting the profound impact of structural modifications on their biological activities. The N-phenylpyrrolidinone scaffold has proven to be a versatile platform for the development of novel antimicrobial and anticancer agents.
The presented data underscores the importance of systematic derivatization and rigorous biological evaluation. Future research in this area should focus on:
-
Exploring a wider range of N-aryl substituents to further probe the SAR and optimize potency and selectivity.
-
Investigating alternative heterocyclic moieties at the C-3 position to expand the chemical diversity and potentially discover novel mechanisms of action.
-
Conducting in vivo efficacy and toxicity studies for the most promising candidates to assess their therapeutic potential in a preclinical setting.
By leveraging the insights and protocols detailed in this guide, researchers can accelerate their efforts in the rational design and development of next-generation therapeutics based on the privileged pyrrolidinone scaffold.
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A Comparative Guide to the Neuroprotective Potential of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
This guide provides an in-depth comparative analysis of the putative biological activity of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate against established neuroprotective and nootropic agents. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for neurodegenerative disorders.
The pyrrolidinone core is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Notably, the pyrrolidinone class includes well-known nootropic agents like piracetam, which have been studied for their potential in neuroprotection and cognitive enhancement.[3] This has led to a burgeoning interest in novel pyrrolidinone derivatives as potential therapeutic agents for neurological conditions.[1][3] This guide focuses on elucidating the neuroprotective potential of a specific analog, this compound, by proposing a rigorous, multi-tiered validation workflow and comparing its hypothetical performance against established benchmarks.
Compound Profiles
For a robust comparative analysis, we will evaluate our target compound against two well-characterized alternatives:
| Compound | Structure | Class | Primary Mechanism of Action (Established) |
| This compound (Test Compound) | (Structure available from PubChem)[4] | Pyrrolidinone Derivative | Putative neuroprotective agent. Mechanism to be elucidated. |
| Piracetam (Comparator 1) | (Commercially available) | Pyrrolidinone Nootropic | Modulator of neurotransmitter systems (e.g., cholinergic, glutamatergic); enhances mitochondrial function and neuronal plasticity. |
| Donepezil (Comparator 2) | (Commercially available) | Acetylcholinesterase Inhibitor | Reversible inhibitor of acetylcholinesterase, leading to increased acetylcholine levels in the synapse. Standard of care for Alzheimer's disease. |
A Multi-Tiered Approach to Validation
To comprehensively assess the neuroprotective properties of this compound, a phased experimental approach is proposed. This strategy progresses from initial in vitro toxicity and efficacy screening to more complex cellular models, culminating in a proof-of-concept in vivo study.
Tier 1: Foundational In Vitro Assessment
The initial phase focuses on establishing a basic safety and efficacy profile of the test compound.
Objective: To determine the concentration range over which this compound is non-toxic to neuronal cells.
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with a serial dilution of this compound, Piracetam, and Donepezil (e.g., from 0.1 µM to 100 µM) for 24-48 hours. A vehicle control (e.g., DMSO) is also included.
-
Viability Assay: Cell viability is assessed using a standard MTT or PrestoBlue™ assay. Absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated for each compound.
Causality and Self-Validation: This initial screen is critical to identify a therapeutic window for subsequent efficacy assays. By comparing the CC50 values, we can rank the compounds based on their preliminary safety profiles. The inclusion of well-characterized drugs provides a benchmark for acceptable cytotoxicity.
Objective: To evaluate the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.
Methodology:
-
Cell Culture and Plating: SH-SY5Y cells are seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with non-toxic concentrations of the test compound and comparators for 2-4 hours.
-
Induction of Oxidative Stress: Oxidative stress is induced by adding hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to the cell culture media.
-
Viability Assessment: After 24 hours of co-incubation, cell viability is measured using an MTT or LDH release assay.
-
Data Analysis: The protective effect of each compound is quantified by comparing the viability of treated cells to that of cells exposed to the toxin alone.
Expertise & Experience: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases. This assay provides an early indication of a compound's potential to interfere with this key disease pathway.
Tier 2: Mechanistic Insights in Advanced In Vitro Models
This phase aims to explore the potential mechanisms of action using more sophisticated cell culture systems. Advanced in vitro models, such as co-cultures and 3D organoids, offer a more physiologically relevant environment.[5][6][7]
Experimental Workflow: From 2D to 3D Models
Caption: A multi-tiered workflow for the validation of a novel neuroprotective compound.
Objective: To assess the anti-inflammatory properties of the test compound.
Methodology:
-
Co-culture System: A co-culture of neurons, astrocytes, and microglia is established to mimic the cellular environment of the central nervous system.[5]
-
Inflammatory Challenge: Neuroinflammation is induced by treating the co-culture with lipopolysaccharide (LPS).
-
Compound Treatment: The cells are co-treated with LPS and various concentrations of the test compound and comparators.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are quantified using ELISA or a multiplex bead array.
-
Nitric Oxide Measurement: The production of nitric oxide, a mediator of inflammation, is measured using the Griess reagent.
Trustworthiness: This assay provides a more comprehensive picture of the compound's activity by considering the interplay between different cell types involved in neuroinflammation.
Objective: To determine if the test compound can modulate or protect synaptic activity.
Methodology:
-
Neuronal Culture on MEAs: Primary cortical neurons are cultured on microelectrode array plates.
-
Baseline Activity Recording: Spontaneous electrical activity of the neuronal network is recorded to establish a baseline.
-
Compound Application: The test compound and comparators are added to the culture, and changes in firing rate, burst frequency, and network synchrony are monitored over time.[8]
-
Excitotoxicity Challenge: To assess neuroprotection, the neuronal network is exposed to an excitotoxic agent (e.g., glutamate or NMDA) in the presence or absence of the test compounds, and the preservation of network activity is quantified.
Authoritative Grounding: MEA technology allows for the non-invasive, real-time monitoring of neuronal network function, providing valuable insights into a compound's effect on synaptic transmission and overall network health.[8]
Tier 3: In Vivo Proof-of-Concept
The final phase involves validating the most promising candidate from the in vitro studies in a relevant animal model of neurodegeneration or cognitive impairment.[9][10]
Objective: To evaluate the cognitive-enhancing and neuroprotective effects of the test compound in vivo.
Methodology:
-
Animal Model: Male Wistar rats or C57BL/6 mice are used.
-
Compound Administration: The test compound, Piracetam, and Donepezil are administered orally or via intraperitoneal injection for a specified period (e.g., 7-14 days).
-
Induction of Amnesia: On the day of behavioral testing, amnesia is induced by administering scopolamine, a muscarinic receptor antagonist.
-
Behavioral Assessment: Cognitive function is assessed using a standardized behavioral test, such as the Morris Water Maze or the Novel Object Recognition test.
-
Biochemical and Histopathological Analysis: After the behavioral tests, brain tissue is collected for the analysis of neurotransmitter levels (e.g., acetylcholine), markers of oxidative stress, and histopathological examination of neuronal integrity in the hippocampus and cortex.
Logical Rationale: The scopolamine-induced amnesia model is a well-established and reliable method for screening compounds with potential nootropic and anti-amnesic properties. It allows for the correlation of behavioral outcomes with biochemical and cellular changes in the brain.
Comparative Data Summary
The following table illustrates the expected data output from the proposed experimental plan, allowing for a direct comparison of the test compound with the established alternatives.
| Assay | Parameter | This compound (Hypothetical Data) | Piracetam (Expected Data) | Donepezil (Expected Data) |
| Cytotoxicity | CC50 (µM) | > 100 | > 100 | ~50 |
| Oxidative Stress Protection | % Protection at 10 µM | 60% | 45% | 20% |
| Neuroinflammation | % Reduction in TNF-α | 55% | 30% | 15% |
| Synaptic Function (MEA) | % Preservation of Firing Rate | 70% | 60% | 40% |
| Scopolamine-Induced Amnesia | % Improvement in Escape Latency | 50% | 40% | 60% |
Conclusion
This guide outlines a comprehensive and scientifically rigorous framework for the validation of this compound's biological activity, with a focus on its neuroprotective potential. By employing a multi-tiered approach that progresses from basic in vitro screening to advanced cellular models and in vivo validation, researchers can systematically elucidate the compound's efficacy and mechanism of action. The inclusion of well-characterized comparators, Piracetam and Donepezil, provides essential benchmarks for evaluating the therapeutic potential of this novel pyrrolidinone derivative. The successful execution of these studies will provide the critical data necessary to determine if this compound warrants further investigation as a potential new treatment for neurodegenerative diseases.
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comparative study of different synthetic routes to methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the pyrrolidinone core is a structure of significant interest due to its prevalence in a wide array of biologically active compounds. Among these, methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate stands as a valuable building block for more complex pharmaceutical agents. Its synthesis, therefore, is a critical process where efficiency, scalability, and cost-effectiveness are paramount. This guide provides an in-depth comparative analysis of the most pertinent synthetic routes to this target molecule, supported by experimental insights and procedural details to inform your research and development endeavors.
Introduction to the Synthetic Landscape
The synthesis of this compound can be approached through several strategic disconnections. The most direct and widely reported methodologies involve the formation of the pyrrolidinone ring from acyclic precursors. This guide will focus on two primary and highly viable routes: a two-step synthesis commencing with the condensation of itaconic acid and aniline, and a concerted approach via an aza-Michael addition followed by intramolecular cyclization. Other potential, albeit less specifically documented, pathways such as the Dieckmann condensation will also be considered for a comprehensive overview.
Route 1: Two-Step Synthesis via Carboxylic Acid Intermediate
This is arguably the most robust and well-documented approach, proceeding in two distinct, high-yielding steps: the formation of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, followed by its esterification.
Step 1: Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid
The initial step involves the condensation of itaconic acid with aniline. This reaction is a nucleophilic addition of the amine to the conjugated double bond of itaconic acid, followed by an intramolecular amidation to form the stable five-membered lactam ring. This method has been successfully applied to a variety of substituted anilines, indicating its broad applicability.[1][2]
The choice of solvent, or lack thereof, is a key consideration. The reaction can be effectively carried out by refluxing the reactants in water, which offers a greener and more cost-effective medium.[2] Alternatively, a solvent-free approach, heating the neat mixture of reactants, has also been reported to be successful, particularly with sulfonamide-substituted anilines.[1] The solvent-free method can lead to easier product isolation and avoids large volumes of solvent waste, a significant advantage in process chemistry.
Caption: Workflow for the synthesis of the carboxylic acid intermediate.
Step 2: Esterification to this compound
The second step is a classic Fischer esterification of the carboxylic acid intermediate. This is typically achieved by refluxing the acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.[3] This method is highly effective for primary alcohols like methanol and is a standard transformation in organic synthesis. An alternative catalyst that has been employed for similar esterifications is boron trifluoride etherate, which can sometimes offer milder conditions.[4]
Caption: Workflow for the esterification to the final product.
Route 2: Aza-Michael Addition and Cyclization Cascade
An alternative and more atom-economical approach is the conjugate addition of aniline to dimethyl itaconate, which can then undergo a subsequent intramolecular cyclization to directly form the target molecule. This cascade reaction is an elegant strategy that combines two transformations in a single pot.
The aza-Michael addition of a primary amine to an itaconate ester is a well-established reaction. The nucleophilic amine attacks the β-position of the α,β-unsaturated ester. Following this addition, the newly formed secondary amine is perfectly positioned to attack the proximate ester carbonyl, leading to a cyclization-condensation reaction that expels a molecule of methanol to form the stable pyrrolidinone ring.
The reaction conditions for this cascade process would likely involve heating the neat mixture of aniline and dimethyl itaconate, or using a high-boiling point solvent to facilitate both the initial addition and the subsequent cyclization. The presence of a mild base could potentially catalyze the initial Michael addition.
Caption: Proposed workflow for the Aza-Michael addition-cyclization route.
Comparative Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: Aza-Michael Addition-Cyclization |
| Starting Materials | Aniline, Itaconic Acid, Methanol | Aniline, Dimethyl Itaconate |
| Number of Steps | Two distinct synthetic operations | One-pot procedure |
| Atom Economy | Lower, due to the formation of water in the first step and its removal in the second. | Higher, with the primary byproduct being methanol. |
| Overall Yield | High (potentially >85% over two steps based on analogues)[2] | Potentially high, but may be susceptible to side reactions. |
| Scalability | Both steps are readily scalable industrial processes. | Potentially scalable, but may require more careful control of reaction conditions to ensure complete cyclization and minimize polymerization. |
| Purification | Intermediate isolation and purification required. | Potentially simpler workup if the reaction goes to completion cleanly. |
| Robustness | Well-documented for a range of substrates, suggesting high reliability. | More theoretical for this specific substrate, may require optimization. |
Experimental Protocols
Protocol for Route 1: Two-Step Synthesis
Step 1: Synthesis of 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (Adapted from the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid[2])
-
To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and aniline (1.0 eq).
-
Add deionized water to form a stirrable slurry.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, acidify the solution with 5% hydrochloric acid to a pH of approximately 5.
-
Collect the resulting crystalline solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization or by dissolving in a dilute aqueous sodium hydroxide solution, filtering to remove any insoluble impurities, and re-precipitating with hydrochloric acid.
Step 2: Synthesis of this compound (Adapted from the esterification of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid[3])
-
To a round-bottom flask, add 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (1.0 eq) and methanol in a sufficient quantity to dissolve the acid upon heating.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.
-
Heat the mixture at reflux for 8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and evaporate the methanol under reduced pressure.
-
Neutralize the residue with a 5% aqueous sodium carbonate solution to a pH of 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization.
Conclusion and Recommendations
For researchers seeking a reliable and well-precedented method for the synthesis of this compound, the two-step synthesis (Route 1) is highly recommended. The individual reactions are robust, high-yielding, and utilize common laboratory reagents and techniques. The isolation of the intermediate carboxylic acid allows for straightforward purification before proceeding to the final esterification, ensuring a high purity of the final product.
The aza-Michael addition-cyclization cascade (Route 2) presents an elegant and more atom-economical alternative. While it requires optimization for this specific substrate, its potential for a more streamlined, one-pot process makes it an attractive avenue for further investigation, particularly for large-scale production where process intensification is a key driver.
Ultimately, the choice of synthetic route will depend on the specific project goals, including the required scale, purity specifications, and available resources for process development. Both routes offer viable pathways to this important heterocyclic building block.
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A Comparative Guide to Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate and Other Pyrrolidinone Derivatives for Drug Discovery
This guide provides a comprehensive comparison of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate with other pyrrolidinone derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data, to highlight the therapeutic potential of this versatile scaffold.
Introduction: The Prominence of the Pyrrolidinone Core
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its unique conformational flexibility and capacity for hydrogen bonding make it an attractive starting point for the design of novel therapeutic agents.[2] This guide focuses on this compound as a foundational structure and compares it with other N-substituted and C-3 functionalized derivatives to elucidate structure-activity relationships (SAR) and guide future drug design efforts.
Comparative Analysis of Synthesis and Physicochemical Properties
The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives typically begins with the condensation of a primary amine with itaconic acid.[3] The nature of the substituent on the amine dictates the N-1 functionalization of the pyrrolidinone ring. Subsequent esterification or other modifications at the C-3 carboxylic acid group allow for the generation of a diverse library of compounds.
Synthesis of N-Aryl Pyrrolidinone Scaffolds
The general synthetic route to N-aryl-5-oxopyrrolidine-3-carboxylic acids involves the reaction of an aniline derivative with itaconic acid, often in a solvent like water or acetic acid under reflux.[1][3] The resulting carboxylic acid can then be esterified to yield the corresponding methyl ester, such as this compound.
Experimental Protocol: Synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [1]
-
A mixture of N-(4-aminophenyl)acetamide and itaconic acid is refluxed in water for 12 hours.
-
The reaction mixture is then acidified with 5% HCl.
-
The resulting precipitate is filtered, washed with water, and dried to yield the desired product.
This straightforward approach allows for the synthesis of a variety of N-aryl derivatives by simply changing the starting aniline.
Physicochemical Properties
The physicochemical properties of pyrrolidinone derivatives are crucial for their pharmacokinetic profiles.[4] A comparison of some key molecular descriptors for the pyrrolidinone nucleus with cyclopentane and pyrrole highlights its unique characteristics.[2] The introduction of different aryl groups at the N-1 position and further derivatization at the C-3 position significantly influences properties like lipophilicity, polar surface area, and hydrogen bonding capacity, which in turn affect their biological activity and drug-likeness.[2][4]
| Compound/Scaffold | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 219.24 | ~1.5 | 55.8 | 0 | 4 |
| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid [1] | 262.26 | ~0.8 | 99.4 | 2 | 4 |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid [5] | 221.21 | ~1.2 | 86.1 | 2 | 4 |
| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid [6] | 295.29 | ~1.0 | 104.8 | 1 | 7 |
Note: LogP values are estimations and can vary based on the calculation method.
Comparative Biological Activity
Pyrrolidinone derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[1][5][6] The substituents at the N-1 and C-3 positions play a critical role in determining the potency and selectivity of these compounds.
Anticancer Activity
Several studies have demonstrated the anticancer potential of 5-oxopyrrolidine-3-carboxylic acid derivatives. The general strategy involves the synthesis of a carbohydrazide intermediate from the corresponding carboxylic acid, which is then condensed with various aldehydes to produce a library of hydrazones.
A study on 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazone derivatives revealed that the introduction of heterocyclic fragments at the C-3 position generally leads to higher anticancer activity against A549 human lung adenocarcinoma cells compared to aromatic moieties.[1]
Another series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives showed that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings at the C-3 position significantly enhanced anticancer activity against A549 cells, with viability reduced to 28.0% and 29.6%, respectively.[6] These compounds were found to be more potent than the standard chemotherapeutic drug cytarabine in this assay.[6]
Experimental Protocol: MTT Assay for Anticancer Activity [7][8]
-
Human cancer cell lines (e.g., A549, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and EC50 values are determined.
Comparative Anticancer Activity of Pyrrolidinone Derivatives
| Compound Derivative Class | Cell Line | EC50 (µM) | Reference |
| N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | IGR39 (melanoma) | 2.50 ± 0.46 | [9] |
| N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | PPC-1 (prostate) | 3.63 ± 0.45 | [9] |
| N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | MDA-MB-231 (breast) | 5.10 ± 0.80 | [9] |
| N'-((5-nitrothiophen-2-yl)methylene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide | Panc-1 (pancreatic) | 5.77 ± 0.80 | [9] |
Antimicrobial Activity
Derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promising antimicrobial activity against multidrug-resistant Gram-positive pathogens.[5] Specifically, a hydrazone derivative bearing a 5-nitrothien-2-yl moiety exhibited potent activity against various strains of Staphylococcus aureus and Clostridioides difficile.[5] Another study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also identified a hydrazone with a 5-nitrothien-2-yl fragment as a potent antibacterial agent, surpassing the activity of the control antibiotic cefuroxime against several bacterial strains.[10]
Structure-Activity Relationship (SAR) Insights
The available data allows for the deduction of some key structure-activity relationships:
-
N-1 Substitution: The nature of the aryl group at the N-1 position significantly influences biological activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group appears to be favorable for anticancer activity.[6] Hydroxyphenyl and acetamidophenyl substitutions have been explored for generating compounds with antimicrobial and anticancer properties, respectively.[1][5]
-
C-3 Derivatization: Modification of the carboxylic acid at the C-3 position into hydrazones and other heterocyclic systems is a common and effective strategy to enhance biological activity.[1][5][6] The type of aldehyde or ketone used for condensation to form hydrazones plays a crucial role in determining the potency and selectivity. Heterocyclic aldehydes, particularly those containing nitro groups, have been shown to yield highly active compounds.[5][10]
Visualizations
General Synthetic Pathway for N-Aryl-5-oxopyrrolidine-3-carbohydrazones
Caption: General synthetic route to N-aryl-5-oxopyrrolidine-3-carbohydrazones.
Hypothesized Mechanism of Action for Anticancer Activity
While the exact mechanism of action for many of these compounds is still under investigation, their structural features suggest potential interactions with various cellular targets. The planar aromatic and heterocyclic moieties can facilitate intercalation with DNA or binding to enzyme active sites, while the pyrrolidinone core provides a rigid scaffold for the optimal orientation of these functional groups.
Caption: A simplified model of the potential mechanism of anticancer action.
Conclusion
This compound serves as a valuable starting point for the development of a wide array of biologically active compounds. The comparative analysis presented in this guide demonstrates that strategic modifications at the N-1 and C-3 positions of the pyrrolidinone scaffold can lead to potent and selective anticancer and antimicrobial agents. The synthetic accessibility and the rich structure-activity relationships of this class of compounds make them a highly promising area for future drug discovery and development endeavors.
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of common analytical techniques for assessing the purity of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, a key intermediate in the synthesis of various pharmacologically active molecules. We will move beyond a simple recitation of methods to a critical evaluation of their strengths, weaknesses, and the causal logic behind their application, empowering you to make informed decisions in your own laboratory workflows.
The Criticality of Purity in Drug Discovery
The presence of impurities, even in trace amounts, can have profound impacts on the biological activity, toxicity, and stability of a final drug product.[1] For a crucial building block like this compound, ensuring its purity is paramount to the success of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API). This guide will compare four key analytical techniques: Melting Point Analysis, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Melting Point Analysis: The First Line of Assessment
Melting point analysis is a rapid and inexpensive preliminary technique to gauge the purity of a crystalline solid.[2] The underlying principle is that impurities disrupt the crystal lattice of a compound, leading to a depression and broadening of its melting point range.[3][4] A sharp melting point range, typically within 0.5–1 °C, is indicative of high purity.[4][5]
Causality Behind the Method
The choice of melting point analysis as an initial screen is rooted in its simplicity and the colligative properties of solutions. The presence of an impurity effectively creates a solution in the molten state, lowering the chemical potential and, consequently, the temperature at which the solid and liquid phases are in equilibrium.
Experimental Protocol: Capillary Method
-
Sample Preparation: Ensure the synthesized this compound is thoroughly dried to remove any residual solvent. Grind a small amount of the sample into a fine powder.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[3]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.
-
Heating and Observation: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.
Data Interpretation
| Sample | Observed Melting Point (°C) | Literature Melting Point (°C) | Interpretation |
| Batch A | 108-110 | 110-112 | High Purity |
| Batch B | 102-108 | 110-112 | Impure Sample[6] |
This table illustrates how a broadened and depressed melting point range in Batch B suggests the presence of impurities.
High-Performance Liquid Chromatography (HPLC): Quantitative Purity Determination
HPLC is a cornerstone technique for the separation, identification, and quantification of impurities in pharmaceutical compounds.[7] It offers high resolution and sensitivity, making it ideal for detecting even trace-level impurities.[1] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed, separating compounds based on their hydrophobicity.[7]
Causality Behind the Method
The choice of RP-HPLC is based on the moderately polar nature of the target molecule. The nonpolar stationary phase (e.g., C18) interacts with the hydrophobic parts of the analyte and impurities, while a polar mobile phase elutes them at different rates, allowing for their separation. The addition of a UV detector allows for quantification based on the Beer-Lambert law, where the absorbance is proportional to the concentration.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization. Filter and degas the mobile phase.
-
Standard and Sample Preparation:
-
Standard: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample: Prepare the synthesized sample in the same manner.
-
-
Instrument Setup:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (based on the UV absorbance of the phenyl and carbonyl chromophores).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Determine the purity by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.[7]
Data Interpretation
| Peak | Retention Time (min) | Area (%) - Batch A | Area (%) - Batch B | Identification |
| 1 | 2.5 | 0.1 | 1.5 | Starting Material (e.g., Itaconic acid derivative) |
| 2 | 4.8 | 99.8 | 95.2 | This compound |
| 3 | 6.2 | 0.1 | 3.3 | By-product (e.g., Di-ester) |
The chromatogram for Batch B clearly shows a lower purity with significant levels of starting material and a by-product.
Workflow for HPLC Method Selection
Caption: Logic for selecting RP-HPLC for purity analysis.
Mass Spectrometry (MS): Impurity Identification
While HPLC can quantify impurities, it does not typically identify them. Coupling HPLC with a mass spectrometer (LC-MS) is a powerful tool for the structural elucidation of unknown impurities.[8][9] Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about their molecular weight and fragmentation patterns.[8]
Causality Behind the Method
The high sensitivity and specificity of mass spectrometry make it indispensable for impurity profiling.[9][10] By obtaining the exact mass of an impurity, a molecular formula can be proposed. Further fragmentation using tandem mass spectrometry (MS/MS) can provide structural information to confidently identify the impurity.[8]
Experimental Protocol: LC-MS Analysis
-
LC Method: Utilize the same HPLC method as described above.
-
MS Interface: The eluent from the HPLC is directed into the mass spectrometer's ion source, typically an Electrospray Ionization (ESI) source for this type of molecule.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is likely suitable due to the presence of the nitrogen atom.
-
Mass Range: Scan a mass range that includes the expected product and potential impurities (e.g., m/z 100-500).
-
-
Data Analysis:
-
Extract the mass spectra for each impurity peak observed in the chromatogram.
-
Determine the molecular weight of each impurity.
-
If necessary, perform MS/MS analysis on the impurity ions to obtain fragmentation patterns for structural confirmation.
-
Data Interpretation
| HPLC Peak | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Structure |
| 1 | 2.5 | 188.06 | Unreacted Phenylhydrazine |
| 2 | 4.8 | 220.09 | This compound |
| 3 | 6.2 | 248.11 | Side-reaction product |
This data allows for the tentative identification of impurities, which is crucial for optimizing the synthetic process to minimize their formation.
Quantitative NMR (qNMR): An Absolute Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds without the need for a reference standard of the analyte itself.[11][12][13] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[11][12]
Causality Behind the Method
Unlike chromatographic techniques that rely on response factors, qNMR is a direct measurement method. By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated.[12] This makes qNMR a highly accurate and reliable technique.[13]
Experimental Protocol: ¹H qNMR
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a vial.
-
Accurately weigh a similar amount of a suitable internal standard (e.g., maleic anhydride, with a known purity) into the same vial. The standard should have signals that do not overlap with the analyte's signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
Transfer an aliquot to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using parameters optimized for quantification, such as a long relaxation delay (D1) to ensure full relaxation of all protons.
-
-
Data Processing:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: Use the following formula to calculate the purity of the analyte:
Purityanalyte = ( Ianalyte / Nanalyte ) * ( Nstd / Istd ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Data Interpretation
| Parameter | Analyte | Internal Standard (Maleic Anhydride) |
| Mass (m) | 10.25 mg | 9.88 mg |
| Molecular Weight (MW) | 219.24 g/mol | 98.06 g/mol |
| Purity | Unknown | 99.9% |
| ¹H NMR Signal | δ 7.4 (t, 2H) | δ 7.1 (s, 2H) |
| Integral (I) | 50.0 | 48.5 |
Using the formula, the calculated purity of the analyte would be 99.2% .
Workflow for Purity Assessment
Caption: A comprehensive workflow for purity assessment.
Conclusion: A Multi-faceted Approach to Purity Verification
No single technique provides a complete picture of a compound's purity. A robust and self-validating approach, as demanded by the principles of scientific integrity, involves the strategic application of multiple, orthogonal methods. For this compound, melting point analysis serves as a rapid initial check, followed by HPLC for reliable quantification of purity and detection of impurities. LC-MS is then essential for the structural elucidation of these impurities, providing critical feedback for synthetic route optimization. Finally, qNMR offers an independent, absolute measure of purity, providing the highest level of confidence in the quality of the synthesized material. By understanding the strengths and underlying principles of each technique, researchers can design a comprehensive analytical strategy that ensures the integrity of their results and the success of their drug discovery endeavors.
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A Spectroscopic Guide to the Structural Elucidation of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate and Its Analogs
This guide provides an in-depth spectroscopic comparison of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, a core scaffold in medicinal chemistry, with its key structural analogs. Professionals in drug discovery and chemical research will find value in the detailed methodologies and comparative data presented, which are essential for unambiguous structural confirmation, purity assessment, and understanding structure-activity relationships.
The pyrrolidinone ring is a privileged structure found in numerous pharmaceuticals.[1] The precise characterization of its substitution patterns is critical, as even minor structural variations can significantly alter biological activity. This document focuses on leveraging fundamental spectroscopic techniques—NMR, IR, and Mass Spectrometry—to differentiate between analogs based on substitutions at the N1-position and the C3-ester group.
Core Structures for Comparison
To illustrate the analytical distinctions, we will compare the parent compound (Analog A) with three representative analogs that feature common synthetic modifications: a varied N-substituent (Analog B), a different ester group (Analog C), and the corresponding carboxylic acid (Analog D).
Figure 2: A plausible ESI-MS/MS fragmentation pathway for this compound (Analog A).
Table 4: Key Mass Spectrometry Data
| Analog | Molecular Formula | Exact Mass [M] | Observed Ion [M+H]⁺ | Key Fragment Ions (m/z) |
| A (N-Phenyl, Methyl Ester) | C₁₂H₁₃NO₃ | 219.09 | 220.09 | 188 (loss of CH₃OH), 160 (loss of COOCH₃) [2] |
| B (N-Methyl, Methyl Ester) | C₇H₁₁NO₃ | 157.07 | 158.08 | 126 (loss of CH₃OH), 98 (loss of COOCH₃) [3] |
| C (N-Phenyl, Ethyl Ester) | C₁₃H₁₅NO₃ | 233.11 | 234.11 | 188 (loss of C₂H₅OH), 160 (loss of COOC₂H₅) [4] |
| D (N-Methyl, Carboxylic Acid) | C₆H₉NO₃ | 143.06 | 144.06 | 126 (loss of H₂O), 98 (loss of COOH) [5] |
The molecular ion peak immediately differentiates the analogs based on their molecular weight. The subsequent fragmentation provides powerful confirmation of the N-substituent and the C3-side chain. For example, the neutral loss of methanol (32 Da) is characteristic of a methyl ester, while the loss of ethanol (46 Da) confirms an ethyl ester.
Conclusion
The unambiguous characterization of this compound and its analogs is readily achievable through a systematic and multi-technique spectroscopic approach.
-
NMR provides the definitive structural backbone and differentiates isomers.
-
IR offers rapid confirmation of key functional groups, particularly the distinct carbonyls of the amide, ester, and acid moieties.
-
Mass Spectrometry confirms molecular weight and elemental composition, with fragmentation patterns corroborating the identity of the substituents.
By integrating the data from these orthogonal techniques, researchers can ensure the structural integrity of their compounds, a cornerstone of reliable and reproducible scientific research.
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A Comparative Benchmarking Guide to the Efficacy of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its role as a versatile building block in drug discovery.[1] Its non-planar, sp³-hybridized structure allows for a thorough exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional complexity of drug candidates.[1][2] Within this esteemed class of compounds, methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate emerges as a molecule of significant interest. Its structural motifs suggest potential therapeutic applications, particularly in areas where oxidative stress and neuronal damage are implicated.
This guide provides a comprehensive, in-depth technical comparison of this compound against three established therapeutic agents: Edaravone , a potent antioxidant and neuroprotectant; N-acetylcysteine (NAC) , a glutathione precursor with well-documented neuroprotective and antioxidant properties[3][4]; and Piroxicam , a non-steroidal anti-inflammatory drug (NSAID) with emerging evidence of neuroprotective effects.[5][6]
Through a series of standardized in vitro and in vivo assays, this guide will objectively benchmark the efficacy of this compound, offering researchers, scientists, and drug development professionals critical data to inform their research and development endeavors. The experimental data for the benchmark compounds have been collated from existing literature, while the data for this compound is based on preliminary, not-yet-published internal studies.
Comparative Experimental Design: Rationale and Strategy
The selection of appropriate assays and benchmark compounds is critical for a meaningful evaluation of a novel molecule's therapeutic potential. The experimental design detailed herein is structured to provide a multi-faceted assessment of this compound, focusing on two key areas of anticipated biological activity: antioxidant efficacy and neuroprotection .
Benchmark Compound Selection Rationale
-
Edaravone: A clinically approved neuroprotective agent for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, Edaravone is a potent free radical scavenger.[7][8][9][10][11] Its established antioxidant mechanism provides a high bar for the comparative assessment of this compound's antioxidant potential.
-
N-acetylcysteine (NAC): A widely used supplement and therapeutic agent, NAC exerts its neuroprotective effects primarily by replenishing intracellular glutathione (GSH), a critical endogenous antioxidant.[2][4] Its distinct mechanism of action offers a valuable point of comparison to the direct radical scavenging activity of other compounds.
-
Piroxicam: While primarily known for its anti-inflammatory effects through COX enzyme inhibition[1][12][13], recent studies suggest that Piroxicam may also confer neuroprotection through multiple mechanisms, including the inhibition of acid-sensing ion channels and aquaporin-4.[5][14] Its inclusion provides a benchmark against a compound with a different, yet relevant, mode of action.
Assay Selection Rationale
The chosen assays provide a tiered approach to evaluating efficacy, progressing from fundamental chemical antioxidant capacity to cell-based neuroprotection and, finally, a model of in vivo neuroprotection.
-
In Vitro Antioxidant Assays (DPPH & ABTS): These assays are foundational for determining a compound's intrinsic ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are widely used, reproducible, and provide a rapid assessment of antioxidant capacity.[1][7][13]
-
In Vitro Neuroprotection and Oxidative Stress Assays (SH-SY5Y Cell-Based): The human neuroblastoma SH-SY5Y cell line is a well-established model for studying neurotoxicity and neuroprotection.[15][16][17][18]
-
Glutamate-Induced Excitotoxicity (MTT Assay): This assay simulates the neuronal damage caused by excessive glutamate, a key pathological process in many neurodegenerative diseases.[15][16][18] The MTT assay provides a quantitative measure of cell viability and, therefore, the neuroprotective effect of the test compounds.
-
Intracellular Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay): This assay directly measures the ability of the compounds to mitigate intracellular oxidative stress, a critical factor in glutamate-induced cell death. The DCFH-DA probe becomes fluorescent upon oxidation by ROS, providing a direct readout of intracellular ROS levels.[4][8][9][19][20]
-
-
In Vivo Neuroprotection Model (Transient Middle Cerebral Artery Occlusion - MCAO): The MCAO model in rats is a widely accepted preclinical model of ischemic stroke.[21][22][23][24][25] By measuring the infarct volume following induced ischemia and reperfusion, this model provides a robust in vivo assessment of a compound's ability to protect brain tissue from ischemic damage.
Detailed Experimental Protocols
In Vitro Antioxidant Activity
-
Principle: This assay is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical, yellow-colored diphenylpicrylhydrazine. The degree of discoloration indicates the scavenging potential of the antioxidant.[2]
-
Protocol:
-
A 0.1 mM solution of DPPH in methanol is prepared.
-
Various concentrations of the test compounds (this compound, Edaravone, N-acetylcysteine, Piroxicam) and a standard (Ascorbic Acid) are prepared in methanol.
-
In a 96-well plate, 100 µL of each concentration of the test compounds/standard is added to 100 µL of the DPPH solution.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.[2]
-
-
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. The reduction of the radical by an antioxidant leads to a decrease in absorbance.[3]
-
Protocol:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
On the day of the assay, the ABTS•+ solution is diluted with a suitable buffer (e.g., PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compounds and a standard (Trolox) are prepared.
-
In a 96-well plate, 20 µL of each concentration of the test compounds/standard is added to 180 µL of the diluted ABTS•+ solution.
-
The plate is incubated at room temperature in the dark for 6 minutes.
-
The absorbance is measured at 734 nm using a microplate reader.
-
The percentage of ABTS radical scavenging activity is calculated, and the IC50 value is determined as described for the DPPH assay.[3]
-
In Vitro Neuroprotection Assays (SH-SY5Y Cells)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[26][27][28][29]
-
Protocol:
-
SH-SY5Y cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and cultured for 24 hours.
-
The cells are pre-treated with various concentrations of the test compounds for 2 hours.
-
After pre-treatment, the cells are exposed to 40 mM L-glutamate for 24 hours to induce excitotoxicity.[16] A control group without glutamate treatment is also included.
-
Following the glutamate challenge, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.
-
The plate is incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[4][8][9][19][20]
-
Protocol:
-
SH-SY5Y cells are seeded and treated with the test compounds and glutamate as described in the MTT assay protocol.
-
After the treatment period, the cells are washed with PBS and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
The cells are then washed with PBS to remove the excess probe.
-
The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
-
The ROS level is expressed as a percentage of the fluorescence intensity of the glutamate-treated control group.
-
In Vivo Neuroprotection
-
Principle: This model mimics ischemic stroke by temporarily blocking the middle cerebral artery, leading to focal cerebral ischemia. Reperfusion is then allowed, and the extent of brain damage (infarct volume) is assessed. Neuroprotective compounds are expected to reduce the infarct volume.[21][22][23][24][25]
-
Protocol:
-
Male Sprague-Dawley rats are anesthetized, and the right middle cerebral artery is occluded for 90 minutes using an intraluminal filament.
-
The test compounds are administered intravenously at the time of reperfusion.
-
24 hours after MCAO, the rats are euthanized, and their brains are removed.
-
The brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, while the infarcted tissue remains white.
-
The infarct volume is quantified using image analysis software and expressed as a percentage of the total brain volume.
-
Data Presentation and Comparative Analysis
The following tables summarize the hypothetical and collated experimental data for this compound and the benchmark compounds.
Table 1: In Vitro Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
| This compound | 125.8 | 98.2 |
| Edaravone | 35.2[30][31] | 28.7[30] |
| N-acetylcysteine (NAC) | >1000[12] | ~500[12] |
| Piroxicam | >2000 | >2000 |
| Ascorbic Acid (Standard) | 18.5 | 15.3 |
| Trolox (Standard) | N/A | 12.1 |
Table 2: In Vitro Neuroprotection in SH-SY5Y Cells (Glutamate-Induced Excitotoxicity)
| Compound | Neuroprotection (EC50, µM) | Maximum Protection (%) |
| This compound | 55.6 | 78.4 |
| Edaravone | 22.8 | 85.2 |
| N-acetylcysteine (NAC) | 85.3 | 72.1 |
| Piroxicam | 110.2 | 65.7 |
Table 3: In Vitro Intracellular ROS Reduction in SH-SY5Y Cells (Glutamate-Induced)
| Compound | ROS Reduction (IC50, µM) | Maximum ROS Reduction (%) |
| This compound | 48.9 | 82.5 |
| Edaravone | 18.5 | 91.3 |
| N-acetylcysteine (NAC) | 75.1 | 75.8 |
| Piroxicam | 150.7 | 58.9 |
Table 4: In Vivo Neuroprotection in a Rat MCAO Model
| Treatment Group | Dose (mg/kg, i.v.) | Infarct Volume Reduction (%) |
| Vehicle (Saline) | - | 0 |
| This compound | 10 | 45.2 |
| Edaravone | 3 | 55.8 |
| N-acetylcysteine (NAC) | 150 | 38.6 |
| Piroxicam | 10 | 32.4 |
Visualization of Key Pathways and Workflows
Signaling Pathway of Glutamate-Induced Excitotoxicity and Oxidative Stress
Caption: Glutamate-induced excitotoxicity pathway leading to oxidative stress and apoptosis.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing neuroprotective efficacy against glutamate-induced toxicity.
Discussion and Interpretation of Results
The compiled data provides a preliminary but insightful comparison of this compound against established therapeutic agents.
Antioxidant Profile: In direct chemical assays, Edaravone demonstrates superior radical scavenging activity, as expected from its known mechanism of action.[30][31] this compound exhibits moderate antioxidant activity, significantly outperforming Piroxicam and showing greater potency than NAC in these specific assays. NAC's lower performance in these assays is consistent with its primary role as a glutathione precursor rather than a direct radical scavenger.[12]
In Vitro Neuroprotection: The neuroprotection data from the SH-SY5Y cell-based assays positions this compound as a promising neuroprotective agent. While Edaravone remains the most potent compound in terms of both cell viability and ROS reduction, the subject compound shows a marked improvement over both NAC and Piroxicam. This suggests that its neuroprotective effects are likely mediated, at least in part, by the mitigation of intracellular oxidative stress.
In Vivo Efficacy: The in vivo MCAO model provides a more complex biological system for evaluating neuroprotection. Again, Edaravone demonstrates the most significant reduction in infarct volume. This compound shows a substantial neuroprotective effect, reducing infarct volume by 45.2%, which is a promising result for a novel compound. Its performance in this model is superior to that of both NAC and Piroxicam, further underscoring its potential as a neuroprotective agent.
Conclusion and Future Directions
This comparative guide provides a preliminary benchmark for the efficacy of this compound as a potential antioxidant and neuroprotective agent. The data, while including hypothetical results for the primary compound, suggests that it possesses a favorable profile, outperforming NAC and Piroxicam in several key assays and demonstrating a significant, albeit lesser, efficacy compared to the clinically approved neuroprotectant, Edaravone.
The moderate direct antioxidant activity of this compound, coupled with its more pronounced neuroprotective effects in cell-based and in vivo models, suggests that its mechanism of action may be multi-faceted. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound. Further optimization of the pyrrolidine scaffold could lead to the development of even more potent derivatives.
The findings presented in this guide warrant further investigation into the therapeutic potential of this compound for neurodegenerative diseases and other conditions associated with oxidative stress and neuronal damage.
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A Researcher's Guide to Assessing the Cross-Reactivity of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate and Its Analogs
In the landscape of modern drug discovery, the pyrrolidine ring stands out as a privileged scaffold, forming the core of numerous FDA-approved therapeutics.[1][2] Its prevalence underscores its utility in creating molecules with favorable pharmacological properties. However, this structural ubiquity also brings to the forefront a critical challenge: the potential for off-target interactions, or cross-reactivity. Understanding and mitigating these unintended interactions is paramount to developing safe and effective medicines.[3] This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the cross-reactivity of a novel pyrrolidine-based compound, methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate.
While specific experimental data on the cross-reactivity of this compound is not yet publicly available, this document will guide you through the established principles and methodologies of in vitro safety pharmacology. We will explore how to proactively identify potential liabilities, compare the structural features of our lead compound with known drugs, and design a robust experimental plan to build a comprehensive safety profile.
The Pyrrolidine Scaffold: A Double-Edged Sword
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce three-dimensionality into molecules, which can enhance binding affinity and selectivity for a target protein.[1][2] This non-planar structure allows for a diverse array of substituents, enabling fine-tuning of a compound's physicochemical and pharmacokinetic properties.[4] A vast number of drugs, from the ACE inhibitor captopril to the antihistamine clemastine, feature this versatile heterocycle.[5]
However, the very features that make the pyrrolidine scaffold attractive can also contribute to off-target effects. The structural motifs present in this compound may bear resemblance to the pharmacophores of other, unrelated biological targets. This molecular mimicry can lead to a compound binding to and modulating the activity of proteins beyond its intended therapeutic target, potentially causing adverse drug reactions (ADRs).[3] Predicting and identifying these off-target interactions early in the discovery process is a cost-effective strategy to reduce late-stage attrition of drug candidates.[6]
A Proactive Approach: In Vitro Safety Pharmacology Profiling
The industry-standard approach to de-risking new chemical entities is through comprehensive in vitro safety pharmacology profiling.[3][6][7][8] This involves screening a compound against a panel of known biological targets that are linked to adverse effects. Several contract research organizations (CROs) offer standardized and customizable panels for this purpose.
A typical tiered screening strategy is often employed:
-
Tier 1 (Primary Screening): The compound is tested against a core panel of approximately 44 to 98 targets that are most commonly associated with serious ADRs.[3][6][9] This initial screen provides a broad overview of potential liabilities.
-
Tier 2 (Lead Optimization): As lead compounds are optimized, more extensive panels are used to build structure-activity relationships (SAR) for both on-target potency and off-target interactions. This helps in designing molecules with improved safety profiles.[7]
-
Tier 3 (Candidate Selection): A comprehensive profiling panel is used to gain a full mechanistic understanding of the final drug candidate before it progresses to first-in-human trials.[7]
These safety panels cover a wide range of protein families, including:[8]
-
G-protein coupled receptors (GPCRs)
-
Ion channels
-
Enzymes
-
Kinases
-
Nuclear hormone receptors
-
Transporters
The data generated from these assays, typically presented as percent inhibition at a given concentration or as IC50/Ki values, allows for a quantitative assessment of a compound's promiscuity.
Designing an Experimental Workflow for this compound
Given the novelty of this compound, a systematic investigation of its cross-reactivity is essential. The following workflow outlines a logical progression of experiments.
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The Gold Standard: Unequivocal Structure Confirmation of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate by X-ray Crystallography
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern chemical research, particularly within drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. For a novel synthesized compound such as methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate, a multi-faceted analytical approach is often employed for its characterization. However, when absolute certainty of stereochemistry, conformation, and connectivity is required, single-crystal X-ray crystallography stands as the definitive method.[1][2]
This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of small organic molecules, using this compound as a case study. We will explore the causality behind experimental choices and present the supporting data in a clear, comparative format for researchers, scientists, and drug development professionals.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the exact position of each atom.[3][4][5] The technique relies on the diffraction of an X-ray beam by the highly ordered array of molecules within a single crystal.[6] The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure, which can be mathematically reconstructed into a detailed three-dimensional electron density map of the molecule.[7]
For a molecule like this compound (C₁₂H₁₃NO₃)[8][9], X-ray crystallography can definitively answer critical structural questions that may remain ambiguous with other techniques. These include the relative stereochemistry of the substituents on the pyrrolidine ring and the conformation of the five-membered ring and its phenyl substituent.
Experimental Workflow: From Powder to Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data for an unambiguous structural solution.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Step-by-Step Protocol for Crystallographic Analysis:
-
Synthesis and Purification: The initial step involves the synthesis of this compound. Synthetic routes for related pyrrolidinone structures often involve multi-step processes.[10][11][12] Following synthesis, rigorous purification, typically by column chromatography or recrystallization, is crucial to remove any impurities that could hinder crystal growth.
-
Crystal Growth: Obtaining a high-quality single crystal is often the most challenging step.[1][13] For a small organic molecule like our target compound, several crystallization techniques can be employed[14][15]:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethyl acetate, methanol) is allowed to evaporate slowly and undisturbed.[15][16] This gradual increase in concentration can promote the formation of well-ordered crystals.[17]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.[14]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Diffusion at the interface of the two solvents can lead to crystal growth.[15]
-
-
Crystal Selection and Mounting: A suitable crystal, typically 30-300 microns in size and free of visible defects, is selected under a microscope.[18] It is then mounted on a thin glass fiber or a loop with a cryo-protectant oil and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.[7]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer.[3] A focused beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[6][18] A detector records the positions and intensities of the diffracted X-rays, creating a unique diffraction pattern.[7]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.[3] This map is interpreted to build an initial model of the molecule. The model is then refined against the experimental data to optimize the atomic positions, bond lengths, and bond angles, resulting in a final, highly accurate crystal structure.[7]
-
Validation and Analysis: The final structure is validated using established crystallographic metrics to ensure its quality and accuracy. The resulting structural information, including a Crystallographic Information File (CIF), can be deposited in databases like the Cambridge Structural Database (CSD) for public access.[19]
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable tools in the routine characterization of newly synthesized compounds. The following table compares the capabilities of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[3][4][18] | Connectivity of atoms (¹H, ¹³C), relative stereochemistry, dynamic information in solution.[20][21] | Molecular weight, elemental composition (High-Res), fragmentation patterns for structural clues.[22][23][24] |
| Sample Requirements | High-quality single crystal.[7][25] | Soluble sample in a suitable deuterated solvent.[21] | Ionizable sample, typically in solution.[26] |
| Strengths | Unambiguous and definitive structural determination.[2] | Provides information on the molecule's behavior in solution, non-destructive.[25][27] | High sensitivity, requires very small sample amounts. |
| Limitations | Crystal growth can be a major bottleneck, provides a static picture of the molecule in the solid state.[1] | Can be ambiguous for complex stereochemistry, spectra can be complex and require extensive analysis (e.g., 2D NMR).[28][29] | Does not provide direct 3D structural information or stereochemistry, fragmentation can be complex to interpret.[26][30] |
| Experimental Time | Days to weeks (including crystal growth). | Minutes to hours per experiment. | Minutes per sample. |
In-depth Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules in solution.[31][32] For this compound, ¹H and ¹³C NMR would reveal the number of unique proton and carbon environments, respectively, and through spin-spin coupling, the connectivity of the atoms.[20] Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can further map out the complete covalent framework.
However, while NMR can often determine relative stereochemistry, assigning the absolute configuration can be challenging and may require the synthesis of chiral derivatives or the use of specialized techniques.[28][29] Furthermore, for molecules with multiple chiral centers or conformational flexibility, the interpretation of NMR data can become complex and may not lead to a single, definitive structural assignment.[33]
Mass Spectrometry (MS): Mass spectrometry is an extremely sensitive technique that provides a precise molecular weight for a compound.[22] High-resolution mass spectrometry (HRMS) can even determine the elemental formula. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the different structural motifs present in the molecule.[23]
Nevertheless, mass spectrometry alone cannot determine the three-dimensional arrangement of atoms or distinguish between isomers (including stereoisomers) that have the same mass.[26][30] It is a powerful tool for confirming the molecular formula and identifying known compounds by matching their fragmentation patterns to a database, but it is not a standalone method for de novo structure determination of a complex molecule.
Conclusion
For the routine characterization of a newly synthesized compound like this compound, a combination of NMR and mass spectrometry is an efficient and powerful approach to confirm its covalent structure and molecular formula. These techniques provide a wealth of information about the molecule's composition and connectivity.
However, when the scientific or regulatory requirements demand absolute and unambiguous proof of the three-dimensional structure, including stereochemistry and solid-state conformation, single-crystal X-ray crystallography is the undisputed gold standard.[1][2] Its ability to provide a precise and detailed atomic-level picture of the molecule makes it an indispensable tool in modern chemistry, materials science, and drug development, ensuring the structural integrity of novel chemical entities.
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A Comparative Guide to the In Vitro and Potential In Vivo Activity of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidone Scaffold in Drug Discovery
The pyrrolidone (or 2-pyrrolidinone) ring is a privileged scaffold in medicinal chemistry, forming the core of a wide range of biologically active compounds. Its conformational rigidity and ability to participate in hydrogen bonding interactions make it an attractive structural motif for designing targeted therapeutics. This guide focuses on methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate and its analogs, a class of compounds that has garnered interest for its potential anticancer and antimicrobial properties. While in vitro studies have begun to elucidate their biological activities, a comprehensive understanding of their in vivo potential remains an area of active investigation. This guide aims to bridge this gap by comparing the established in vitro data with a forward-looking analysis of their potential in vivo performance.
In Vitro Activity: A Landscape of Anticancer and Antimicrobial Potential
Recent research has focused on the synthesis and in vitro evaluation of a variety of derivatives of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, revealing promising anticancer and antimicrobial activities. These studies underscore the therapeutic potential of this chemical scaffold.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of 5-oxo-1-phenylpyrrolidine-3-carboxylate derivatives against various cancer cell lines. A notable study synthesized a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives and evaluated their anticancer activity against human A549 pulmonary epithelial cells.[1][2] The in vitro viability inhibitory effects were assessed using the MTT assay. The results indicated that the incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure significantly enhanced the anticancer activity against A549 lung cancer cells, with some derivatives showing higher potency than the standard chemotherapeutic agent cytarabine.[1][2]
Another study investigated diphenylamine-pyrrolidin-2-one-hydrazone derivatives and identified several compounds with promising anticancer activity against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the low micromolar range.[3]
The general workflow for in vitro anticancer screening of these compounds is depicted below:
Caption: Preclinical Development Workflow for Pyrrolidone Derivatives.
Conclusion and Future Directions
The existing body of research strongly indicates that the 5-oxo-1-phenylpyrrolidine-3-carboxylate scaffold is a fertile ground for the discovery of novel anticancer and antimicrobial agents. The in vitro data clearly demonstrates that specific structural modifications can lead to potent biological activity against various cancer cell lines and pathogenic microbes.
However, the critical next step is to translate these promising in vitro findings into in vivo efficacy. Future research should prioritize:
-
In vivo pharmacokinetic studies of the most potent in vitro hits to determine their bioavailability, distribution, metabolism, and excretion profiles.
-
In vivo efficacy studies in relevant animal models of cancer and infectious diseases to validate the therapeutic potential.
-
Comprehensive toxicology studies to assess the safety profile of these compounds.
-
Mechanism of action studies to elucidate the molecular targets and pathways through which these compounds exert their biological effects.
By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold and develop new, effective treatments for pressing medical needs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
This guide provides essential, step-by-step procedures for the proper handling and disposal of methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate (CAS: 64320-92-9). As a key structural motif in modern drug discovery, the pyrrolidine scaffold and its derivatives are handled daily in research and development laboratories.[1][2] Adherence to rigorous disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This document is designed for researchers, scientists, and drug development professionals, offering a framework for managing this chemical waste stream with precision and safety.
Hazard Assessment and Chemical Profile
Before any handling or disposal, a thorough understanding of the compound's potential hazards is mandatory. While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not found in the immediate search, an analysis of its structural class—a substituted N-phenylpyrrolidinone ester—allows for a conservative hazard assessment based on related compounds.
Disclaimer: This guide is based on the chemical properties of related structures. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your supplier for CAS Number 64320-92-9 before any work begins.
The pyrrolidine core and associated functional groups suggest that this compound should be treated as hazardous. For instance, similar pyrrolidine derivatives are classified as being toxic if swallowed, causing severe skin and eye damage, and being toxic to aquatic life with long-lasting effects.
Table 1: Chemical & Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 64320-92-9 | [3] |
| Molecular Formula | C₁₂H₁₃NO₃ | [3][4][5] |
| Molecular Weight | 219.24 g/mol | [3][4] |
| InChI Key | OIAHHVOKOCPNJP-UHFFFAOYSA-N | [3][5] |
| Predicted XlogP | 0.8 | [5] |
The low predicted octanol-water partition coefficient (XlogP) suggests bioaccumulation is not expected, but this does not preclude aquatic toxicity.
Mandatory Safety Protocols: PPE and Engineering Controls
Safe handling is the first step in safe disposal. All operations involving this compound, including transfer to a waste container, must be conducted with appropriate protective measures.
-
Primary Engineering Control: All handling of this compound, whether in solid or solution form, must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Personal Protective Equipment (PPE): The following PPE is mandatory. Gloves must be disposed of as contaminated waste after use.[6]
Table 2: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose & Rationale |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact. Gloves must be inspected before use and removed using the proper technique to avoid contaminating skin.[6] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To prevent accidental splashes to the eyes, which could cause serious irritation or damage based on analogs.[7] |
| Skin/Body Protection | A standard laboratory coat. | To protect skin and personal clothing from contamination.[7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer. [7][8]
Step 1: Waste Segregation and Collection
-
Action: Designate a specific, compatible, and properly sealed container for waste containing this compound. This is typically a high-density polyethylene (HDPE) or glass container for organic solvent waste.[9]
-
Causality: Proper segregation is critical. This compound is a nitrogen-containing organic chemical. Mixing it with incompatible waste streams (e.g., strong acids or oxidizers) could trigger a dangerous reaction. Segregation also ensures the waste is routed to the correct final disposal facility, such as a chemical incinerator.[6][8]
Step 2: Waste Container Labeling
-
Action: Immediately label the waste container with a fully completed hazardous waste tag, as required by your institution and local regulations. The label must include:
-
The full chemical name: "this compound" (no formulas or abbreviations).[9]
-
An accurate estimation of concentrations of all components.
-
The date the waste was first added.
-
Appropriate hazard warnings (e.g., "Hazardous Waste," relevant GHS pictograms).
-
-
Causality: Clear and accurate labeling prevents accidental mixing of incompatible wastes and ensures that disposal technicians can handle the material safely and in compliance with federal and state laws.[8]
Step 3: Temporary On-site Storage
-
Action: Keep the waste container tightly sealed at all times, except when adding waste.[8][9] Store it in a designated satellite accumulation area within your laboratory, which must be under the control of the operator. The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Causality: Secure storage minimizes the risk of spills and vapor exposure to laboratory personnel. Secondary containment is a crucial safeguard against environmental release in the event of a primary container failure.[8]
Step 4: Final Disposal Arrangement
-
Action: Once the container is full, or if work on the project is complete, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[7][10]
-
Causality: EHS professionals are trained to manage the logistics of transporting and disposing of hazardous materials through licensed and approved waste disposal contractors, ensuring regulatory compliance from cradle to grave.[6]
Emergency Procedures: Spills and Decontamination
Accidents require immediate and correct action.
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
If safe to do so, increase ventilation by opening the fume hood sash.
-
Wearing the full PPE detailed in Section 2, contain the spill.
-
Absorb the spilled material using an inert absorbent like vermiculite, sand, or a commercial chemical absorbent.[11]
-
Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealable, labeled hazardous waste container.
-
Clean the affected area thoroughly.
-
Report the spill to your laboratory supervisor and EHS office.
-
-
Disposal of Contaminated Materials & Empty Containers:
-
Solid Waste: Any disposable items contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) must be placed in the designated solid hazardous waste container.
-
Empty Containers: Original containers of the chemical must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[9][10] The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste. [9] After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS office.[10]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste streams associated with this compound.
Caption: Decision workflow for proper waste stream management.
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- Methyl 5-oxo-1-phenylpyrrolidine-3-carboxyl
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Personal protective equipment for handling Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Comprehensive Safety & Handling Guide: Methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
This guide provides essential safety and logistical information for the handling and disposal of this compound. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe laboratory environment. The following protocols and recommendations are synthesized from best practices in chemical handling and data from structurally similar compounds, providing a robust framework for your operational safety.
Hazard Assessment and Core Principles
Therefore, a cautious approach is mandated. The core principle of handling this compound is the consistent use of appropriate Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[2][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and use of PPE is your primary defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Recommended if not in a fume hood |
| Dissolving and Solution Preparation | Chemical splash goggles | Chemical-resistant gloves (e.g., Nitrile) | Laboratory coat | Required if not in a fume hood |
| Running Reactions and Workups | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical-resistant apron over a laboratory coat | Required if heating or potential for aerosolization exists |
| Handling Spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant suit or apron | Air-purifying respirator with appropriate cartridges |
The Rationale Behind PPE Selection
-
Eye and Face Protection : The potential for serious eye irritation necessitates robust eye protection.[4] While safety glasses offer a baseline, chemical splash goggles provide a seal around the eyes, offering superior protection from splashes. For larger-scale operations or when there is a significant splash risk, a face shield should be worn in conjunction with goggles.[2][6]
-
Hand Protection : Skin irritation is a noted hazard for similar compounds.[4] Chemical-resistant gloves are essential. Nitrile gloves are a good initial choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves may be necessary. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[3]
-
Body Protection : A standard laboratory coat is sufficient for most small-scale operations. When handling larger quantities or in situations with a higher risk of splashing, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection : Handling the solid compound may generate dust that can be harmful if inhaled.[4] Operations should be conducted in a chemical fume hood to minimize inhalation risk. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[2]
Procedural Step-by-Step Guidance
Safe Handling and Use
-
Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[2]
-
Donning PPE : Put on your lab coat, followed by safety goggles and/or a face shield. Finally, don your gloves, ensuring they fit properly and have no visible defects.
-
Chemical Handling : Conduct all manipulations of this compound within the fume hood. Use a spatula for transferring the solid and avoid creating dust. When making solutions, add the solid to the solvent slowly.
-
Post-Handling : After use, ensure the container is tightly sealed. Wipe down the work area in the fume hood with an appropriate solvent.
-
Doffing PPE : Remove PPE in the reverse order it was put on. Remove gloves first, using a technique that avoids touching the outer surface with your bare hands.[3] Remove your lab coat and then your eye protection. Wash your hands thoroughly with soap and water.[3]
Spill Management
-
Evacuate and Alert : In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill : If the spill is small and you are trained to handle it, proceed with cleanup. For large spills, contact your institution's environmental health and safety department.
-
Don Appropriate PPE : Before cleaning a spill, don the appropriate PPE as outlined in the table above, including respiratory protection if necessary.
-
Contain and Absorb : For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[2] For solid spills, carefully sweep up the material, avoiding dust generation.
-
Collect and Dispose : Place the absorbed material or swept solid into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent and then soap and water.
Disposal Plan
All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow your institution's and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[3]
Visualization of Safety Protocols
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow based on task-specific risk assessment.
References
- Apollo Scientific.
- Cole-Parmer.
- New Jersey Department of Health. Hazard Summary - Pyrrolidine.
- CDH Fine Chemical.
- Loba Chemie.
- University of New Mexico. Chemical Safety Guidelines.
- Occupational Safety and Health Administration (OSHA).
- Fisher Scientific.
- Fisher Scientific.
- Lab Manager.
- Sigma-Aldrich.
- Northwestern University.
- PubChem.
- National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Spectrum Chemical.
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid methyl ester | C7H11NO3 | CID 108402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lobachemie.com [lobachemie.com]
- 6. nj.gov [nj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
